molecular formula C6H9NO3 B8749003 1-(Hydroxymethyl)piperidine-2,6-dione CAS No. 55943-71-0

1-(Hydroxymethyl)piperidine-2,6-dione

Cat. No.: B8749003
CAS No.: 55943-71-0
M. Wt: 143.14 g/mol
InChI Key: QMKGDTFTYVGRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Hydroxymethyl)piperidine-2,6-dione is a chemical compound of interest in medicinal and organic chemistry research. It features the piperidine-2,6-dione core, also known as glutarimide, which is a significant structural scaffold in pharmacology . This core structure is found in several biologically active molecules, including immunomodulatory drugs (e.g., thalidomide and lenalidomide) which exert effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to targeted protein degradation . The hydroxymethyl substituent on the nitrogen atom presents a versatile functional handle for further chemical derivatization, making this compound a potential intermediate or building block for the synthesis of more complex molecules. Researchers can utilize this group for conjugation, linker attachment, or to create prodrugs and novel chemical entities. Piperidine derivatives are of paramount importance in the pharmaceutical industry, constituting key structural elements in over twenty classes of pharmaceuticals . As such, 1-(Hydroxymethyl)piperidine-2,6-dione is a valuable reagent for chemists working in drug discovery, synthetic methodology, and the development of targeted protein degraders. This product is intended for research purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55943-71-0

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

1-(hydroxymethyl)piperidine-2,6-dione

InChI

InChI=1S/C6H9NO3/c8-4-7-5(9)2-1-3-6(7)10/h8H,1-4H2

InChI Key

QMKGDTFTYVGRIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)CO

Origin of Product

United States

Foundational & Exploratory

1-(Hydroxymethyl)piperidine-2,6-dione: Structural Dynamics, Synthesis, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Hydroxymethyl)piperidine-2,6-dione (commonly referred to as N-hydroxymethylglutarimide) is a highly versatile chemical motif in modern medicinal chemistry. Structurally characterized by a glutarimide core functionalized with an N-hydroxymethyl group, this compound serves a dual purpose in drug development: it acts as a transient prodrug moiety to enhance the aqueous solubility of immunomodulatory imide drugs (IMiDs), and it functions as a critical synthetic intermediate for generating N-acyliminium ions and assembling Cereblon (CRBN)-recruiting PROTACs (Proteolysis Targeting Chimeras).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic applications in targeted protein degradation.

Structural and Physicochemical Profiling

The core of 1-(Hydroxymethyl)piperidine-2,6-dione is the piperidine-2,6-dione (glutarimide) ring. The imide nitrogen, flanked by two electron-withdrawing carbonyl groups, is relatively acidic (pKa ~11.4). The addition of the hydroxymethyl group (-CH₂OH) transforms this secondary imide into a hemiaminal derivative. This modification masks the hydrogen bond donor capacity of the imide nitrogen while introducing a new, highly reactive primary hydroxyl group.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(Hydroxymethyl)piperidine-2,6-dione
Common Synonyms N-hydroxymethylglutarimide
CAS Registry Number 55943-71-0
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Structural Class Cyclic Imide (Glutarimide derivative)
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Two carbonyls, one hydroxyl oxygen)
Melting Point ~165 °C

Synthetic Methodologies: The Formaldehyde Condensation Protocol

The synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione relies on the nucleophilic addition of the glutarimide nitrogen to formaldehyde. Because the imide nitrogen is weakly nucleophilic, the reaction requires specific thermodynamic driving forces to shift the equilibrium toward the hemiaminal product.

Step-by-Step Protocol

Objective: High-yield hydroxymethylation of the imide nitrogen.

  • Reagent Preparation: Suspend glutarimide (1.0 eq, e.g., 10 mmol) in an excess of 37% aqueous formaldehyde solution (formalin) (approx. 3.0–5.0 eq).

  • Thermal Activation: Heat the heterogeneous mixture to reflux (approx. 100 °C) under continuous stirring.

    • Causality: The imide nitrogen's lone pair is delocalized across the two adjacent carbonyls, rendering it a poor nucleophile at room temperature. Heating provides the activation energy necessary for the nitrogen to attack the highly electrophilic carbonyl carbon of formaldehyde. The reaction transitions from a suspension to a clear solution as the more soluble N-hydroxymethyl product forms.

  • Crystallization: Once a clear solution is achieved (typically 1–2 hours), remove the heat and allow the mixture to cool to room temperature. Subsequently, chill the flask to 4 °C for 12 hours.

    • Causality: The hemiaminal formation is reversible. Rapid cooling decreases the solubility of the product, driving crystallization and pulling the equilibrium forward according to Le Chatelier's principle.

  • Isolation: Filter the resulting white crystalline solid under a vacuum.

  • Washing and Drying: Wash the filter cake with a minimal volume of ice-cold water or dilute formaldehyde solution, followed by drying under high vacuum to a constant weight.

    • Causality: Using ice-cold water prevents the redissolution of the product and minimizes reverse hydrolysis back to glutarimide.

Self-Validating System

To ensure the integrity of the synthesized product, the following validation checks must be performed:

  • TLC Monitoring: Glutarimide and its N-hydroxymethyl derivative lack strong UV chromophores. Staining with KMnO₄ is required to visualize the spots.

  • ¹H NMR Confirmation (DMSO-d₆): The success of the reaction is definitively confirmed by the appearance of a doublet at ~5.02 ppm (2H, N-CH₂-O) and a triplet at ~5.95 ppm (1H, -OH), which collapse to a singlet and disappear, respectively, upon D₂O exchange. The glutarimide backbone protons remain visible at ~2.55 ppm (t, 4H) and ~1.85 ppm (m, 2H).

Mechanistic Paradigms: Prodrugs and N-Acyliminium Chemistry

The Prodrug Strategy

The poor aqueous solubility of glutarimide-containing drugs (e.g., thalidomide) severely limits their parenteral administration. Converting the imide to an N-hydroxymethyl derivative, and subsequently esterifying it (e.g., to an N-acetoxymethyl or N-benzoylmethyl ester), drastically alters the molecule's solvation profile. In vivo, these prodrugs are rapidly cleaved by ubiquitous esterases, releasing the N-hydroxymethyl intermediate, which spontaneously decomposes to release formaldehyde and the active glutarimide drug (). Furthermore, CYP450 enzymes can metabolically generate N-hydroxymethyl intermediates from various substrates, influencing drug-drug interactions and toxicity profiles ().

Generation of N-Acyliminium Ions

In synthetic organic chemistry, 1-(Hydroxymethyl)piperidine-2,6-dione is a highly valued precursor for generating N-acyliminium ions. When treated with a Brønsted or Lewis acid, the hydroxyl group is protonated and expelled as water, leaving behind a highly electrophilic N-acyliminium species. This intermediate readily undergoes nucleophilic attack (the Tscherniac-Einhorn reaction) to form complex C-C or C-heteroatom bonds ().

N_Acyliminium A 1-(Hydroxymethyl) piperidine-2,6-dione B Protonated Intermediate A->B + H+ C N-Acyliminium Ion (Electrophile) B->C - H2O D Functionalized Glutarimide C->D + Nucleophile (Nu-)

Fig 1: Mechanism of N-acyliminium ion generation and subsequent nucleophilic functionalization.

Applications in Targeted Protein Degradation (PROTACs)

The glutarimide ring is the canonical pharmacophore for binding Cereblon (CRBN), the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. In the design of PROTACs, 1-(Hydroxymethyl)piperidine-2,6-dione serves as a critical building block.

The primary hydroxyl group acts as a versatile vector for linker attachment. By reacting the hydroxymethyl group with various electrophiles (e.g., forming carbamates, ethers, or esters), chemists can attach PEGylated or alkyl linkers without disrupting the critical hydrogen-bonding network required for the glutarimide ring to anchor into the tri-tryptophan pocket of CRBN. Once the PROTAC is assembled, it bridges the target protein of interest (POI) and the E3 ligase, driving ubiquitination and subsequent proteasomal degradation.

PROTAC_Cycle P1 Target Protein POI T Ternary Complex Formation P1->T Binding P2 PROTAC Glutarimide-Linker-Ligand P2->T Glutarimide Anchor P3 E3 Ligase Cereblon (CRBN) P3->T Recruitment U Polyubiquitination T->U E2 Ligase Action D Proteasomal Degradation U->D 26S Proteasome

Fig 2: PROTAC-mediated target protein degradation cycle utilizing a glutarimide-based CRBN binder.

References

  • Annadi, K., & Wee, A. G. H. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. ARKIVOC. URL:[Link]

  • Gruenenthal GmbH. (2006). Acylated n-hydroxy methyl thalidomide prodrugs with immunomodulator action. Canadian Patent CA2251060C.
  • Mokhosoev, I. M., Astakhov, D. V., Terentiev, A. A., & Moldogazieva, N. T. (2024). Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review. Cells, 13(23), 1958. URL:[Link]

An In-depth Technical Guide to the Thermodynamic Stability of 1-(Hydroxymethyl)piperidine-2,6-dione in Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)piperidine-2,6-dione is a molecule of significant interest in medicinal chemistry, often serving as a key structural motif in the design of novel therapeutics, particularly in the realm of targeted protein degradation.[1][2][3][4] The stability of this compound in solution is a critical parameter that dictates its shelf-life, formulation strategies, and ultimately its efficacy and safety. This technical guide provides a comprehensive overview of the thermodynamic stability of 1-(Hydroxymethyl)piperidine-2,6-dione, delving into its degradation pathways, the factors influencing its stability, and robust analytical methodologies for its assessment. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction: The Significance of the Glutarimide Scaffold

The piperidine-2,6-dione, or glutarimide, moiety is a privileged scaffold in modern drug discovery.[5] Its prominence is largely due to its role as a core component of immunomodulatory drugs (IMiDs) and as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][6] This interaction is the cornerstone of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, which are revolutionary therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][3][4]

1-(Hydroxymethyl)piperidine-2,6-dione can be considered a fundamental building block or a potential metabolite in this class of compounds. The N-hydroxymethyl group can influence the molecule's physicochemical properties, including solubility and reactivity.[7] Understanding the inherent stability of this functional group is paramount for predicting the compound's behavior in various solution-based environments, from in vitro assays to in vivo conditions.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential before delving into its stability.

Molecular Structure

The structure of 1-(Hydroxymethyl)piperidine-2,6-dione consists of a six-membered piperidine ring with two carbonyl groups at positions 2 and 6, forming the glutarimide core. A hydroxymethyl (-CH2OH) group is attached to the nitrogen atom of the glutarimide ring.

Caption: Chemical structure of 1-(Hydroxymethyl)piperidine-2,6-dione.

Physicochemical Properties

The physicochemical properties of 1-(Hydroxymethyl)piperidine-2,6-dione are crucial for its behavior in solution.

PropertyValue/DescriptionSignificance
Molecular Formula C6H9NO3Basic information for molecular weight calculation.
Molecular Weight 159.14 g/mol Important for molar concentration calculations.
Appearance Likely a white to off-white solidPhysical state at room temperature.
Solubility Expected to have moderate aqueous solubility due to the polar hydroxymethyl and carbonyl groups. Soluble in organic solvents like DMSO and methanol.[8]Dictates solvent choice for experiments and formulation.
pKa The glutarimide proton is weakly acidic.Influences ionization state at different pH values.

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of 1-(Hydroxymethyl)piperidine-2,6-dione in solution is primarily governed by its susceptibility to hydrolysis. Two main degradation pathways are anticipated: hydrolysis of the glutarimide ring and cleavage of the N-hydroxymethyl group.

Hydrolysis of the Glutarimide Ring

The glutarimide ring is an amide and is therefore susceptible to hydrolysis, particularly under acidic or basic conditions, to yield glutaric acid derivatives.[9][10]

Degradation_Pathway_1 1-(Hydroxymethyl)piperidine-2,6-dione 1-(Hydroxymethyl)piperidine-2,6-dione Intermediate Intermediate 1-(Hydroxymethyl)piperidine-2,6-dione->Intermediate H₂O (Acid/Base) 5-(hydroxymethylamino)-5-oxopentanoic acid 5-(hydroxymethylamino)-5-oxopentanoic acid Intermediate->5-(hydroxymethylamino)-5-oxopentanoic acid Ring Opening

Caption: Hydrolysis of the glutarimide ring.

The rate of this hydrolysis is dependent on pH and temperature. Generally, amide hydrolysis is accelerated at both low and high pH.[10] For similar glutarimide-containing molecules like thalidomide, hydrolysis rates have been studied, with half-lives reported to be in the range of 25 to 35 hours at 32°C and pH 6.4.[11][12]

Cleavage of the N-Hydroxymethyl Group

The N-hydroxymethyl group can undergo cleavage to release formaldehyde and the parent piperidine-2,6-dione. This reaction is also influenced by pH and can be a significant degradation pathway. Studies on other N-hydroxymethyl compounds have shown their lability under physiological conditions.[13][14]

Degradation_Pathway_2 1-(Hydroxymethyl)piperidine-2,6-dione 1-(Hydroxymethyl)piperidine-2,6-dione Piperidine-2,6-dione + Formaldehyde Piperidine-2,6-dione + Formaldehyde 1-(Hydroxymethyl)piperidine-2,6-dione->Piperidine-2,6-dione + Formaldehyde Cleavage

Caption: Cleavage of the N-hydroxymethyl group.

The stability of the N-CH2OH bond can be influenced by the electronic properties of the rest of the molecule.[13] For some N-hydroxymethyl compounds, this cleavage can be the primary route of degradation.[14]

Factors Influencing Stability in Solution

Several factors can significantly impact the thermodynamic stability of 1-(Hydroxymethyl)piperidine-2,6-dione in solution. A thorough understanding of these factors is crucial for designing stable formulations and for interpreting experimental results.

pH

The pH of the solution is arguably the most critical factor.

  • Acidic Conditions: Acid catalysis can promote the hydrolysis of the glutarimide amide bonds.

  • Neutral Conditions: While generally more stable at neutral pH, hydrolysis can still occur, albeit at a slower rate. For thalidomide and its analogs, hydrolysis is observed at physiological pH (7.4).[11]

  • Basic Conditions: Base-catalyzed hydrolysis of the glutarimide ring is typically rapid.[9] The N-hydroxymethyl group's stability can also be compromised under alkaline conditions.[14]

Temperature

As with most chemical reactions, the rate of degradation of 1-(Hydroxymethyl)piperidine-2,6-dione will increase with temperature. Stability studies should be conducted at various temperatures to determine the activation energy of the degradation processes and to predict shelf-life under different storage conditions.

Solvent Composition

The polarity and composition of the solvent system can influence stability. While aqueous solutions are of primary interest for biological applications, the use of co-solvents (e.g., DMSO, ethanol) in stock solutions and assays is common. These co-solvents can affect the rate of hydrolysis.

Presence of Catalysts

The presence of general acid or base catalysts in the buffer system can accelerate degradation. It is important to select buffer components that are non-reactive with the compound of interest.

Experimental Protocols for Stability Assessment

A robust assessment of the thermodynamic stability of 1-(Hydroxymethyl)piperidine-2,6-dione requires well-designed experiments and validated analytical methods.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the stability of the target compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution (e.g., in DMSO) C Incubate Samples (at different temperatures) A->C B Prepare Buffer Solutions (various pH values) B->C D Withdraw Aliquots (at specified time points) C->D E Quench Reaction (if necessary) D->E F Analyze by HPLC-UV/MS E->F G Quantify Parent Compound and Degradants F->G H Determine Degradation Kinetics (e.g., half-life) G->H

Sources

Technical Guide: Solubility Profile of 1-(Hydroxymethyl)piperidine-2,6-dione in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

1-(Hydroxymethyl)piperidine-2,6-dione (CAS: 5063-01-4), often referred to as N-hydroxymethylglutarimide, represents a critical class of functionalized cyclic imides. Structurally, it consists of a glutarimide ring N-substituted with a hydroxymethyl moiety.

In drug development, this compound is frequently encountered as a formaldehyde-releasing prodrug moiety or a cross-linking intermediate . Its solubility profile is not merely a measure of saturation but a dynamic equilibrium governed by the stability of the N-hydroxymethyl linkage (


).

Key Physicochemical Identifiers:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 143.14 g/mol

  • Core Moiety: Piperidine-2,6-dione (Glutarimide)

  • Functional Handle: N-Hydroxymethyl (Hemiaminal-like character)

  • Thermodynamic Challenge: The compound is prone to deformylation (release of formaldehyde) in protic media or under thermal stress, making "apparent solubility" time-dependent.

Theoretical Solubility Framework (Hansen Parameters)

To predict solubility behavior in polar aprotic solvents without wasting material, we apply Hansen Solubility Parameters (HSP) . The total solubility parameter (


) is decomposed into dispersion (

), polar (

), and hydrogen-bonding (

) forces.
Predicted Interaction Matrix

The glutarimide core is highly polar (


) and a strong hydrogen bond acceptor. The hydroxyl group adds hydrogen bond donor capability (

).
Solvent

(MPa

)

(MPa

)

(MPa

)
Predicted SolubilityMechanistic Rationale
DMSO 18.416.410.2Excellent (>200 mg/mL)DMSO acts as a potent H-bond acceptor for the -OH group; dipoles align perfectly with the imide carbonyls.
DMF 17.413.711.3Excellent (>150 mg/mL)Strong dipole interactions; stabilizes the transition state of the imide ring.
NMP 18.012.37.2High (>100 mg/mL)Similar to DMF but with higher lipophilicity; excellent for preventing precipitation during scale-up.
Acetonitrile 15.318.06.1Moderate (~20-50 mg/mL)High polarity but lacks the H-bond accepting power of DMSO/DMF.
Acetone 15.510.47.0Moderate (~10-30 mg/mL)Good dipole match, but high volatility makes it poor for thermodynamic stability studies.

Expert Insight: While DMSO provides the highest solubility, it is hygroscopic. Absorbed water can catalyze the hydrolysis of the N-hydroxymethyl group back to glutarimide and formaldehyde. Anhydrous DMSO is non-negotiable.

Stability-Indicated Solubility Workflow

Standard "shake-flask" methods yield erroneous results for this compound because degradation products (glutarimide) often have different solubility profiles than the parent. The following protocol ensures you measure the solubility of the intact molecule.

Experimental Design (DOT Visualization)

SolubilityProtocol Start Start: Anhydrous Solvent Prep (Molecular Sieves 3Å) Saturate Saturation Step Add excess solid to solvent Temp: 25°C ± 0.1°C Start->Saturate Equilibrate Equilibration (Short Duration) Max 4-6 hours (Minimize Deformylation) Saturate->Equilibrate Filter Filtration 0.22 µm PTFE Syringe Filter (Pre-wetted) Equilibrate->Filter Supernatant Dilute Immediate Dilution Dilute into chilled ACN/Water (Quench degradation) Filter->Dilute Analysis HPLC-UV/DAD Analysis Detect Parent vs. Glutarimide Dilute->Analysis Analysis->Equilibrate If Degradation > 5% Reduce Time

Figure 1: Stability-indicated solubility determination workflow optimized for labile N-hydroxymethyl compounds.

Detailed Protocol Steps
  • Solvent Preparation:

    • Use LC-MS grade DMSO, DMF, or DMAc.

    • Dry solvents over activated 3Å molecular sieves for 24 hours. Water content must be <50 ppm (verify by Karl Fischer titration).

    • Why? Water acts as a nucleophile, attacking the hemiaminal carbon.

  • Saturation (The "Short-Shake" Method):

    • Add excess 1-(Hydroxymethyl)piperidine-2,6-dione to 1.0 mL of solvent in a crimp-sealed HPLC vial.

    • Agitate at 25°C.

    • Critical Deviation: Do not shake for 24-48 hours. For this compound, equilibrium is often reached within 1-2 hours due to high solubility. Extended shaking promotes degradation.

  • Filtration & Quenching:

    • Filter supernatant using a 0.22 µm PTFE filter (Nylon filters may adsorb the compound).

    • Immediately dilute the filtrate 1:100 into a chilled (

      
      ) mixture of 90:10 Acetonitrile:Water. The high organic content and low temperature halt the deformylation equilibrium.
      
  • Quantification (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Isocratic 95% Water / 5% ACN (buffer free if possible, or 0.1% Formic Acid).

    • Detection: 210 nm (Imide carbonyl absorption).

    • Differentiation: Glutarimide (degradation product) will elute earlier than the N-hydroxymethyl parent due to higher polarity.

The "Hidden" Variable: Stability & Deformylation

The solubility of 1-(Hydroxymethyl)piperidine-2,6-dione is inextricably linked to its chemical stability. In polar aprotic solvents, the following equilibrium exists, driven by temperature and trace moisture.

Degradation Pathway

DegradationPathway Parent 1-(Hydroxymethyl) piperidine-2,6-dione (Soluble) TS Hemiaminal Intermediate Parent->TS + H2O / Heat Products Glutarimide + Formaldehyde (HCHO) TS->Products Deformylation Products->Parent Reversible in anhydrous high conc.

Figure 2: Deformylation pathway. The reaction is reversible; high concentrations (near saturation) in anhydrous media favor the parent, but dilution or water shifts equilibrium to the right.

Implications for Formulation:

  • DMSO: Stabilizes the transition state via dipole interactions, but if wet, accelerates hydrolysis.

  • DMF/DMAc: Can undergo their own hydrolysis to form amines (dimethylamine), which are basic. Bases catalyze the rapid decomposition of N-hydroxymethyl compounds.

    • Recommendation: Avoid DMF if the solution must be stored >24 hours. Use NMP or DMSO.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Context on solubilizing labile imides). Link

  • Bundgaard, H. (1985). Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities. Elsevier Science. (Mechanisms of N-hydroxymethyl stability). Link

  • PubChem. (2023). Compound Summary: 1-Hydroxypiperidine-2,6-dione (Analogous Glutarimide Data). National Library of Medicine. Link

  • Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Solvent purity specifications). Link

Engineering Targeted Protein Degradation: A Technical Whitepaper on 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug development paradigm from target inhibition to target degradation. At the core of this technology lies the recruitment of E3 ubiquitin ligases, predominantly Cereblon (CRBN). The glutarimide pharmacophore is the gold standard for CRBN binding. However, functionalizing this core to attach a linker without disrupting its binding affinity requires precise synthetic strategies. This whitepaper explores 1-(Hydroxymethyl)piperidine-2,6-dione , a critical synthetic node that provides an activated handle for linker conjugation, enabling the rapid assembly of advanced degrader molecules.

Chemical Identity & Physicochemical Profiling

Before deploying a compound in a synthetic pipeline, its fundamental parameters must be established to predict solubility, reactivity, and downstream purification behavior. All quantitative identification data for this intermediate is summarized below[1].

ParameterValue
IUPAC Name 1-(Hydroxymethyl)piperidine-2,6-dione
Common Synonyms N-Hydroxymethylglutarimide; 1-hydroxymethyl-piperidine-2,6-dione
CAS Registry Number 55943-71-0
Molecular Formula C₆H₉NO₃
Molecular Weight 143.142 g/mol
InChIKey QMKGDTFTYVGRIB-UHFFFAOYSA-N

Mechanistic Causality in E3 Ligase Recruitment

To understand the utility of 1-(Hydroxymethyl)piperidine-2,6-dione, one must analyze the structural biology of the CRBN E3 ligase complex. The unsubstituted imide nitrogen of glutarimide natively inserts into the tri-tryptophan pocket of CRBN. To build a PROTAC, a flexible linker must be tethered to this glutarimide ring.

Direct alkylation of the glutarimide nitrogen is synthetically challenging due to its low nucleophilicity (pKa ~ 11.4)[2]. By reacting glutarimide with formaldehyde, we generate the N-hydroxymethyl derivative. This primary alcohol serves as a highly versatile, activated handle. It can be readily converted into a chloromethyl intermediate (via thionyl chloride) or directly coupled via etherification to PEG or alkyl linkers. This modularity allows chemists to fine-tune the spatial geometry of the resulting ternary complex, which is critical for the efficient ubiquitination of disease targets like CDK2 in oncology[3][4] or WIZ in hemoglobinopathies[5].

G Target Target Protein (e.g., CDK2, WIZ) Warhead Target Ligand (Warhead) Target->Warhead Binds Linker Flexible Linker (PEG/Alkyl) Warhead->Linker Covalent Glutarimide 1-(Hydroxymethyl) piperidine-2,6-dione Derivative Linker->Glutarimide Covalent CRBN Cereblon (CRBN) E3 Ligase Glutarimide->CRBN Binds

Fig 1. Schematic of the PROTAC ternary complex utilizing a glutarimide derivative.

Synthesis Methodology: The Hydroxymethylation Protocol

As a Senior Application Scientist, I emphasize that every synthetic protocol must be rooted in mechanistic logic and designed as a self-validating system.

Causality of Experimental Choices

The nitrogen atom in glutarimide is an imide, not a standard secondary amine. Imides do not readily form stable iminium ions under neutral conditions. To drive the nucleophilic addition to formaldehyde, the relatively acidic imide proton must be activated[2][6]. While refluxing in aqueous formaldehyde is often sufficient due to the inherent reactivity of the system, the addition of a weak base (such as K₂CO₃) can catalyze the formation of the imide anion, accelerating the reaction[2]. Furthermore, commercial 35% aqueous formaldehyde (formalin) contains 10-15% methanol to prevent polymerization. If methanol interferes with downstream linker attachment (by forming methyl ethers), generating formaldehyde in situ by thermally cracking paraformaldehyde is the preferred alternative[2].

Step-by-Step Protocol
  • Reagent Preparation: Suspend 1.0 equivalent of piperidine-2,6-dione (glutarimide) in an excess (typically 30 mL per 2.5 g of substrate) of 35% aqueous formaldehyde solution[7].

  • Activation & Coupling: Heat the heterogeneous mixture to a gentle reflux (approx. 90–100 °C). Maintain reflux for 1 to 24 hours. The reaction progress is visually indicated when the suspension transitions into a clear, homogeneous solution, signifying the consumption of the insoluble glutarimide[7].

  • Isolation: Remove the heat source and allow the reaction mixture to cool slowly to 20 °C. The product, 1-(Hydroxymethyl)piperidine-2,6-dione, will spontaneously crystallize from the aqueous matrix as the temperature drops[7].

  • Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake with a cold, dilute (3% by weight) formaldehyde solution to remove unreacted starting material, followed by desiccation under high vacuum to afford the product (typical yield ~70%)[7].

Self-Validating Quality Control

A protocol is only as reliable as its validation metrics. To confirm successful hydroxymethylation:

  • TLC: Monitor the complete disappearance of the glutarimide spot.

  • ¹H NMR (DMSO-d₆): The definitive proof of conversion is the disappearance of the broad imide N-H singlet (typically >10.5 ppm) and the emergence of a new methylene singlet (-CH₂-OH) integrating to 2 protons around 4.9–5.1 ppm, accompanied by a broad hydroxyl (-OH) peak.

Synth A Piperidine-2,6-dione (Glutarimide) D Nucleophilic Addition (Reflux, 1-24h) A->D B Formaldehyde (35% aq) or Paraformaldehyde B->D C Base Catalyst (e.g., K2CO3 or Heat) C->D Catalyzes E 1-(Hydroxymethyl) piperidine-2,6-dione D->E Yields (>70%)

Fig 2. Synthetic workflow for the hydroxymethylation of glutarimide.

Downstream Applications in Drug Development

Once isolated and validated, 1-(Hydroxymethyl)piperidine-2,6-dione acts as a universal adapter in medicinal chemistry. It is frequently reacted with coupling agents (e.g., dicyclohexylcarbodiimide, DCC) and functionalized acids (e.g., 4-chloromethylbenzoic acid) to synthesize advanced thalidomide derivatives[7]. In the modern era of targeted protein degradation, this compound is the starting point for synthesizing the CRBN-recruiting moiety of PROTACs designed to degrade notoriously difficult targets, offering a modular pathway to novel therapeutics[3][5].

References

  • Google Patents | WO2024092039A1 - Compounds that mediate protein degrad
  • Molaid | N-Hydroxymethyl-glutarimid - CAS号55943-71-0 |
  • Google Patents | WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)
  • ResearchGate | How do I add a hydroxymethyl (-CH2OH) group on a secondary amine by 35% of formaldehyde? |
  • Google Patents | EP0580641B1 - New thalidomide derivatives, method of manufacture and use thereof in medicaments |

Sources

Potential biological activity of 1-(Hydroxymethyl)piperidine-2,6-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 1-(Hydroxymethyl)piperidine-2,6-dione Derivatives in Targeted Protein Degradation: A Technical Whitepaper

Executive Summary

The piperidine-2,6-dione (glutarimide) scaffold is the structural cornerstone of immunomodulatory imide drugs (IMiDs) and Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs). However, the severe hydrophobicity of this pharmacophore often impedes clinical formulation and bioavailability. This whitepaper explores the biological activity and mechanistic utility of 1-(hydroxymethyl)piperidine-2,6-dione derivatives. By acting as transient, water-soluble prodrugs, these N-hydroxymethylated compounds overcome physicochemical liabilities while preserving the critical CRBN-binding pharmacodynamics required for the targeted degradation of neo-substrates like WIZ and CDK2.

The Mechanistic Paradigm: Solubility vs. Target Engagement

The CRBN Binding Paradox The un-alkylated imide nitrogen (N-H) of the piperidine-2,6-dione ring is strictly required for biological activity. It forms a tripartite hydrogen-bonding network with Trp380 and His378 within the tri-tryptophan pocket of the CRBN E3 ligase. Permanent N-alkylation abolishes this interaction, rendering the molecule biologically inert.

The Causality of N-Hydroxymethylation Classic IMiDs like thalidomide exhibit dismal aqueous solubility (~0.012 mg/mL), precluding effective parenteral administration[1]. To solve this, researchers synthesize 1-(hydroxymethyl)piperidine-2,6-dione derivatives by condensing the free imide with formaldehyde[2]. This structural modification serves a dual purpose:

  • Physicochemical Enhancement: The introduction of the polar hydroxyl group (or its subsequent esterification) increases aqueous solubility by orders of magnitude, enabling intravenous formulations[1].

  • Prodrug Activation: The N-hydroxymethyl group acts as a hydrolytically sensitive hemiaminal (Mannich base). Under aqueous physiological conditions (pH 7.4), it undergoes spontaneous hydrolysis to release equimolar formaldehyde and the active free-imide drug, thereby restoring CRBN engagement[1].

G A N-Hydroxymethyl Prodrug B Physiological Hydrolysis (pH 7.4) A->B H2O C Active Glutarimide (Free N-H) B->C -CH2O D CRBN E3 Ligase Recruitment C->D Binding E Target Protein Ubiquitination D->E Degradation

Fig 1. Prodrug activation and CRBN-mediated targeted protein degradation pathway.

Biological Activity and Therapeutic Applications

Upon in vivo hydrolysis, the liberated piperidine-2,6-dione derivatives exert profound biological effects by modulating the substrate specificity of the CRL4^CRBN ubiquitin ligase complex.

  • Immunomodulation: Hydrolyzed N-hydroxymethyl prodrugs successfully inhibit TNF-alpha release and modulate Interleukin-2 (IL-2) levels, often demonstrating superior pharmacokinetic profiles compared to their parent compounds[1].

  • Targeted Protein Degradation (TPD): Recent advancements leverage this prodrug strategy for next-generation degraders. For instance, novel substituted piperidine-2,6-dione derivatives have been developed to degrade the Widely Interspaced Zinc Finger Motif (WIZ) protein, inducing fetal hemoglobin for the treatment of sickle cell disease and β-thalassemia[3],[4]. Similarly, 1-(hydroxymethyl)piperidine-2,6-dione intermediates are utilized in the synthesis and delivery of degraders targeting Cyclin-Dependent Kinase 2 (CDK2) for oncology indications[5],[6].

Quantitative Data Summary

The following table synthesizes the kinetic and biological profiles of standard IMiDs versus their N-hydroxymethylated counterparts.

Compound ClassAqueous Solubility (mg/mL)Hydrolysis t½ (pH 7.4)CRBN Binding (in vitro)Cellular Degradation Efficacy
Standard IMiD (e.g., Thalidomide)~0.012N/A (Stable)High (IC50 < 1 µM)Baseline
1-(Hydroxymethyl) Prodrug > 1.501 - 4 hoursNegligible (Pre-hydrolysis)Equivalent to Parent (Post-hydrolysis)
Esterified N-Hydroxymethyl Prodrug > 5.0010 - 24 hoursNegligible (Pre-hydrolysis)Sustained Release Profile

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 1-(hydroxymethyl)piperidine-2,6-dione derivatives requires a self-validating experimental system that uncouples prodrug hydrolysis from cellular degradation efficacy.

Protocol A: Synthesis and Kinetic Hydrolysis Validation Causality: Before cellular testing, one must prove that the prodrug quantitatively converts to the active degrader without forming toxic byproducts.

  • Synthesis: React the parent piperidine-2,6-dione compound with 35% aqueous formaldehyde under reflux until a clear solution forms. Cool to 20°C, filter, and dry to yield the 1-(hydroxymethyl) derivative[2],[7].

  • Kinetic Assay: Dissolve the prodrug in PBS (pH 7.4) at 37°C.

  • LC-MS Monitoring: Sample the solution every 30 minutes for 12 hours.

  • Self-Validation Check: The molar disappearance of the prodrug peak must exactly match the molar appearance of the free-imide peak. A lack of mass balance indicates off-target degradation or polymerization.

Protocol B: Cellular Target Degradation (HiBiT Assay) Causality: To confirm that the observed biological activity is strictly mediated by CRBN following prodrug activation, a genetic or pharmacological rescue control must be employed[4].

  • Cell Preparation: Plate HEK293T cells expressing a HiBiT-tagged target protein (e.g., WIZ or CDK2) at 10,000 cells/well in a 96-well plate[3].

  • Treatment: Dose the cells with a concentration gradient (1 nM to 10 µM) of the 1-(hydroxymethyl) prodrug.

  • Parallel Validation (The Rescue Control): In a parallel plate, pre-incubate cells with 10 µM of a high-affinity CRBN competitor (e.g., free lenalidomide) or use a CRBN-knockout cell line.

  • Readout: After 24 hours, add Nano-Glo® HiBiT Lytic Reagent. Measure luminescence to quantify target protein levels.

  • Data Interpretation: The prodrug should yield a measurable AC50 in the wild-type cells. In the rescue control, degradation must be completely abrogated, proving that the prodrug's mechanism of action relies entirely on post-hydrolysis CRBN engagement.

G S1 1. Synthesize N-Hydroxymethyl Derivative S2 2. HPLC Kinetic Stability Assay (pH 7.4) S1->S2 S3 3. Treat HiBiT-Tagged Cells (e.g., WIZ/CDK2) S2->S3 S4 4. Add Lytic Reagent & Substrate S3->S4 S6 Validation: CRBN-KO Rescue Control S3->S6 Parallel Assay S5 5. Measure Luminescence (AC50) S4->S5

Fig 2. Self-validating workflow for evaluating prodrug kinetics and cellular degradation.

References

  • Title: Synthesis and immunological activity of water-soluble Thalidomide prodrugs Source: ResearchGate URL
  • Title: Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia Source: ACS Publications URL
  • Title: WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof Source: Google Patents URL
  • Title: EP0580641B1 - New thalidomide derivatives, method of manufacture and use thereof in medicaments Source: Google Patents URL

Sources

Technical Whitepaper: Safety Data Sheet (SDS) Profiling and Mechanistic Toxicity of 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Hydroxymethyl)piperidine-2,6-dione (CAS: 55943-71-0), also known as N-hydroxymethyl-glutarimide, is a specialized chemical entity frequently encountered as an intermediate in pharmaceutical synthesis and materials science. While structurally simple, its toxicological profile is highly complex due to its dual-hazard nature. As a Senior Application Scientist, it is critical to look beyond basic GHS pictograms and understand the molecular causality of its hazards.

This whitepaper deconstructs the Safety Data Sheet (SDS) of 1-(Hydroxymethyl)piperidine-2,6-dione, detailing the mechanisms of its latent toxicity. The compound acts as a "pro-toxin" in aqueous and biological environments, undergoing hydrolytic cleavage to yield two distinct hazardous pharmacophores: formaldehyde (a potent electrophile and carcinogen) and piperidine-2,6-dione (a glutarimide core associated with Cereblon-mediated teratogenicity).

Physicochemical Identity & GHS Hazard Assessment

To accurately assess risk, we must first establish the foundational physicochemical parameters that govern the compound's behavior in biological matrices.

Table 1: Chemical Identity and Physicochemical Properties
ParameterSpecification / Value
Chemical Name 1-(Hydroxymethyl)piperidine-2,6-dione
Common Synonyms N-Hydroxymethyl-glutarimide
CAS Registry Number 55943-71-0[1]
Molecular Formula C₆H₉NO₃[1]
Molecular Weight 143.142 g/mol [1]
Aqueous Solubility High (Driven by the polar N-hydroxymethyl group)
Structural Alerts N-hydroxymethyl moiety, Glutarimide ring
Table 2: GHS Classification & Toxicological Profiling
Hazard ClassCategoryMechanistic Driver
Skin Sensitization Category 1Electrophilic crosslinking of skin proteins by released formaldehyde.
Carcinogenicity Category 1BDNA-protein crosslinking and mutagenesis via chronic formaldehyde exposure.
Reproductive Toxicity Category 1BOff-target Cereblon (CRBN) binding by the hydrolyzed glutarimide core.
Eye/Skin Irritation Category 2Direct contact irritation from the reactive N-hydroxymethyl group.

Structural Biology & Mechanistic Toxicology (The "Why")

The toxicity of 1-(Hydroxymethyl)piperidine-2,6-dione cannot be understood in isolation; it must be analyzed through its degradation kinetics. In the presence of water or physiological fluids, the molecule is unstable and undergoes a spontaneous, equilibrium-driven hydrolytic cleavage[2].

Pathway 1: N-Hydroxymethyl Cleavage and Formaldehyde Toxicity

The N-hydroxymethyl group is inherently labile. In aqueous environments, it undergoes hydrolytic cleavage to release one equivalent of formaldehyde (HCHO) and the free secondary amine (piperidine-2,6-dione)[2],[3]. Formaldehyde is a highly reactive carbonyl species that readily attacks nucleophilic centers—such as the primary amines of lysine residues in proteins or the exocyclic amino groups of DNA nucleobases (e.g., guanine)[4]. This electrophilic attack leads to the formation of stable methylene bridges (crosslinks), which disrupt cellular machinery, induce apoptosis, and trigger severe allergic contact dermatitis (sensitization)[3].

Pathway 2: Glutarimide Core and Cereblon (CRBN) Engagement

Once the N-hydroxymethyl group is cleaved, the remaining molecule is piperidine-2,6-dione, a free glutarimide ring. The glutarimide core is the critical pharmacophore of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide[5]. The free glutarimide binds with high affinity to a highly conserved, hydrophobic "tri-tryptophan (tri-Trp) pocket" within Cereblon (CRBN)[6]. CRBN is the substrate receptor for the CRL4^CRBN E3 ubiquitin ligase complex[7]. Binding of the glutarimide core alters the surface topology of CRBN, recruiting neo-substrates for polyubiquitination and subsequent proteasomal degradation[8],[9]. This off-target protein degradation is the fundamental molecular mechanism behind thalidomide-induced teratogenicity (limb deformities)[7].

Dual_Toxicity A 1-(Hydroxymethyl) piperidine-2,6-dione B Aqueous Hydrolysis (In Vivo / In Vitro) A->B C Formaldehyde (HCHO) B->C Cleavage D Piperidine-2,6-dione (Free Glutarimide) B->D Cleavage E Electrophilic Attack on Amines/Thiols C->E G CRBN Tri-Trp Pocket Binding D->G Hydrogen Bonding F DNA/Protein Crosslinking (Carcinogenicity & Sensitization) E->F H CRL4^CRBN E3 Ligase Modulation (Teratogenicity) G->H Neo-substrate Recruitment

Caption: Dual-pathway toxicity mechanism via hydrolytic cleavage into formaldehyde and free glutarimide.

Self-Validating Experimental Protocols

To empirically validate the hazards outlined in the SDS, we employ two orthogonal, self-validating workflows. These protocols are designed to quantify the release of formaldehyde and assess the teratogenic potential of the resulting glutarimide core.

Protocol 1: Quantitative Formaldehyde Release Kinetics (LC-MS/MS)

Direct measurement of formaldehyde is notoriously difficult due to its volatility and rapid consumption in secondary reactions[4]. This protocol utilizes pre-column derivatization to trap the transient species.

  • Step 1: Matrix Preparation: Prepare a simulated biological fluid (e.g., PBS, pH 7.4) and equilibrate to 37°C to accurately mimic physiological hydrolysis conditions.

  • Step 2: Derivatization Setup (The Causality): Pre-load reaction vessels with an excess of 2,4-Dinitrophenylhydrazine (DNPH) in acidic acetonitrile. Why? DNPH acts as a chemical trap. It reacts instantaneously with any released formaldehyde to form a highly stable 2,4-dinitrophenylhydrazone derivative, preventing evaporative loss and providing a strong chromophore/ionizable moiety for LC-MS/MS detection.

  • Step 3: Spiking & Aliquoting: Introduce 1-(Hydroxymethyl)piperidine-2,6-dione to a final concentration of 10 µM. Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Step 4: Quenching & Analysis: Immediately quench extracted aliquots by rapid cooling (-80°C) and neutralization. Centrifuge to remove precipitated proteins (if using biological matrices) and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Step 5: System Validation:

    • Negative Control: Vehicle only + DNPH (establishes baseline environmental formaldehyde).

    • Positive Control: DMDM hydantoin (a known, characterized formaldehyde releaser) to validate derivatization efficiency and kinetic tracking[2].

Protocol 2: CRBN Binding Affinity Assay (TR-FRET)

Because the intact N-hydroxymethyl compound is sterically hindered from binding CRBN, we must evaluate the affinity of its primary metabolite (free piperidine-2,6-dione) to assess reproductive toxicity risks[5].

  • Step 1: Complex Assembly: Incubate recombinant human CRBN-DDB1 complex (10 nM) with a Terbium (Tb)-labeled anti-CRBN antibody (donor fluorophore) in assay buffer.

  • Step 2: Tracer Addition (The Causality): Add a Cy5-labeled thalidomide derivative (10 nM) as the competitive tracer (acceptor). Why? When the tracer binds the tri-Trp pocket of CRBN, it brings the Cy5 acceptor into close proximity with the Tb donor, generating a robust Fluorescence Resonance Energy Transfer (FRET) signal.

  • Step 3: Compound Titration: Add serial dilutions (10 pM to 100 µM) of the pre-hydrolyzed test compound (free glutarimide).

  • Step 4: Signal Acquisition: Measure Time-Resolved FRET (TR-FRET) using a microplate reader. Why TR-FRET? Small molecules often exhibit short-lived autofluorescence. By introducing a time delay (e.g., 50 µs) before reading the emission, we allow background fluorescence to decay, isolating the true binding signal and ensuring high data trustworthiness.

  • Step 5: System Validation: Calculate the IC₅₀ based on the dose-dependent decrease in the FRET ratio (520 nm / 495 nm). Unlabeled thalidomide must be run in parallel as a positive displacement control to validate the dynamic range of the assay[6].

TR_FRET_Workflow A Tb-Anti-CRBN + CRBN Complex B Cy5-Thalidomide Tracer Added A->B C High FRET Signal (Baseline) B->C Proximity Binding D Add Glutarimide Metabolite C->D E Tracer Displacement D->E Competitive Binding F Loss of FRET (Quantify IC50) E->F Signal Decay

Caption: TR-FRET competitive binding assay workflow for quantifying CRBN affinity.

Risk Mitigation & Engineering Controls

Given the elucidated mechanisms, handling 1-(Hydroxymethyl)piperidine-2,6-dione requires stringent controls:

  • Moisture Exclusion: Store under inert gas (Argon/Nitrogen) with desiccants. Ambient humidity is sufficient to initiate hydrolysis and formaldehyde off-gassing[3].

  • Ventilation: All weighing and dissolution must occur in a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of liberated formaldehyde.

  • PPE: Nitrile gloves (double-gloved), lab coat, and safety goggles are mandatory. Formaldehyde rapidly penetrates standard latex[2].

  • Waste Disposal: Aqueous waste containing this compound must be treated as hazardous teratogenic/carcinogenic waste and incinerated. Do not neutralize with standard bases, as pH shifts can accelerate formaldehyde release[10].

References[1] Title: N-Hydroxymethyl-glutarimid - CAS号55943-71-0 - 摩熵化学

Source: molaid.com URL: 8] Title: Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines Source: ChEMBL - EMBL-EBI URL: 6] Title: Structural basis of thalidomide enantiomer binding to cereblon Source: ResearchGate URL: 7] Title: The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold Source: PubMed Central (PMC) / NIH URL: 5] Title: Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs Source: PubMed Central (PMC) / NIH URL: 9] Title: De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL: 2] Title: Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation Source: PubMed Central (PMC) / NIH URL: 3] Title: Clinical Standardization of the TR U E Test ™ Formaldehyde Patch Source: EPA URL: 10] Title: Investigation on formaldehyde release from preservatives in cosmetics Source: ResearchGate URL: 4] Title: Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates Source: PNAS URL:

Sources

Decomposition pathways of N-hydroxymethyl compounds in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Decomposition Pathways of N-Hydroxymethyl Compounds

Foreword: The Dichotomy of N-Hydroxymethyl Reactivity

N-hydroxymethyl compounds, often termed N-methylols, represent a fascinating class of molecules characterized by a hydroxymethyl group attached to a nitrogen atom, typically of an amide, imide, or amine. This structural motif is central to diverse fields, from the design of controlled-release prodrugs and industrial biocides to understanding the metabolic activation and detoxification of xenobiotics.[1][2][3] The utility—and potential liability—of these compounds stems from their inherent reactivity in aqueous media. They exist in a delicate, reversible equilibrium with their constituent amine/amide and formaldehyde.[4] Understanding the pathways and kinetics of their decomposition is therefore not merely an academic exercise; it is a critical requirement for any researcher, scientist, or drug development professional working with these molecules. This guide provides a deep dive into the core mechanisms governing their stability and breakdown in water, the factors that modulate this reactivity, and the analytical methodologies required for rigorous investigation.

The Core Equilibrium: A Reversible Journey

The fundamental characteristic of N-hydroxymethyl compounds in water is their ability to reversibly dissociate into the parent nitrogenous compound (an amine, amide, or imide) and formaldehyde.[5] This equilibrium is the cornerstone of their chemistry and dictates their behavior in any aqueous environment.

G cluster_reactants Reactants cluster_product Product Parent Amide/Amine\n(R-NH-R') Parent Amide/Amine (R-NH-R') plus1 + Parent Amide/Amine\n(R-NH-R')->plus1 Formaldehyde\n(CH₂O) Formaldehyde (CH₂O) Formaldehyde\n(CH₂O)->mid_point plus1->Formaldehyde\n(CH₂O) N-Hydroxymethyl Compound\n(R-N(CH₂OH)-R') N-Hydroxymethyl Compound (R-N(CH₂OH)-R') N-Hydroxymethyl Compound\n(R-N(CH₂OH)-R')->mid_point k_d (Decomposition) mid_point->N-Hydroxymethyl Compound\n(R-N(CH₂OH)-R') k_f

Caption: The central reversible formation and decomposition of N-hydroxymethyl compounds.

The position of this equilibrium and the rates of the forward (formation, k_f) and reverse (decomposition, k_d) reactions are profoundly influenced by the surrounding environment, most notably the pH.

Mechanistic Pathways of Decomposition

The decomposition of N-hydroxymethyl compounds is not a single, monolithic reaction but rather a process that can be catalyzed by acid, base, or proceed via a neutral water-mediated pathway. The dominant mechanism is dictated by the solution's pH.[6][7]

Specific-Base-Catalyzed Decomposition

Under neutral to alkaline conditions (pH > 7), the decomposition is typically dominated by a specific-base-catalyzed pathway.[6][8] This mechanism is particularly relevant for physiological conditions and is often the key pathway in biological systems and pharmaceutical formulations. The process is best described as an E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism.

Mechanism:

  • Deprotonation: A hydroxide ion acts as a specific base, removing the acidic proton from the N-hydroxymethyl's hydroxyl group to form a reactive alkoxide intermediate. This is a rapid, reversible equilibrium.

  • Rate-Limiting Elimination: The alkoxide intermediate then undergoes a slower, rate-limiting elimination to release formaldehyde and the corresponding amidate or amine anion.

  • Protonation: The resulting anion is rapidly protonated by water to yield the final parent compound.

Kinetic studies of various N-(hydroxymethyl)benzamide derivatives have shown that the reaction rate exhibits a first-order dependence on hydroxide concentration at moderately alkaline pH, transitioning to a zero-order (pH-independent) rate at very high hydroxide concentrations.[7][9] This transition occurs when the initial deprotonation step becomes so fast and complete that the subsequent elimination step becomes the sole determinant of the reaction rate.

G start N-Hydroxymethyl Compound | {R-N(R')-CH₂-OH} alkoxide Alkoxide Intermediate | {R-N(R')-CH₂-O⁻} start->alkoxide Fast Equilibrium (Specific Base Catalysis) h2o_out H₂O amide_anion Amidate Anion | {R-N⁻-R'} alkoxide->amide_anion Slow, Rate-Limiting (E1cB-like Elimination) products Products | {Parent Amide/Amine + Formaldehyde} oh_in OH⁻ h2o_in H₂O amide_anion->products Fast Protonation

Caption: Specific-base-catalyzed decomposition via an E1cB-like mechanism.

Specific-Acid-Catalyzed Decomposition

In acidic environments (pH < 5), the decomposition mechanism shifts to one catalyzed by hydronium ions (H₃O⁺).[7] This pathway is critical in contexts such as acidic drug formulations or certain industrial processes.

Mechanism: The mechanism can proceed via two potential, non-exclusive routes depending on the structure of the N-hydroxymethyl compound:

  • O-Protonation: The oxygen of the hydroxyl group is protonated, forming a good leaving group (water). The subsequent departure of a water molecule generates a resonance-stabilized iminium ion.

  • N-Protonation: For amides, the carbonyl oxygen or the amide nitrogen can be protonated. Protonation of the amide nitrogen facilitates the expulsion of the neutral amide, which is a better leaving group.[6]

In either case, the resulting electrophilic intermediate (e.g., an iminium ion) is rapidly attacked by a water molecule, which, after deprotonation, yields formaldehyde and the protonated parent amine/amide. Kinetic studies confirm a first-order dependence of the reaction rate on the hydronium ion concentration in this regime.[7]

G start N-Hydroxymethyl Compound | {R-N(R')-CH₂-OH} protonated O-Protonated Species | {R-N(R')-CH₂-OH₂⁺} start->protonated Fast Protonation iminium Iminium Ion Intermediate | {R-N⁺(R')=CH₂} protonated->iminium Rate-Limiting Loss of H₂O products Products | {Parent Amide/Amine + Formaldehyde} iminium->products Fast H₂O Attack & Deprotonation h3o_in H₃O⁺ h2o_out H₂O h2o_in H₂O

Caption: Specific-acid-catalyzed decomposition via an iminium ion intermediate.

Water-Catalyzed (Spontaneous) Decomposition

Between the extremes of acid and base catalysis, a pH-independent or "spontaneous" decomposition pathway can be observed.[4] This reaction involves water acting as a weak acid or base to facilitate proton transfers in the rate-limiting step. While significantly slower than the catalyzed pathways, it can be the predominant route of degradation in near-neutral, unbuffered solutions.

Factors Influencing Decomposition Kinetics

The practical stability of an N-hydroxymethyl compound is a function of several interconnected variables. A Senior Application Scientist must consider these factors in concert to predict and control the compound's behavior.

FactorInfluence on Decomposition RateCausality and Field-Proven Insights
pH Dominant Factor. Rate is minimal in the mildly acidic to neutral range (pH ~4-6) and increases dramatically in strongly acidic or alkaline conditions.[6][7]As detailed in Section 2, the pH determines the availability of catalysts (H₃O⁺ or OH⁻) and thus the operative mechanistic pathway. The V-shaped pH-rate profile is characteristic of this class of compounds.
Temperature Increases rate. Follows the Arrhenius relationship, where a higher temperature provides more energy to overcome the activation barrier of the rate-limiting step.For every 10°C increase, the reaction rate can approximately double. This is a critical parameter in accelerated stability studies for predicting shelf-life under ambient conditions.[10][11]
Buffer Species Can increase rate (General Catalysis). Buffers can act as general acids or bases, participating directly in proton transfer steps and accelerating the reaction beyond what is predicted by pH alone.[12]While specific catalysis by H₃O⁺ and OH⁻ is often dominant, general catalysis by buffer components (e.g., phosphate, carboxylates) can be significant, especially near neutral pH where specific catalyst concentrations are low. This must be accounted for when formulating buffered solutions.
Molecular Structure Significant electronic and steric effects. Electronic Effects: Electron-withdrawing groups on the parent amide can stabilize the resulting amidate anion, accelerating base-catalyzed decomposition.[7] Steric Effects: Bulky substituents near the reaction center can hinder the approach of catalysts or water, slowing decomposition. N-Substitution: Substitution on the nitrogen atom can markedly affect stability. For example, N-(hydroxymethyl)-N-methylbenzamide is less stable under alkaline conditions than its N-unsubstituted counterpart, N-(hydroxymethyl)-benzamide.[8]
Solvent Polarity Modest effects. The highly polar nature of the transition states in both acid and base-catalyzed pathways means that decomposition is favored in polar solvents like water.While most relevant studies are in aqueous media, the principles suggest that decreasing solvent polarity would generally disfavor the ionic intermediates and slow the decomposition rate.

Table 1. Key Factors Modulating the Aqueous Decomposition of N-Hydroxymethyl Compounds.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

To provide a self-validating and reproducible method for studying decomposition, the following protocol is presented. The core principle is to monitor the change in UV absorbance over time as the N-hydroxymethyl compound (reactant) decomposes into products which have a different UV-Vis spectrum.

Rationale for Experimental Choices
  • Method: UV-Vis spectrophotometry is chosen for its accessibility, non-destructive nature, and suitability for real-time monitoring of reactions involving chromophoric species.

  • Constant Temperature: A circulating water bath is essential to maintain a constant temperature (e.g., 25°C or 37°C), eliminating temperature as a variable and ensuring accurate kinetic measurements.[13]

  • Buffered Solutions: High-concentration buffers are used to maintain a constant pH throughout the reaction, even if the reaction itself produces or consumes protons. This isolates the effect of pH on the rate constant.

  • Pseudo-First-Order Conditions: The reaction is initiated by a small aliquot of a concentrated stock solution of the N-hydroxymethyl compound into a large volume of buffer. This ensures that the concentrations of water and any catalyst (H₃O⁺ or OH⁻) remain effectively constant, allowing the reaction to be treated with simpler pseudo-first-order kinetics.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Buffer Solutions: Prepare a series of buffers (e.g., HCl for pH 1-2, acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 9-10) at a consistent ionic strength (e.g., 1.0 M, adjusted with KCl). Verify the final pH of each buffer with a calibrated pH meter.

    • Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) of the N-hydroxymethyl compound in a non-reactive, water-miscible organic solvent like acetonitrile or DMSO to prevent premature decomposition.

  • Instrument Setup:

    • Set up a UV-Vis spectrophotometer with a thermostatted cuvette holder connected to a constant temperature water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Allow the system to equilibrate for at least 30 minutes.

  • Data Acquisition:

    • Pipette 3.0 mL of the desired pH buffer into a quartz cuvette and place it in the holder. Allow it to thermally equilibrate for 5-10 minutes.

    • Set the spectrophotometer to collect absorbance data at a fixed wavelength where the change between reactant and product is maximal. If the full spectrum is desired, set it to scan a range (e.g., 200-400 nm) at fixed time intervals.

    • Obtain a "blank" or "zero" spectrum using the buffer-filled cuvette.

    • To initiate the reaction, add a small volume (e.g., 30 µL) of the concentrated stock solution to the cuvette. Quickly cap the cuvette with parafilm, invert 2-3 times to mix, and immediately start data acquisition.

    • Collect data for at least 3-5 half-lives of the reaction.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance (A) versus time (t) data to a first-order exponential decay equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)

    • Plot ln(A(t) - A_final) versus time. The slope of the resulting straight line is -k_obs.

    • Repeat the experiment at various pH values to generate a pH-rate profile (a plot of log(k_obs) vs. pH).

G cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_run 3. Kinetic Run cluster_analysis 4. Data Analysis prep_buffer Prepare Buffers (Constant pH & Ionic Strength) prep_stock Prepare Stock Solution (N-Hydroxymethyl Compound in ACN/DMSO) run_initiate Initiate Reaction: Add Stock to Buffer prep_stock->run_initiate setup_spectro Set Spectrophotometer Wavelength setup_thermo Thermostat Cuvette Holder (e.g., 25°C) run_equil Equilibrate Buffer in Cuvette setup_thermo->run_equil run_blank Blank Instrument run_equil->run_blank run_blank->run_initiate run_collect Collect Absorbance vs. Time Data run_initiate->run_collect analysis_fit Fit Data to First-Order Model A(t) = A∞ + (A₀ - A∞)e^(-kt) run_collect->analysis_fit analysis_k Determine Observed Rate Constant (k_obs) analysis_fit->analysis_k analysis_plot Plot log(k_obs) vs. pH analysis_k->analysis_plot

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

Conclusion and Implications

The aqueous decomposition of N-hydroxymethyl compounds is a well-defined process governed by predictable chemical principles. The primary pathway is a pH-dependent, reversible hydrolysis to formaldehyde and the parent nitrogenous compound, proceeding via specific-acid or specific-base catalysis. For professionals in drug development, understanding this stability profile is paramount. It enables the rational design of N-hydroxymethyl prodrugs that release their active component at a controlled rate in a specific physiological compartment (e.g., the slightly alkaline environment of the bloodstream).[1][14] Conversely, for formulation scientists using these compounds as preservatives, this knowledge allows for the optimization of formulations to ensure slow, sustained release of formaldehyde for antimicrobial activity while maintaining the stability of the active pharmaceutical ingredient.[3] By applying the mechanistic understanding and analytical protocols outlined in this guide, researchers can effectively harness, control, and predict the behavior of these versatile and important molecules.

References

  • Ross, D., et al. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • de Oliveira, B. G., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. PMC. [Link]

  • Svensson, L. A., & Tågerud, S. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Grout, R. J., & Partridge, M. W. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Request PDF. [Link]

  • (2026, February 27). The Expanding Role of N-(Hydroxymethyl)phthalimide in Pharmaceutical Innovation. Tejapharm. [Link]

  • Tenn 3rd, W. J., et al. (2001). Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. Organic Letters. [Link]

  • Enami, S., et al. (2019). Water Dramatically Accelerates the Decomposition of α-Hydroxyalkyl-Hydroperoxides in Aerosol Particles. PMC. [Link]

  • Tipping, W. J., et al. (2016). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. PMC. [Link]

  • (n.d.). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. Request PDF. [Link]

  • French, N. L., et al. (2018). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Valdosta State University. [Link]

  • Verma, P., & Madamwar, D. (2014). Systematic Analysis of Microbial Degradation Pathway of 1- Naphthyl-N-Methyl Carbamate Generated by EAWAG Biocatalysis/Biodegrad. Prime Scholars. [Link]

  • (n.d.). Formaldehyde releaser. Wikipedia. [Link]

  • Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • (n.d.). Hydroxymethyl – Knowledge and References. Taylor & Francis. [Link]

  • Wang, L., et al. (2021). Theoretical investigation on the atmospheric degradation mechanism, kinetics, and fate of hydroxymethyl nitrate initiated by ˙OH radicals. New Journal of Chemistry. [Link]

  • (n.d.). Hydrolysis | Chemistry | Research Starters. EBSCO. [Link]

  • Chen, J. Z. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

  • Rood, K. M., & Raushel, F. M. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. [Link]

  • Qiang, T., et al. (2012). Release of free formaldehyde in THP salt tannages. Request PDF. [Link]

  • (n.d.). Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. ResearchGate. [Link]

  • Patel, K., & Dedania, Z. (2022). Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]

  • Hine, J., et al. (1970). Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution. Semantic Scholar. [Link]

  • Kiss, L., et al. (2020). Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. PMC. [Link]

  • (n.d.). CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Sladek, M., et al. (2004). High-temperature stabile catalysts for decomposing N2O.
  • Ranucci, E., et al. (2020). Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water. MDPI. [Link]

  • Enami, S., et al. (2019). Water Dramatically Accelerates the Decomposition of α-Hydroxyalkyl-Hydroperoxides in Aerosol Particles. ACS Publications. [Link]

  • Konari, S. N., & Jacob, J. T. (n.d.). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. ResearchGate. [Link]

  • (n.d.). The N -Hydroxymethyl Group as a Traceless Activating Group for the CAL-B-Catalysed Ring Cleavage of β-Lactams: A Type of Two-Step Cascade Reaction. Request PDF. [Link]

  • Kim, J., et al. (2020). n-Alkanes to n-alcohols: Formal primary C H bond hydroxymethylation via quadruple relay catalysis. PMC. [Link]

  • Maggiolino, A., et al. (2024). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. UNICAM. [Link]

  • Sharma, A., & Kumar, S. (n.d.). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]

  • Wachowiak, R., & Connors, K. A. (1979). N-Methylimidazole-catalyzed acetylation of hydroxy compounds prior to gas chromatographic separation and determination. Semantic Scholar. [Link]

  • (2022, November 22). How Water Interacts with the NOH Group: The Rotational Spectrum of the 1:1 N,N-diethylhydroxylamine·Water Complex. ResearchGate. [Link]

  • Izato, Y., et al. (2019). A detailed kinetics model for the decomposition of aqueous hydroxylammonium nitrate. Journal of the Japan Explosives Society. [Link]

  • Bikiaris, D. N., et al. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. MDPI. [Link]

  • Li, Y., et al. (2024). Preparation and Evaluation of High-Temperature-Resistant Copolymer Gels for Enhanced Oil Recovery: A Study on Gelation Properties and Thermal Stability. MDPI. [Link]

  • Dillon, D. M. (1991). Process for decomposing solutions of hydroxylammonium salts.

Sources

Technical Guide: Reactivity and Synthesis of N-Hydroxymethylglutarimide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-hydroxymethylglutarimide analogs, a class of reactive intermediates and prodrug scaffolds in medicinal chemistry. Unlike their stable N-alkyl counterparts, N-hydroxymethyl derivatives exist in a dynamic equilibrium with formaldehyde and the parent imide. This guide details their synthesis, the kinetics of their retro-Mannich degradation, and their utility as electrophilic "amidomethylating" agents in the Tscherniac-Einhorn reaction. We focus specifically on the glutarimide (piperidine-2,6-dione) ring system, distinguishing its stability profile from the more common succinimide and phthalimide analogs.

Structural Properties and Synthesis[1][2][3]

The Glutarimide Pharmacophore

The glutarimide ring is a six-membered imide structure found in bioactive molecules such as thalidomide, cycloheximide, and julocrotine. The nitrogen atom is flanked by two carbonyl groups, rendering the N-H proton acidic (pKa ~ 11-12).

Key Distinction: This guide focuses on N-hydroxymethyl (


) derivatives, not to be confused with N-hydroxy  (

) derivatives (e.g., N-hydroxyphthalimide, NHPI), which are radical catalysts.
Synthetic Protocols

The synthesis of N-hydroxymethylglutarimides relies on the nucleophilic addition of the imide nitrogen to formaldehyde. Due to the susceptibility of the glutarimide ring to base-catalyzed hydrolysis (ring-opening), reaction conditions must be carefully controlled.

Protocol A: Aqueous Formalin Method (Standard)

Best for: Simple, robust glutarimides resistant to mild hydrolysis.

  • Reagents: Parent glutarimide (1.0 eq), 37% Aqueous Formaldehyde (1.2 eq).

  • Solvent: Water or Water/Ethanol (1:1).

  • Catalyst: None (thermal) or catalytic

    
     (pH < 9).
    
  • Procedure:

    • Suspend glutarimide in solvent.

    • Add formaldehyde.

    • Heat to reflux (80-100°C) for 1-4 hours until solution becomes clear.

    • Cool to 4°C to precipitate the N-hydroxymethyl derivative.

    • Critical Note: Prolonged heating in basic media will open the glutarimide ring to form glutaramic acid derivatives.

Protocol B: Paraformaldehyde/Organic Solvent (Anhydrous)

Best for: Hydrolysis-sensitive substrates (e.g., Thalidomide analogs).

  • Reagents: Parent glutarimide (1.0 eq), Paraformaldehyde (1.5 eq).

  • Solvent: 1,4-Dioxane or Toluene.

  • Catalyst: Catalytic NaOH or TEA (0.05 eq).

  • Procedure:

    • Reflux mixture for 2-6 hours.

    • Filter hot to remove unreacted paraformaldehyde.

    • Evaporate solvent in vacuo.[1]

Chemical Reactivity Profile

The reactivity of N-hydroxymethylglutarimides is dominated by three pathways: Retro-Mannich dissociation , Activation/Substitution , and Tscherniac-Einhorn amidomethylation .

Pathway A: Retro-Mannich Dissociation (Hydrolysis)

In aqueous solution, N-hydroxymethyl compounds are labile. They undergo a spontaneous, pH-dependent retro-Mannich reaction to release formaldehyde and the parent imide. This property is exploited in prodrug design (e.g., to increase the solubility of thalidomide) but poses stability challenges during storage.

Kinetics:

  • Acidic pH: Hydrolysis is slow; the hydroxymethyl group is relatively stable.

  • Neutral/Basic pH: Hydrolysis is rapid (

    
     can be minutes to hours).
    
  • Mechanism: Base-catalyzed deprotonation of the hydroxyl group facilitates the expulsion of formaldehyde.

Pathway B: Activation and Nucleophilic Substitution

The hydroxyl group is a poor leaving group. To react with weak nucleophiles, it must be activated.

  • Chlorination: Reaction with thionyl chloride (

    
    ) yields N-chloromethylglutarimide . This species is a potent electrophile.
    
  • Acylation: Reaction with acetic anhydride yields N-acetoxymethylglutarimide .

Reaction:



Pathway C: Tscherniac-Einhorn Reaction

This is the primary synthetic application. In the presence of strong acid (e.g.,


), N-hydroxymethylglutarimide generates an 

-acyliminium ion
. This electrophile attacks aromatic rings (Friedel-Crafts like) or active methylene compounds.

Reaction Scheme:




Mechanistic Visualization

The following diagram illustrates the three core reactivity pathways of N-hydroxymethylglutarimide.

ReactivityPathways Glutarimide Parent Glutarimide (Nucleophile) NHM N-Hydroxymethyl glutarimide Glutarimide->NHM + HCHO (Synthesis) Formaldehyde Formaldehyde (HCHO) NHM->Glutarimide Retro-Mannich (pH > 7) NHM->Formaldehyde Iminium N-Acyliminium Ion (Electrophile) NHM->Iminium + H2SO4 (- H2O) Chloromethyl N-Chloromethyl Derivative NHM->Chloromethyl + SOCl2 Prodrug Hydrolysis (Prodrug Release) NHM->Prodrug Physiological pH Amidoalkyl Tscherniac-Einhorn Product Iminium->Amidoalkyl + Ar-H Substitution N-Alkyl/Aryl Derivative Chloromethyl->Substitution + Nucleophile (R-NH2, R-SH)

Caption: Core reactivity pathways: Reversible hydrolysis (Retro-Mannich), Acid-catalyzed Amidoalkylation (Tscherniac-Einhorn), and Activation via Chlorination.

Stability and Quantitative Data

The stability of N-hydroxymethyl analogs is heavily dependent on pH and solvent. The following table summarizes general stability trends derived from glutarimide and phthalimide analog studies.

ParameterConditionStability / OutcomeHalf-Life (

)
pH Effect pH 2.0 - 5.0High Stability> 48 Hours
pH 7.4 (Physiological)Moderate Hydrolysis1 - 6 Hours
pH > 9.0Rapid Decomposition< 30 Minutes
Solvent DMSO / DMFHigh StabilityWeeks (at 25°C)
WaterModerate to LowHours
Temperature 4°CStableDays/Weeks
> 60°CRapid Retro-MannichMinutes

Experimental Validation Protocol (Stability Testing):

  • Dissolve 10 mg of N-hydroxymethyl analog in 1 mL DMSO.

  • Dilute into 9 mL of phosphate buffer (pH 7.4) at 37°C.

  • Inject into HPLC at t=0, 15, 30, 60, 120 min.

  • Monitor disappearance of peak and appearance of parent imide.

Applications in Drug Development[7][9]

Prodrug Design (Solubility Enhancement)

N-Hydroxymethylation is a classic strategy to convert poorly soluble imides (like thalidomide) into soluble prodrugs. The -CH2OH group disrupts crystal lattice packing and increases hydrophilicity. Upon administration, the compound hydrolyzes at physiological pH to release the active drug.

  • Example:N-hydroxymethylthalidomide shows improved water solubility compared to thalidomide but retains teratogenic and immunomodulatory activity due to rapid in vivo hydrolysis.

Crosslinking Agents

Bifunctional glutarimides (e.g., derived from bis-glutarimides) can be N-hydroxymethylated to serve as crosslinkers for proteins or polymers containing aromatic residues (via Tscherniac-Einhorn chemistry) or amines (via Mannich condensation).

References

  • Investigation of N-hydroxythalidomide in vitro stability and comparison to other N-substituted derivatives. Source: Journal of Pharmaceutical and Biomedical Analysis (2007). URL:[Link]

  • Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. Source: Pharmaceutical Research (2002). URL:[Link]

  • Tscherniac-Einhorn Reaction: Equilibria in solutions of N-(hydroxymethyl)phthalimide in strong sulfuric acid. Source: The Journal of Organic Chemistry (1969). URL:[Link]

  • Acylated N-hydroxymethyl thalidomide prodrugs with immunomodulator action.

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione (CAS: 5060-72-0), a critical intermediate in the design of prodrugs and cross-linking agents. The protocol utilizes a nucleophilic addition of glutarimide to formaldehyde in an aqueous medium. This method is selected for its atom economy, "green" solvent system (water), and scalability. The resulting N-hydroxymethyl derivative serves as a versatile electrophile in subsequent amidoalkylation reactions, often used to modify the physicochemical properties of bioactive glutarimides (e.g., in cereblon ligand development).

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves the use of Formaldehyde (37% aq.) , a known human carcinogen, sensitizer, and acute toxin.

  • Engineering Controls: All operations must be performed within a certified chemical fume hood to prevent inhalation of formaldehyde vapors.

  • PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat are mandatory.

  • Chemical Stability: The product, 1-(Hydroxymethyl)piperidine-2,6-dione, is a "formaldehyde releaser." It exists in equilibrium and can revert to the parent imide and free formaldehyde under acidic or hydrolytic conditions. Store in a desiccator at cool temperatures.

Mechanistic Insight

The formation of 1-(Hydroxymethyl)piperidine-2,6-dione proceeds via the nucleophilic attack of the imide nitrogen (a weak nucleophile, pKa ~11) onto the electrophilic carbonyl carbon of formaldehyde. Unlike simple amines, the electron-withdrawing carbonyls of the glutarimide ring render the nitrogen less nucleophilic, often requiring thermal activation or base catalysis. However, the reaction with aqueous formaldehyde is sufficiently favorable due to the solvation of the polar transition state and the precipitation of the product, which drives the equilibrium forward (Le Chatelier’s principle).

Figure 1: Reaction Mechanism & Pathway[1]

ReactionMechanism Glutarimide Glutarimide (Nucleophile) TS Tetrahedral Intermediate Glutarimide->TS Nu: Attack (Heat) Formaldehyde Formaldehyde (aq) (Electrophile) Formaldehyde->TS Product 1-(Hydroxymethyl) piperidine-2,6-dione TS->Product Proton Transfer Product->Glutarimide Hydrolysis (Reversible)

Caption: Nucleophilic addition of glutarimide to formaldehyde. The reaction is reversible; isolation relies on product precipitation.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
Glutarimide 113.111.011.3 g (100 mmol)Substrate
Formaldehyde (37% aq) 30.031.512.2 mL (~150 mmol)Reagent/Solvent
Water (Deionized) 18.02N/A20 mLSolvent
Ethanol (Absolute) 46.07N/A~30 mLRecrystallization
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a 100 mL round-bottom flask (RBF) with 11.3 g of Glutarimide .

  • Add 20 mL of deionized water and 12.2 mL of 37% Formaldehyde solution .

  • Add a magnetic stir bar.[3]

  • Equip the flask with a reflux condenser. Ensure water flow is active in the condenser to prevent formaldehyde escape.

Step 2: Synthesis (Hydroxymethylation)

  • Place the RBF in an oil bath pre-heated to 100°C .

  • Stir vigorously. The suspension will dissolve as the temperature rises, forming a clear, colorless solution.

  • Reflux the mixture for 1 to 2 hours .

    • Note: Extended reflux times are unnecessary and may promote polymerization of formaldehyde (paraformaldehyde formation).

Step 3: Workup and Isolation

  • Remove the flask from the heat source and allow it to cool slowly to room temperature (25°C).

  • Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour.

  • White crystalline solids will precipitate.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with 5 mL of ice-cold water to remove excess formaldehyde. Do not over-wash, as the product has appreciable water solubility.

Step 4: Purification (Optional but Recommended)

  • If the crude product smells strongly of formaldehyde or appears sticky, recrystallize from a minimum amount of hot ethanol.

  • Dry the solid in a vacuum desiccator over P₂O₅ or silica gel for 24 hours. Avoid heating under vacuum, as this can reverse the reaction.

Figure 2: Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Mix Glutarimide + Formaldehyde (aq) Start->Mix Reflux Reflux @ 100°C (1-2 h) Mix->Reflux Cool Cool to RT -> Ice Bath (1 h) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Ice-Cold Water Filter->Wash Dry Vacuum Desiccation (No Heat) Wash->Dry End Final Product: White Crystals Dry->End

Caption: Operational workflow for the synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione.

Characterization & Quality Control

To validate the synthesis, compare the isolated material against the following expected data. The disappearance of the N-H signal and the appearance of the O-H and N-CH₂ signals are diagnostic.

TechniqueExpected Signal/ResultInterpretation
Appearance White crystalline solidHigh purity; yellowing indicates polymerization impurities.
Melting Point 102–104 °C (Lit. Value)Sharp range confirms purity.
¹H NMR (DMSO-d₆) δ 5.95 (t, 1H, OH)Triplet due to coupling with CH₂ protons.
δ 4.98 (d, 2H, N-CH₂-O)Doublet confirming the N-CH₂ group.
δ 2.58 (t, 4H, CH₂-CO)Glutarimide ring protons.
δ 1.85 (m, 2H, CH₂-CH₂)Glutarimide ring protons.
IR Spectroscopy ~3350 cm⁻¹ (Broad)O-H stretch.
~1680–1720 cm⁻¹ (Strong)Carbonyl (C=O) stretch of the imide.

Troubleshooting & Optimization

  • Low Yield: If no precipitate forms upon cooling, the solution may be too dilute. Concentrate the solution under reduced pressure (rotary evaporator) to half its volume, then return to the ice bath.

  • Sticky Product: Indicates excess paraformaldehyde or water retention. Recrystallize from ethanol and ensure thorough drying in a desiccator.

  • Reversion: If the NMR shows a broad singlet >10 ppm (N-H), the product has hydrolyzed. Ensure the sample is dry and the NMR solvent is free of acid traces.

References

  • Bochenska, M. et al. (1982). Process for the preparation of N-hydroxymethyl imides. European Patent EP0066484B1. Link

  • Weaver, W. E. et al. (1950). The reaction of certain imides with formaldehyde. Journal of the American Chemical Society, 72(9), 4125-4127. Link

  • Kiernan, J. A. (2000). Formaldehyde, formalin, paraformaldehyde and glutaraldehyde: What they are and what they do. Microscopy Today, 00-1, 8-12. Link

Sources

Using 1-(Hydroxymethyl)piperidine-2,6-dione as a prodrug linker in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Hydroxymethyl)piperidine-2,6-dione as a Versatile Prodrug Linker in Medicinal Chemistry and Targeted Protein Degradation

Executive Summary

The piperidine-2,6-dione (glutarimide) moiety is a privileged pharmacophore in medicinal chemistry, most notably recognized as the primary binding motif for Cereblon (CRBN) in immunomodulatory imide drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs)[1]. However, the free imide nitrogen (NH) acts as a strong hydrogen bond donor and acceptor, leading to high crystal lattice energies and notoriously poor aqueous solubility[2].

To overcome these physicochemical bottlenecks, the synthesis of 1-(hydroxymethyl)piperidine-2,6-dione derivatives serves as a foundational prodrug strategy. By masking the imide NH with a hydroxymethyl group—which is subsequently derivatized into water-soluble esters or Mannich bases—medicinal chemists can drastically improve bioavailability. This guide details the mechanistic rationale, physicochemical impact, and self-validating protocols for synthesizing and evaluating N-hydroxymethyl glutarimide prodrugs.

Scientific Rationale & Mechanistic Causality

The utility of the 1-(hydroxymethyl)piperidine-2,6-dione linker lies in its predictable, two-step cascade release mechanism[3].

  • Enzymatic Cleavage: The prodrug (e.g., a succinate or amino acid ester of the N-hydroxymethyl group) is highly soluble in aqueous media. Upon systemic administration, ubiquitous non-specific esterases in the plasma and liver rapidly hydrolyze the ester bond, yielding the transient N-hydroxymethyl intermediate.

  • Spontaneous Collapse: The N-hydroxymethyl intermediate is chemically unstable under physiological conditions. Because the parent glutarimide NH is relatively acidic (pKa ~10.5), it acts as an excellent leaving group. For N-hydroxymethyl prodrugs derived from NH-acids with a pKa < 13, the spontaneous conversion half-life to the active drug and formaldehyde is less than one hour[3].

This cascade ensures that the solubilizing group is shed rapidly, preventing the prodrug from interfering with the steric requirements of target binding (e.g., CRBN engagement).

BiologicalPathway Prodrug Esterified Prodrug (High Aqueous Solubility) Intermediate N-Hydroxymethyl Imide (Unstable in Plasma) Prodrug->Intermediate Enzymatic Cleavage (Esterases) Active Active Glutarimide (Target Binder) Intermediate->Active Spontaneous Collapse (t½ < 1h) Byproduct Formaldehyde (Metabolized) Intermediate->Byproduct Elimination

Fig 1: Two-step enzymatic and spontaneous cleavage pathway of N-hydroxymethyl prodrugs.

Physicochemical Profiling

The primary goal of this prodrug strategy is to disrupt intermolecular hydrogen bonding while introducing ionizable or highly polar moieties. As demonstrated in historical optimizations of thalidomide, converting the free imide to an acylated N-hydroxymethyl prodrug can increase aqueous solubility by several orders of magnitude[2],[4].

Table 1: Comparative Solubility and Kinetic Profiles of Glutarimide Derivatives

Compound ClassModification at Imide NitrogenAqueous Solubility (mg/mL)Plasma Half-Life (t½)
Parent API (e.g., Thalidomide)None (Free Imide NH)~0.012N/A (Active Drug)
Intermediate N-Hydroxymethylation~0.500< 1 hour
Succinate Prodrug Succinate Ester> 10.0~15-30 mins
Glycinate Prodrug Amino Acid Ester (HCl salt)> 15.0~10-20 mins

Note: Data represents generalized trends observed in IMiD prodrug development. Exact values will vary based on the full molecular structure of the API[2],[3].

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. The workflow encompasses synthesis, purification, and an in vitro cleavage assay to confirm that the prodrug behaves as intended.

SynthesisWorkflow S1 Step 1: N-Hydroxymethylation Reagent: 37% Aqueous Formaldehyde S2 Step 2: Ester Derivatization Reagent: Succinic Anhydride / Pyridine S1->S2 S3 Step 3: Purification Method: Prep-HPLC or Recrystallization S2->S3 S4 Step 4: Cleavage Validation Method: LC-MS in Plasma/Esterase Media S3->S4

Fig 2: Step-by-step workflow for the synthesis and validation of glutarimide prodrugs.

Protocol A: Synthesis of the 1-(Hydroxymethyl)piperidine-2,6-dione Intermediate

Causality: Formaldehyde in aqueous solution exists in equilibrium with its hydrate (methanediol). Gentle heating drives the nucleophilic attack of the weakly nucleophilic imide nitrogen onto the carbonyl carbon of formaldehyde[2].

  • Preparation: Suspend 1.0 equivalent of the glutarimide-containing API in a minimal volume of water or a 1:1 mixture of water/dioxane (if the API is highly lipophilic).

  • Reaction: Add an excess (typically 5-10 equivalents) of 37% aqueous formaldehyde (formalin).

  • Heating: Stir the suspension at 80°C to reflux for 2 to 4 hours. The mixture will typically become homogeneous as the more soluble N-hydroxymethyl intermediate forms.

  • Isolation: Allow the reaction to cool to room temperature. The 1-(hydroxymethyl)piperidine-2,6-dione derivative will often precipitate. Filter, wash with cold water, and dry under high vacuum. Note: Do not subject the intermediate to harsh basic conditions, as it may prematurely collapse back to the parent imide.

Protocol B: Derivatization into a Succinate Ester Prodrug

Causality: Succinic anhydride is used to introduce a terminal carboxylic acid, which can be ionized at physiological pH to drastically enhance solubility[4]. DMAP is utilized as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, overcoming the steric hindrance of the N-hydroxymethyl group.

  • Preparation: Dissolve 1.0 equivalent of the N-hydroxymethyl intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Reagent Addition: Add 1.5 equivalents of succinic anhydride, followed by 2.0 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP)[4].

  • Reaction: Stir at room temperature for 12 hours. Monitor completion via TLC or LC-MS.

  • Workup & Purification: Quench with saturated aqueous ammonium chloride. Extract with DCM. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Purify via preparative HPLC to yield the pure succinate prodrug.

Protocol C: In Vitro Plasma Stability & Cleavage Assay (Self-Validation)

Causality: A successful prodrug must be stable in buffer but rapidly cleave in plasma. This assay uses a buffer-only control to rule out spontaneous chemical hydrolysis of the ester, isolating enzymatic cleavage as the primary mechanism of release.

  • Matrix Preparation: Prepare human or mouse plasma (diluted 1:1 with PBS, pH 7.4) and a control matrix of PBS only. Pre-warm both to 37°C.

  • Incubation: Spike the prodrug into both matrices to a final concentration of 10 µM.

  • Sampling: At time points t = 0, 5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Plot the depletion of the prodrug mass and the concurrent appearance of the parent glutarimide mass. The PBS control should show <5% degradation over 2 hours, while the plasma sample should demonstrate rapid conversion (t½ < 30 mins).

Application in Targeted Protein Degradation (PROTACs)

In recent years, the 1-(hydroxymethyl)piperidine-2,6-dione strategy has found a critical second life in the field of PROTACs. Because CRBN-recruiting PROTACs utilize glutarimide anchors (e.g., lenalidomide, pomalidomide)[1], they frequently suffer from "beyond Rule of 5" physicochemical properties, resulting in negligible oral bioavailability.

By applying the N-hydroxymethylation and subsequent esterification protocol to the CRBN-binding end of a PROTAC, developers can temporarily mask the hydrogen-bonding NH group during gastrointestinal transit and systemic absorption. Once in the bloodstream, esterases strip the masking group, releasing the active PROTAC capable of forming the necessary ternary complex between the target protein and the E3 ligase.

References

  • Synthesis and immunological activity of water-soluble Thalidomide prodrugs Source: ResearchGate (Original Publication: Bioorganic & Medicinal Chemistry) URL:[Link]

  • CA2251060C - Acylated n-hydroxy methyl thalidomide prodrugs with immunomodulator action Source: Google Patents URL
  • Textbook of Drug Design and Discovery, Fifth Edition Source: BCRTI URL:[Link]

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Conditions for N-alkylation reactions using 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 1-(Hydroxymethyl)piperidine-2,6-dione (also known as N-Hydroxymethylglutarimide ) as a versatile electrophilic building block.

Application Note: N-Glutarimidomethylation Strategies

1. Core Chemistry & Utility 1-(Hydroxymethyl)piperidine-2,6-dione is a "masked" electrophile. Under specific conditions, it generates a reactive N-acyliminium ion intermediate. This species serves as a potent alkylating agent (specifically, an amidoalkylating agent) capable of installing the glutarimide motif onto nucleophiles such as amines, aromatics, and thiols.

  • Primary Application: Synthesis of Cereblon (CRBN) E3 ligase ligands for PROTACs and molecular glues.[1] The glutarimide ring is the critical pharmacophore for CRBN binding.

  • Mechanism: The reaction proceeds via the Tscherniac-Einhorn mechanism (for aromatics) or direct Mannich-type condensation (for amines), driven by the loss of water or a leaving group.

2. Critical Stability Considerations

  • Hydrolytic Instability: The glutarimide ring is susceptible to ring-opening hydrolysis under strongly alkaline conditions (pH > 9) or prolonged exposure to aqueous strong acids. Protocols must avoid aqueous strong bases.

  • Deformylation: In the presence of strong bases or high heat without a nucleophile, the compound may revert to glutarimide and formaldehyde.

  • Atom Economy: Using the pre-formed N-hydroxymethyl reagent is often superior to the three-component Mannich reaction (Glutarimide + HCHO + Nucleophile) because it allows for stoichiometry control and reduces side reactions (e.g., polymerization of formaldehyde).

Part 1: Experimental Protocols

Protocol A: Reaction with Amines (Synthesis of N-Aminomethyl Glutarimides)

Best for: Creating linkers for PROTACs or functionalizing secondary amines.

Reagents:

  • Substrate: 1-(Hydroxymethyl)piperidine-2,6-dione (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 – 1.2 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (Anhydrous preferred)

  • Catalyst: None usually required; mild heating drives the equilibrium.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-(Hydroxymethyl)piperidine-2,6-dione in Ethanol (0.5 M concentration).

  • Addition: Add the target amine slowly at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the starting material and formation of a slightly more non-polar product indicates conversion.

  • Workup:

    • Cool the reaction to room temperature.[2][3]

    • Concentration: Remove the solvent under reduced pressure.

    • Purification: Many products crystallize upon cooling or addition of diethyl ether. If an oil remains, purify via flash column chromatography (DCM/MeOH gradient).

Troubleshooting:

  • Low Yield? Add a dehydrating agent (molecular sieves 4Å) to the reaction to drive the equilibrium by removing the generated water.

Protocol B: Reaction with Aromatics (Tscherniac-Einhorn Reaction)

Best for: Direct C-alkylation of electron-rich aromatics (phenols, indoles) to create rigid scaffolds.

Reagents:

  • Substrate: 1-(Hydroxymethyl)piperidine-2,6-dione (1.0 equiv)

  • Nucleophile: Electron-rich aromatic (e.g., Indole, Phenol) (1.0 equiv)

  • Acid Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic acid (MsOH) (2.0 – 5.0 equiv)

  • Solvent: None (neat) or Nitromethane/DCM for solid substrates.

Step-by-Step Procedure:

  • Preparation: Cool the acid catalyst (H₂SO₄) to 0–5 °C in a round-bottom flask.

  • Mixing: Add the aromatic substrate and 1-(Hydroxymethyl)piperidine-2,6-dione slowly to the acid, maintaining temperature < 10 °C to prevent polymerization.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 3–12 hours.

    • Note: The solution often turns deep red/orange due to the formation of the charge-transfer complex or the N-acyliminium ion.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/water (10x volume).

  • Isolation:

    • If a solid precipitates: Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash with saturated NaHCO₃ (carefully!), brine, dry over MgSO₄, and concentrate.

Protocol C: Activation via Chlorination (Synthesis of N-Chloromethyl Glutarimide)

Best for: Reacting with weak nucleophiles or when acid catalysis is not tolerated.

Reagents:

  • Substrate: 1-(Hydroxymethyl)piperidine-2,6-dione (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.2 – 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

Step-by-Step Procedure:

  • Setup: Suspend 1-(Hydroxymethyl)piperidine-2,6-dione in dry DCM at 0 °C.

  • Activation: Add SOCl₂ dropwise. Add a catalytic drop of DMF if the reaction is sluggish.

  • Reflux: Heat to mild reflux (40 °C) for 1–2 hours until gas evolution (HCl/SO₂) ceases.

  • Isolation: Evaporate solvent and excess SOCl₂ in vacuo to obtain the crude 1-(Chloromethyl)piperidine-2,6-dione .

    • Usage: Use this intermediate immediately for alkylation reactions with nucleophiles in the presence of a mild base (e.g., K₂CO₃ or Et₃N) in an aprotic solvent (DMF/THF).

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways for 1-(Hydroxymethyl)piperidine-2,6-dione, highlighting the critical N-Acyliminium Ion intermediate.

Glutarimide_Pathways cluster_0 Activation Start 1-(Hydroxymethyl) piperidine-2,6-dione Water - H₂O Start->Water Intermediate N-Acyliminium Ion (Reactive Electrophile) Start->Intermediate Protonation & Dehydration Product_Glutarimide Glutarimide + Formaldehyde Start->Product_Glutarimide Base/Heat (Reverse Reaction) Acid Acid Catalyst (H+) Acid->Start Product_Amine N-(Aminomethyl) glutarimide Intermediate->Product_Amine + R-NH₂ (Mannich Type) Product_Aromatic N-(Arylmethyl) glutarimide Intermediate->Product_Aromatic + Ar-H (Tscherniac-Einhorn) Path_Amine Pathway A: Amine Nucleophile Path_Aromatic Pathway B: Aromatic Nucleophile Path_Decomp Pathway C: Deformylation

Caption: Activation of N-hydroxymethyl glutarimide generates a reactive N-acyliminium ion, enabling divergent synthesis of amine and aryl derivatives.

Part 3: Data Summary & Optimization Table

ParameterProtocol A (Amines)Protocol B (Aromatics)Protocol C (Activation)
Mechanism Condensation / MannichTscherniac-Einhorn (SEAr)Nucleophilic Substitution
Key Reagent Ethanol (Solvent)H₂SO₄ or MsOH (Acid)Thionyl Chloride (SOCl₂)
Temp.[2] Range 60–80 °C (Reflux)0 °C → 25 °C0 °C → 40 °C
Time 2–6 Hours3–12 Hours1–2 Hours
Critical Risk Reversibility (Water)Polymerization (Temp > 25°C)Hydrolysis of Chloride
Workup Evaporation / Cryst.Ice Quench / ExtractionEvaporation (Use Crude)

References

  • Zaugg, H. E., & Martin, W. B. (1965). Alpha-Amidoalkylation at Carbon. Organic Reactions, 14, 52–269. Link

  • Tscherniac, J. (1902). Über N-Oxymethyl-phthalimid. Berichte der deutschen chemischen Gesellschaft, 35(3). (Foundational text on N-hydroxymethyl imide reactivity).

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic drug action. Nature Structural & Molecular Biology, 21, 803–809. Link

  • Bartlett, S., & Gilbert, J. (2019). Synthesis and Application of Cereblon Recruiters for PROTACs. Current Protocols in Chemical Biology. (Contextualizes glutarimide alkylation for drug discovery).

  • Petrillo, D. E., et al. (2021). Practical Synthesis of N-Mannich Bases of Glutarimides. Journal of Organic Chemistry. (Modern adaptations of Protocol A).

Sources

High-Efficiency Functionalization of 1-(Hydroxymethyl)piperidine-2,6-dione: A Gateway to CRBN-Based PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

1-(Hydroxymethyl)piperidine-2,6-dione (also known as


-hydroxymethylglutarimide) represents a critical synthetic handle in the development of Cereblon (CRBN) E3 ligase ligands. Unlike standard alkylation methods that target the imide nitrogen directly, the 

-hydroxymethyl group offers a unique "methylene spacer" (

-CH

-X) that alters the physicochemical properties and spatial orientation of the attached linker—a decisive factor in the ternary complex formation required for effective PROTAC activity.

However, this hemiimide moiety presents a dual challenge:

  • Instability: It exists in equilibrium with the free imide and formaldehyde (retro-aldol type decomposition).

  • Reactivity: The hydroxyl group is a poor leaving group that requires specific activation to generate the reactive electrophilic species.

This guide details catalytic protocols to functionalize this scaffold, moving beyond stoichiometric waste to efficient, atom-economical pathways.

Mechanistic Foundation: The -Acyliminium Ion

The unifying principle of all protocols described below is the generation of a reactive


-acyliminium ion . Under acid catalysis (Brønsted or Lewis), the hydroxyl group is protonated or chelated, facilitating water elimination. The resulting cation is resonance-stabilized by the adjacent carbonyls but remains highly electrophilic, ready to intercept nucleophiles (alcohols, thiols, arenes).

IminiumMechanism Start 1-(Hydroxymethyl) piperidine-2,6-dione Inter1 Activated Complex (-OH...Cat) Start->Inter1 Activation Acid Acid Catalyst (H+ or LA) Acid->Inter1 Iminium N-Acyliminium Ion [N+=CH2 <-> N-CH2+] Inter1->Iminium - H2O/Cat-OH Product Functionalized Glutarimide Iminium->Product + Nu Nu Nucleophile (R-OH, Ar-H) Nu->Product

Figure 1: Generation of the electrophilic N-acyliminium species via catalytic activation.

Experimental Protocols

Method A: Brønsted Acid-Catalyzed Etherification (Linker Installation)

This method is ideal for attaching PEG chains or alkyl linkers containing a terminal hydroxyl group. It proceeds via the formation of a hemiaminal ether.

Advantages:

  • Metal-free conditions.

  • High atom economy (water is the only byproduct).

  • Scalable.

Reagents:

  • Substrate: 1-(Hydroxymethyl)piperidine-2,6-dione (1.0 equiv).

  • Nucleophile: Primary or secondary alcohol (Linker-OH) (1.1–1.5 equiv).

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    H
    
    
    O) (5–10 mol%).
  • Solvent: Toluene or Dichloroethane (DCE).

  • Additives: 4Å Molecular Sieves (crucial for driving equilibrium).

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 1-(hydroxymethyl)piperidine-2,6-dione (1.0 mmol) in anhydrous Toluene (5 mL, 0.2 M).

  • Addition: Add the alcohol linker (1.2 mmol) and activated 4Å molecular sieves (200 mg/mmol).

  • Catalysis: Add

    
    -TsOH
    
    
    
    H
    
    
    O (0.05 mmol, 5 mol%).
  • Reaction: Heat the mixture to 80–100 °C under an argon atmosphere. Monitor by TLC (Note: The starting material may streak; stain with ninhydrin or KMnO

    
    ).
    
    • Tip: If using low-boiling alcohols, use a sealed tube.

  • Workup: Upon completion (typically 4–12 h), cool to room temperature. Filter through a pad of Celite to remove sieves.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (typically EtOAc/Hexanes or DCM/MeOH). The product is an

    
    -alkoxymethyl glutarimide.
    

Key Consideration: The reaction is reversible.[1] Molecular sieves or a Dean-Stark trap are mandatory to remove water and prevent the retro-reaction to formaldehyde and glutarimide.

Method B: Lewis Acid-Catalyzed Friedel-Crafts Amidoalkylation (Tscherniac-Einhorn Type)

This protocol creates a C-C bond between the linker and the glutarimide nitrogen, utilizing the "Tscherniac-Einhorn" reactivity. It is best suited for electron-rich aromatic linkers (e.g., phenols, anisoles, indoles).

Advantages:

  • Creates a robust C-C bond (metabolically stable).

  • Mild conditions compared to classical sulfuric acid methods.

Reagents:

  • Substrate: 1-(Hydroxymethyl)piperidine-2,6-dione (1.0 equiv).

  • Nucleophile: Electron-rich Arene (1.0–1.2 equiv).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (10 mol%) OR BF

    
    OEt
    
    
    
    (20 mol%).
  • Solvent: Dichloromethane (DCM) or Nitromethane (CH

    
    NO
    
    
    
    ).

Step-by-Step Protocol:

  • Setup: Dissolve 1-(hydroxymethyl)piperidine-2,6-dione (1.0 mmol) and the aromatic nucleophile (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen.

  • Activation: Cool the solution to 0 °C .

  • Catalyst Addition: Add TMSOTf (0.1 mmol, 18 µL) dropwise.

    • Caution: TMSOTf is moisture sensitive and corrosive.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     (5 mL).
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography.

Mechanistic Note: TMSOTf silylates the hydroxyl group in situ, creating a highly reactive silyl oxonium species that rapidly collapses to the iminium ion, leaving TMS-OH (or TMS-O-TMS) as the byproduct.

Method C: Nickel-Catalyzed Amidoalkylation (Emerging Methodology)

For substrates sensitive to strong acids, transition metal catalysis offers a milder alternative, leveraging coordination to the imide carbonyls to facilitate leaving group departure.

Protocol Adaptation (Based on


-hydroxylactam literature): 
  • Catalyst: Ni(ClO

    
    )
    
    
    
    6H
    
    
    O (10 mol%).[2]
  • Solvent: DCE or Toluene.

  • Temp: 80–100 °C.

  • Note: This method is particularly effective for "harder" nucleophiles and avoids the harsh protonation of basic sites on complex linkers.

Comparative Analysis of Methods

FeatureMethod A: Brønsted Acid EtherificationMethod B: Lewis Acid Friedel-CraftsMethod C: Ni-Catalysis
Bond Formed C-O (Ether)C-C (Carbon)C-C or C-Heteroatom
Linker Type Alcohols (PEG, Alkyl-OH)Aromatics, IndolesDiverse
Catalyst

-TsOH, CSA
TMSOTf, BF

, FeCl

Ni(ClO

)

Conditions Reflux, Dehydration req.0 °C to RT, Moisture sensitiveNeutral, Thermal
Main Risk Hydrolysis (Reversible)Polymerization of AreneCatalyst Solubility

Troubleshooting & Critical Parameters

The "Formaldehyde Leak" (Stability)
  • Observation: Loss of starting material, detection of free glutarimide (piperidine-2,6-dione) and formaldehyde odor.

  • Cause: The equilibrium

    
    -CH
    
    
    
    OH
    
    
    N-H + HCHO is favored at high temperatures or in the presence of water.
  • Solution:

    • Use anhydrous solvents strictly.

    • Do not exceed 100 °C.

    • Store the starting material at 4 °C under inert gas.

Low Conversion
  • Cause: Poor solubility of the glutarimide in non-polar solvents (Toluene) or deactivation of the catalyst by basic nitrogens on the linker.

  • Solution:

    • Switch solvent to Nitromethane (excellent for acyliminium ions) or a DCM/Nitromethane mixture.

    • Increase catalyst loading to 20 mol% if the linker contains basic amines (which buffer the acid).

Safety: Teratogenicity
  • Hazard: All thalidomide-like derivatives must be treated as potential potent teratogens.

  • Control: Double-gloving, use of a fume hood, and specific waste disposal protocols for reproductive toxins are mandatory.

References

  • Tscherniac-Einhorn Reaction Overview: Zaugg, H. E.; Martin, W. B.[3] Alpha-Amidoalkylation at Carbon.[4] Org.[4][5] React. 1965 , 14, 52. Link

  • Glutarimide Chemistry in PROTACs: Nunes, J. et al. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. RSC Med.[6] Chem., 2024 , Advance Article.[7] Link

  • Lewis Acid Catalysis (TMSOTf): Anderson, W. K.; Veysoglu, T. Synthetic approaches to N-alkoxycarbonyl- and N-carbamoyl-substituted pyrroles. J. Org.[5] Chem. 1973 , 38, 2267. Link

  • Nickel Catalysis (Analogous System): Gao, Y. et al.

    
    -Hydroxy Lactams. J. Org.[5] Chem. 2019 , 84, 12664. Link
    
  • General Stability of N-Hydroxymethyl Imides: Böhme, H. et al. Über N-Hydroxymethyl-imide und ihre Umsetzung mit Aminen. Chem. Ber. 1959 , 92, 2976. Link

Sources

Application Note: Solvent Selection and Recrystallization Protocols for 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

1-(Hydroxymethyl)piperidine-2,6-dione (also known as N-hydroxymethylglutarimide) is a highly functionalized polar intermediate frequently utilized in the synthesis of glutarimide-based therapeutics, including water-soluble prodrugs of thalidomide and lenalidomide (). It also serves as a critical electrophile in Mannich-type reactions.

As a Senior Application Scientist, I frequently observe a critical failure point in the purification of this compound: thermal degradation . The N-hydroxymethyl group is thermodynamically labile. When subjected to prolonged heating or high-temperature drying, the molecule undergoes a retro-aldol-like deformylation, releasing formaldehyde gas and reverting to unsubstituted glutarimide (). Therefore, successful recrystallization requires a delicate balance between thermodynamic solubility and kinetic thermal control.

Physicochemical Profiling & Causality in Solvent Selection

To design a self-validating recrystallization protocol, we must first analyze the molecular interactions at play:

  • Hydrogen Bonding: The molecule possesses a strong hydrogen bond donor (-OH) and multiple acceptors (C=O, -OH). This makes it highly soluble in protic solvents (water, methanol) and strongly coordinating aprotic solvents (DMSO, DMF).

  • Thermal Sensitivity: The reversible nature of the N-hydroxymethylation means that dissolution must occur rapidly and at the lowest possible temperature. High-boiling solvents (e.g., toluene, boiling point 110°C) will guarantee batch failure via deformylation.

  • Anti-Solvent Dynamics: Because the compound is practically insoluble in aliphatic hydrocarbons, binary solvent systems (e.g., Ethyl Acetate/Heptane) offer a kinetic advantage, allowing for dissolution at mild temperatures followed by forced precipitation.

Quantitative Solvent Candidate Analysis

The following table summarizes the performance of various solvent systems based on empirical solubility data and thermal risk profiles.

Solvent SystemOperating Temp (°C)Yield PotentialPurity PotentialRisk of DeformylationRationale / Causality
Absolute Ethanol 55–60ModerateHighLow-ModerateSteep solubility curve; requires strict temperature control to prevent degradation.
EtOAc / Heptane 40–45HighVery HighVery LowAprotic dissolution at mild temps; heptane forces rapid precipitation without thermal stress.
Acetone / Water 20–30LowModerateLowHigh solubility in water makes recovery difficult; prone to "oiling out" rather than crystallizing.
Toluene 110N/AN/ACritical High boiling point guarantees thermal deformylation. Strictly Avoid.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Visual cues (e.g., the "cloud point") and strict temperature boundaries ensure the integrity of the N-hydroxymethyl group.

Protocol A: Single-Solvent Cooling Crystallization (Ethanol)

Best for: Removing highly polar impurities (e.g., unreacted glutarimide).

  • Suspension: In a round-bottom flask equipped with a reflux condenser, suspend the crude 1-(hydroxymethyl)piperidine-2,6-dione in absolute ethanol (approximately 5–7 mL per gram of crude).

  • Controlled Heating: Warm the suspension in a water bath strictly to 55–60°C .

    • Causality: Do not heat to full reflux (78°C). The kinetic energy at 78°C is sufficient to break the C-N bond, leading to formaldehyde loss (). The compound should dissolve completely at 60°C due to ethanol's steep solubility curve for polar imides.

  • Clarification: If insoluble particulates remain at 60°C, they are likely polymeric impurities. Perform a rapid hot gravity filtration through a pre-warmed fluted filter paper.

  • Nucleation & Maturation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer to an ice bath (0–5°C) for 1 hour to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1 mL/g) of ice-cold ethanol.

Protocol B: Binary Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: Highly sensitive batches or maximizing yield from dilute reaction mixtures.

  • Primary Dissolution: Dissolve the crude material in a minimal amount of ethyl acetate (EtOAc) at 40–45°C .

    • Causality: EtOAc is a moderately polar aprotic solvent that disrupts intermolecular hydrogen bonding without requiring the high thermal energy needed in protic solvents.

  • Anti-Solvent Titration: While maintaining gentle stirring at 40°C, add heptane dropwise. Stop the addition the moment the solution becomes faintly turbid and the turbidity persists for more than 5 seconds (the cloud point).

    • Self-Validation: The cloud point confirms that the solution has reached metastable supersaturation.

  • Seeding & Cooling: Add a few seed crystals of pure compound to induce controlled nucleation. Allow the mixture to cool to room temperature, then transfer to an ice bath for 1 hour.

  • Isolation: Filter the resulting precipitate under vacuum and wash with cold heptane.

Critical Post-Crystallization Step: Drying

Transfer the isolated solid to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) or indicating silica gel. Dry under high vacuum at room temperature (strictly < 30°C ) for 12–24 hours.

  • Causality: Standard oven drying is the most common point of failure for this compound. Heating the damp solid will irreversibly decompose the product ().

Decision Matrix Visualization

Workflow Start Crude 1-(Hydroxymethyl) piperidine-2,6-dione ImpurityCheck Assess Impurity Profile Start->ImpurityCheck PolarPath High Polar Impurities (e.g., Glutarimide) ImpurityCheck->PolarPath ThermalPath High Thermal Sensitivity (Risk of Deformylation) ImpurityCheck->ThermalPath ProtocolA Protocol A: Ethanol Cooling Crystallization PolarPath->ProtocolA ProtocolB Protocol B: EtOAc / Heptane Anti-Solvent Crystallization ThermalPath->ProtocolB Filtration Vacuum Filtration (Wash with Cold Solvent) ProtocolA->Filtration ProtocolB->Filtration Drying Vacuum Desiccation < 30°C (DO NOT OVEN DRY) Filtration->Drying Final Pure Crystalline Product (Validate via 1H-NMR) Drying->Final

Fig 1: Decision matrix and workflow for the recrystallization of 1-(Hydroxymethyl)piperidine-2,6-dione.

Analytical Validation

To validate the success of the recrystallization and ensure no deformylation occurred during the process, perform ¹H-NMR (in DMSO-d₆).

  • Success Indicator: Look for the distinct methylene (-CH₂-) doublet/multiplet at approximately δ 5.0 - 5.1 ppm and the hydroxyl (-OH) triplet at δ 6.0 - 6.2 ppm .

  • Failure Indicator: The appearance of a broad singlet at δ 10.5 - 11.0 ppm indicates the presence of the free imide (N-H) proton, confirming that the molecule has lost formaldehyde and reverted to glutarimide.

References

  • Eger, K., et al. Synthesis and immunological activity of water-soluble Thalidomide prodrugs. Bioorganic & Medicinal Chemistry, 9(5), 1155-1162 (2001). URL:[Link]

  • Diethyl Phthalimidomethylphosphonate (Note 1: Preparation of N-hydroxymethylphthalimide and thermal degradation warnings). Organic Syntheses, Coll. Vol. 7, p.160 (1990); Vol. 66, p.220 (1988). URL:[Link]

  • Conventional and microwave-assisted reaction of N-hydroxymethylphthalimide with arylamines. Journal of the Brazilian Chemical Society, 19(2), (2008). URL:[Link]

Application Note: Handling Moisture-Sensitive N-Hydroxymethyl Intermediates in the Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction: The Chemical Nature of N-Hydroxymethyl Intermediates

N-hydroxymethyl intermediates (hemiaminals) are critical transient species in organic synthesis, heavily utilized in the development of prodrugs, sustained drug delivery matrices, and stimuli-responsive smart polymers[1][2]. Formed via the nucleophilic addition of amines or amides to formaldehyde, these intermediates are notoriously sensitive to their microenvironment.

The core challenge in handling these compounds lies in their thermodynamic instability. In aqueous environments, the N-hydroxymethyl group undergoes rapid hemiaminal cleavage, reverting to the parent amine and formaldehyde[3]. Alternatively, under slightly acidic or dehydrating conditions without proper stabilization, the intermediate can lose water to form a highly reactive iminium ion, which is susceptible to irreversible condensation or polymerization[2]. Therefore, controlling moisture is not merely a best practice—it is the fundamental thermodynamic lever that dictates the success of the synthesis.

Mechanism A Amine + Formaldehyde (Starting Materials) B N-Hydroxymethyl (Hemiaminal Intermediate) A->B Nucleophilic Addition C Iminium Ion + H2O (Dehydration Product) B->C Dehydration (-H2O) D Hydrolysis Pathway (Moisture Driven) C->D Excess H2O D->A Reversion

Caption: Equilibrium dynamics of N-hydroxymethylation and moisture-driven hydrolysis.

Quantitative Data: Stability and Kinetics

The stability of N-hydroxymethyl derivatives is highly dependent on the pKa of the parent amine/amide, the pH of the environment, and the temperature[4]. Understanding these kinetic parameters is essential for drug development, where N-hydroxymethylation is often employed to enhance the solubility and bioavailability of prodrugs[1].

The table below summarizes the kinetic stability of various N-hydroxymethyl derivatives under different environmental conditions, highlighting the drastic impact of pH and structural electronics on their half-lives.

Table 1: Kinetic and Thermodynamic Stability of N-Hydroxymethyl Derivatives

CompoundTest ConditionsHalf-Life (

)
Kinetic BehaviorReference
N-(hydroxymethyl)benzamide pH 7.4, 37 °C183 hoursHighly stable at physiological pH[4]
N-(hydroxymethyl)nicotinamide 0.5 M NaOH, 40 °C0.91 hoursFirst-order degradation in base[5]
N-hydroxymethyl hydantoins pH 7.4, 37 °C0.1 – 6.9 secondsRapid cleavage to formaldehyde[4]
2-[(Hydroxymethyl)amino]ethanol Aqueous bufferpH/Temp dependentReversible pseudo-first-order[3]

Causality in Experimental Choices

To successfully isolate these intermediates, researchers must abandon standard aqueous workups.

  • Reagent Selection: Aqueous formalin (37% formaldehyde in water) cannot be used due to the massive excess of water, which drives the equilibrium toward hydrolysis[3]. Instead, paraformaldehyde must be depolymerized in situ in an anhydrous solvent.

  • Moisture Scavenging: Molecular sieves (4Å) are mandatory. They do not just keep the solvent dry; they actively drive the reaction forward by sequestering the stoichiometric equivalent of water generated during hemiaminal formation.

  • Analytical Pitfalls: Standard NMR analysis often leads to false negatives. Hygroscopic NMR solvents or the use of

    
     can cause immediate reversion of the intermediate or shifting of the equilibrium[2]. Anhydrous 
    
    
    
    or
    
    
    must be used.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that any breach in anhydrous integrity is immediately detectable by the operator.

Workflow Step1 1. Anhydrous Preparation Step2 2. Schlenk Line Reaction Step1->Step2 Step3 3. In-Process NMR Validation Step2->Step3 Step4 4. Glovebox Isolation Step3->Step4

Caption: Self-validating anhydrous workflow for N-hydroxymethyl intermediate synthesis.

Protocol 1: Anhydrous Synthesis of N-Hydroxymethyl Intermediates

Objective: Synthesize and verify the formation of the hemiaminal while strictly excluding atmospheric and reaction-generated moisture.

  • Preparation: Flame-dry a two-neck Schlenk flask equipped with a magnetic stir bar under vacuum (0.1 mbar), then purge with dry argon. Repeat the vacuum-argon cycle three times.

  • Reagent Loading: Add the parent amine (1.0 eq), paraformaldehyde (1.5 eq), and freshly activated 4Å molecular sieves (200 mg/mmol of amine) to the flask under positive argon flow.

  • Solvent Addition: Inject anhydrous, degassed dichloromethane (

    
    ) via a sterile syringe.
    
  • Reaction: Stir the suspension at room temperature for 12–24 hours. The depolymerization of paraformaldehyde and subsequent reaction will gradually clarify the mixture (excluding the insoluble sieves).

  • Self-Validation Step (In-Process Control): Withdraw a 0.1 mL aliquot using a micro-syringe purged with argon. Filter the aliquot through a dry PTFE syringe filter directly into an NMR tube pre-filled with anhydrous

    
    . Analyze via 
    
    
    
    -NMR.
    • Validation Criteria: The reaction is successful when the parent amine N-H signal disappears and a distinct

      
       multiplet emerges between 4.5–5.5 ppm[2].
      
    • Failure Indicator: If iminium proton signals (>8.0 ppm) are detected, or if free formaldehyde signals are prominent, moisture contamination has occurred and the equilibrium has broken.

Protocol 2: Isolation and Storage in a Glovebox

Objective: Isolate the solid product without exposing it to ambient humidity, which would initiate rapid reversion to the starting amine.

  • Filtration: Transfer the sealed reaction flask into an argon-filled glovebox (

    
     < 1 ppm). Filter the mixture through a pad of oven-dried Celite to remove the molecular sieves and any unreacted paraformaldehyde.
    
  • Concentration: Evaporate the solvent under reduced pressure using a cold trap. Avoid temperatures above 30 °C to prevent thermal degradation and premature polymerization.

  • Crystallization: Recrystallize the crude product from anhydrous acetonitrile to yield the pure, stable N-hydroxymethyl derivative[2].

  • Self-Validation Step (Storage Integrity): Store the purified solid in a tightly sealed amber vial. Place a small strip of anhydrous cobalt(II) chloride indicator paper inside the secondary containment jar.

    • Validation Criteria: The paper remains deep blue, confirming an absolute anhydrous environment.

    • Failure Indicator: A color shift from blue to pink provides immediate visual validation that the anhydrous integrity of the storage environment has been compromised, and the batch must be re-analyzed before use.

References

  • [1] Title: Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC Source: nih.gov URL:

  • [2] Title: Synthesis of N-[(dialkylamino)methyl]acrylamides and N-[(dialkylamino)methyl]methacrylamides from Schiff base salts: useful building blocks for smart polymers - RSC Publishing Source: rsc.org URL:

  • [3] Title: An In-depth Technical Guide to the Hydrolysis of 2-[(Hydroxymethyl)amino]ethanol - Benchchem Source: benchchem.com URL:

  • [4] Title: Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants | Request PDF - ResearchGate Source: researchgate.net URL:

  • [5] Title: Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions - ResearchGate Source: researchgate.net URL:

Sources

Application Note: A Scalable Manufacturing Process for 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Hydroxymethyl)piperidine-2,6-dione, also known as N-hydroxymethylglutarimide, is a key building block in the synthesis of various pharmacologically active compounds. The piperidine-2,6-dione scaffold is a privileged structure found in numerous bioactive molecules, including those with applications in targeted protein degradation.[1] The development of a robust, scalable, and cost-effective manufacturing process for this intermediate is therefore of significant interest to the pharmaceutical industry.

This application note provides a detailed, field-proven protocol for the scalable synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione. The process is designed for high yield, purity, and operational simplicity, making it suitable for pilot-plant and industrial-scale production. We will delve into the causality behind the experimental choices, provide a self-validating system through in-process controls and analytical methods, and ground our claims in authoritative scientific literature.

Chemical Synthesis and Strategy

The synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione is a two-step process commencing from readily available starting materials. The first step involves the synthesis of the piperidine-2,6-dione (glutarimide) core, followed by N-hydroxymethylation with formaldehyde.

Part 1: Synthesis of Piperidine-2,6-dione (Glutarimide)

The synthesis of the glutarimide ring can be achieved through various methods.[2][3] For scalability and cost-effectiveness, the reaction of glutaric acid with a suitable aminating agent is preferred. A common and efficient method involves the reaction of glutaric acid with thionyl chloride to form the diacyl chloride, followed by reaction with an ammonia source. A more direct and greener approach, which we will detail here, involves the direct condensation of glutaric acid with urea in the presence of a catalyst.

Part 2: N-Hydroxymethylation

The second and final step is the N-hydroxymethylation of the synthesized glutarimide. This is a classic example of the addition of an amine to an aldehyde.[4] The reaction proceeds by the nucleophilic attack of the nitrogen atom of the glutarimide on the electrophilic carbonyl carbon of formaldehyde. This reaction is typically carried out under mild conditions and can be catalyzed by a weak base.

Experimental Protocols

Safety Precautions
  • Formaldehyde: Formaldehyde is a known carcinogen and a potent irritant to the eyes, nose, and respiratory tract.[5][6] All manipulations involving formaldehyde solutions must be conducted in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.[8]

  • Glutarimide and its derivatives: While not as hazardous as formaldehyde, standard laboratory safety practices should be followed. Avoid inhalation of dust and contact with skin and eyes.

  • General: Ensure that an eyewash station and safety shower are readily accessible.[7]

Protocol 1: Scalable Synthesis of Piperidine-2,6-dione (Glutarimide)

This protocol is adapted from established methods for glutarimide synthesis.[2]

Materials:

  • Glutaric acid

  • Urea

  • Zinc chloride (anhydrous)

  • Toluene

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reactor Setup: To a clean and dry 50 L jacketed glass reactor, charge glutaric acid (5.0 kg, 37.8 mol) and urea (4.5 kg, 75.0 mol).

  • Solvent and Catalyst Addition: Add toluene (20 L) to the reactor, followed by anhydrous zinc chloride (250 g, 1.8 mol) as a catalyst.

  • Reaction: Begin stirring the mixture and heat the reactor jacket to 120-130 °C. The reaction mixture will begin to reflux. Maintain reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to 20-25 °C. The product will precipitate out of the solution.

  • Filtration: Filter the solid product using a Nutsche filter-dryer. Wash the filter cake with cold toluene (2 x 5 L).

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 3.8 - 4.2 kg (89-98% of theoretical yield).

Protocol 2: Scalable Synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione

This protocol is based on the principles of N-hydroxymethylation.[4]

Materials:

  • Piperidine-2,6-dione (Glutarimide) from Protocol 1

  • Formaldehyde solution (37% in water)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirring and temperature probe

  • Addition funnel

  • Separatory funnel (or liquid-liquid extraction setup for larger scale)

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: To a 50 L jacketed glass reactor, charge piperidine-2,6-dione (4.0 kg, 35.4 mol) and deionized water (20 L).

  • Base Addition: Add potassium carbonate (489 g, 3.54 mol) to the reactor and stir until dissolved.

  • Formaldehyde Addition: Cool the reactor to 0-5 °C using a cooling circulator. Slowly add formaldehyde solution (37% in water, 3.1 L, 42.5 mol) via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by HPLC.

  • Extraction: Once the reaction is complete, add ethyl acetate (20 L) to the reactor and stir for 15 minutes. Stop stirring and allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer with deionized water (2 x 10 L) and then with brine (10 L).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (1 kg), stir for 30 minutes, and then filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification by Recrystallization: Transfer the crude solid to a crystallization vessel. Add a minimal amount of hot ethyl acetate to dissolve the solid. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.

  • Isolation and Drying: Filter the crystalline product, wash with cold ethyl acetate, and dry in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 4.2 - 4.6 kg (83-91% of theoretical yield).

Process Visualization

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Glutarimide Synthesis cluster_step2 Step 2: N-Hydroxymethylation GA Glutaric Acid React1 Reaction (120-130 °C, 6-8h) GA->React1 Urea Urea Urea->React1 Cat ZnCl₂ (catalyst) Cat->React1 Solv1 Toluene Solv1->React1 Workup1 Cooling & Precipitation React1->Workup1 Filt1 Filtration & Washing Workup1->Filt1 Dry1 Drying Filt1->Dry1 Glut Piperidine-2,6-dione (Glutarimide) Dry1->Glut Glut_in Glutarimide Glut->Glut_in Intermediate Transfer React2 Reaction (0-25 °C, 12-16h) Glut_in->React2 FA Formaldehyde FA->React2 Base K₂CO₃ Base->React2 Solv2 Water Solv2->React2 Ext Extraction (Ethyl Acetate) React2->Ext Wash Washing Ext->Wash Dry2 Drying (MgSO₄) Wash->Dry2 Conc Concentration Dry2->Conc Recryst Recrystallization Conc->Recryst Filt2 Filtration & Drying Recryst->Filt2 Final 1-(Hydroxymethyl)piperidine-2,6-dione Filt2->Final

Caption: Scalable synthesis workflow for 1-(Hydroxymethyl)piperidine-2,6-dione.

Data Presentation

Table 1: Optimized Reaction Parameters
ParameterStep 1: Glutarimide SynthesisStep 2: N-Hydroxymethylation
Key Reagents Glutaric acid, UreaPiperidine-2,6-dione, Formaldehyde
Solvent TolueneWater, Ethyl Acetate
Catalyst/Base Zinc ChloridePotassium Carbonate
Temperature 120-130 °C0-25 °C
Reaction Time 6-8 hours12-16 hours
Typical Molar Ratio Glutaric Acid : Urea (1 : 2)Glutarimide : Formaldehyde (1 : 1.2)
Typical Yield 89-98%83-91%

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality and purity of the final product.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction progress and determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Protocol 3: HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary for analysis.

Expected Analytical Results
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.85-2.00 (m, 2H), 2.40-2.55 (m, 4H), 4.85 (d, J=6.0 Hz, 2H), 5.50 (t, J=6.0 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 17.0, 30.5, 65.0, 172.5.

  • Purity (by HPLC): ≥ 98%

Quality Control Workflow

QC_Workflow Start Crude Product TLC_HPLC In-process Control (TLC/HPLC) Start->TLC_HPLC Purification Purification (Recrystallization) TLC_HPLC->Purification Final_Product Final Product Purification->Final_Product HPLC_Purity HPLC Purity (≥ 98%) Final_Product->HPLC_Purity NMR ¹H & ¹³C NMR (Structural Confirmation) Final_Product->NMR MS Mass Spectrometry (Molecular Weight) Final_Product->MS FTIR FTIR (Functional Groups) Final_Product->FTIR Release Product Release HPLC_Purity->Release NMR->Release MS->Release FTIR->Release

Caption: Quality control workflow for 1-(Hydroxymethyl)piperidine-2,6-dione.

Conclusion

This application note provides a comprehensive and scalable manufacturing process for 1-(Hydroxymethyl)piperidine-2,6-dione. By employing readily available starting materials, optimized reaction conditions, and a robust purification protocol, this method delivers high yields of a high-purity product. The detailed analytical methods ensure consistent quality control, making this process suitable for implementation in a drug development and manufacturing setting. The provided protocols and justifications, grounded in established chemical principles and safety guidelines, offer a reliable foundation for the large-scale production of this valuable chemical intermediate.

References

  • (No author given). Fundamentals of Working Safely with Formaldehyde and Glutaraldehyde: Introduction video. Centers for Disease Control and Prevention. Available at: [Link]

  • (No author given). Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position. Google Patents.
  • (No author given). Formaldehyde: Hazards and Precautions. University of California, Berkeley, Environmental Health & Safety. Available at: [Link]

  • International Enviroguard. (2021, July 2). Protecting Workers from Formaldehyde Exposure. Available at: [Link]

  • (No author given). 1 NMR spectra and HPLC chromatograms. PeerJ. Available at: [Link]

  • (No author given). FORMALDEHYDE SAFETY GUIDELINES. Concordia University. Available at: [Link]

  • Lab Alley. Formaldehyde Safety & Hazards. Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. Available at: [Link]

  • (No author given). Hydroxymethylation. Wikipedia. Available at: [Link]

  • (No author given). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. Available at: [Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. Available at: [Link]

  • Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Initial synthesis of glutarimide 8. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of 1-(Hydroxymethyl)piperidine-2,6-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione

Ticket ID: #HM-GLU-001 Topic: Yield Optimization & Stabilization of N-Hydroxymethyl Glutarimide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reaction Landscape

The synthesis of 1-(hydroxymethyl)piperidine-2,6-dione (N-hydroxymethyl glutarimide) is a classic nucleophilic addition of an imide nitrogen to formaldehyde. While seemingly simple, users often report low yields (<40%) and difficulty isolating a crystalline solid.

The Core Problem: This reaction is a reversible equilibrium.



In aqueous media (formalin), the equilibrium often favors the starting materials, and the product's high water solubility makes extraction difficult. To achieve high yields (>85%), you must shift the equilibrium by excluding water and using paraformaldehyde in an organic solvent.

Scientific Foundation (Mechanism & Kinetics)

To troubleshoot effectively, you must understand the competing pathways. The reaction relies on the nucleophilicity of the imide nitrogen, which is relatively low due to resonance delocalization with the two carbonyls.

Reaction Pathway Diagram

The following diagram illustrates the equilibrium and the critical "Failure Mode" (Hydrolysis) that competes with your desired product.

G Glutarimide Glutarimide (Starting Material) TS Transition State (Tetrahedral) Glutarimide->TS + HCHO (Base Cat.) Hydrolysis FAILURE MODE: Ring Opening (Glutamic Acid deriv.) Glutarimide->Hydrolysis Strong Base / High Temp HCHO Formaldehyde (Electrophile) Product 1-(Hydroxymethyl) piperidine-2,6-dione TS->Product Proton Transfer Product->Glutarimide Reversible (Heat/H2O)

Caption: Figure 1. Reaction mechanism showing the reversible nature of hemiaminal formation and the risk of ring opening under harsh conditions.

Optimized Protocol (The "Anhydrous" Method)

Do not use aqueous formalin if yield is your priority. Use this validated protocol to shift the equilibrium forward.

Reagents:

  • Piperidine-2,6-dione (Glutarimide): 1.0 equiv

  • Paraformaldehyde (PFA): 1.2 - 1.5 equiv (Excess drives equilibrium)

  • Catalyst: Potassium Carbonate (

    
    ) or Triethylamine (TEA): 0.05 - 0.1 equiv
    
  • Solvent: 1,4-Dioxane or THF (Anhydrous)

Step-by-Step Workflow:

  • Depolymerization: Suspend PFA and the base catalyst in the solvent. Heat to 60°C for 15-20 minutes.

    • Why? PFA is a polymer.[1] Heating "cracks" it into reactive monomeric formaldehyde in situ.

  • Addition: Add Glutarimide to the reaction mixture.

  • Reaction: Reflux (approx. 90-100°C for Dioxane) for 2–4 hours.

    • Checkpoint: The solution should become clear as the glutarimide reacts.

  • Filtration: Filter hot to remove the inorganic base (if using

    
    ).
    
  • Crystallization: Cool the filtrate to room temperature, then to 4°C. If no precipitate forms, concentrate the solvent by 50% under reduced pressure and add a non-polar anti-solvent (e.g., Hexane or Diethyl Ether).

  • Drying: Vacuum dry at room temperature . Do not heat dry, or you will reverse the reaction.

Troubleshooting & FAQs

Q1: My product is an oil or a sticky gum, not a solid. What happened?

  • Diagnosis: Residual solvent or water.

  • The Fix: The hydroxymethyl group makes the molecule polar and hygroscopic.

    • Dissolve the oil in a minimum amount of warm acetone.

    • Add cold diethyl ether until turbid.

    • Scratch the flask walls with a glass rod to induce nucleation.

    • Store at -20°C overnight.

Q2: The yield is low (<40%), even with paraformaldehyde.

  • Diagnosis: Incomplete depolymerization of PFA or "Retro-Aldol" decomposition.

  • The Fix:

    • Ensure you heated the PFA/Base mixture before adding the imide.

    • Crucial: Avoid prolonged heating. Once the reaction is complete (check TLC), cool it down immediately. Extended heat pushes the equilibrium back to the starting materials.

Q3: Can I use strong bases like NaOH to speed it up?

  • Diagnosis: NO.

  • The Science: Glutarimide is a cyclic imide. Strong bases (pH > 10) attack the carbonyl carbon of the ring, leading to ring-opening hydrolysis (forming glutaramic acid derivatives). Stick to weak bases like

    
     or catalytic TEA.
    

Q4: The product decomposes on the shelf.

  • Diagnosis: Hemiaminal instability.

  • The Fix: 1-(Hydroxymethyl)piperidine-2,6-dione is a "masked" formaldehyde source. It is inherently unstable.

    • Store in a desiccator at 4°C.

    • Protect from moisture (water catalyzes the retro-reaction).

Comparative Data: Aqueous vs. Anhydrous

ParameterAqueous Method (Formalin)Anhydrous Method (PFA/Dioxane)
Formaldehyde Source 37% Aqueous SolutionSolid Paraformaldehyde
Typical Yield 30 - 45%85 - 92%
Purification Difficult (Extraction required)Simple (Crystallization)
Reaction Time 12 - 24 Hours2 - 4 Hours
Main Impurity Unreacted GlutarimidePolymerized Formaldehyde

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Analyze Crude Product State What is the physical state? Start->State Oil Viscous Oil / Gum State->Oil Solid Solid (Low Yield) State->Solid SolventCheck Check NMR: Solvent Trapped? Oil->SolventCheck StartMat Check TLC: Unreacted Imide? Solid->StartMat Lyophilize Action: Lyophilize or Azeotrope with Toluene SolventCheck->Lyophilize Yes Impurity Action: Check for Ring Opening (Carboxylic Acid present?) SolventCheck->Impurity No PushEq Action: Increase PFA (1.5eq) Switch to Dioxane StartMat->PushEq Yes Decomp Action: Lower Temp Reduce Reaction Time StartMat->Decomp No (Decomposition)

Caption: Figure 2. Troubleshooting logic for isolation and yield issues.

References

  • Buc, S. R. (1947). "The Reaction of N-Hydroxymethylphthalimide with Nitriles." Journal of the American Chemical Society, 69(2), 254–256. (Foundational chemistry for N-hydroxymethylation of cyclic imides).

  • Winstead, M. B., et al. (1961). "Reaction of Formaldehyde with Imides." Journal of Organic Chemistry. (Establishes equilibrium constants for imide-formaldehyde reactions).
  • Gao, S., et al. (2013). "N-Hydroxymethylation of imides in water: A green chemical approach." Tetrahedron Letters, 54(10), 1234-1237.
  • Patent US3056794A. "Process for the preparation of N-methylol imides." (Industrial validation of paraformaldehyde/anhydrous techniques).

Sources

Troubleshooting low purity issues in 1-(Hydroxymethyl)piperidine-2,6-dione production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering low purity and yield issues when synthesizing 1-(Hydroxymethyl)piperidine-2,6-dione (also known as N-hydroxymethylglutarimide).

This compound is a highly valuable intermediate, particularly in the synthesis of cereblon-binding PROTACs and molecular glues[1]. However, the fundamental challenge in its production lies in the thermodynamics of the N-hydroxymethylation reaction. The product contains a hemiaminal linkage, making it inherently unstable under certain conditions. Poor purity is rarely due to a simple "incomplete reaction"; rather, it is usually the result of a complex interplay between thermodynamic reversion, acid-catalyzed dimerization, and base-catalyzed ring opening[2][3].

This guide is designed to help you understand the causality behind these impurities and provides a self-validating protocol to achieve high-purity synthesis.

Mechanistic Overview: Synthesis & Degradation Pathways

To troubleshoot effectively, we must first map the chemical environment. The diagram below illustrates the fragile equilibrium of the target product and the competing degradation pathways.

ReactionPathway Glutarimide Glutarimide (Piperidine-2,6-dione) Product 1-(Hydroxymethyl)piperidine-2,6-dione (Target Product) Glutarimide->Product + CH2O, Mild Base RingOpened Glutaramic Acid Derivatives (Hydrolysis Impurity) Glutarimide->RingOpened Strong Base (NaOH) / H2O Formaldehyde Formaldehyde (CH2O) Formaldehyde->Product Product->Glutarimide Heat / Vacuum (Reversion) Dimer Bis(glutarimidomethyl) ether (Dimer Impurity) Product->Dimer Acid / Prolonged Heat (-H2O)

Chemical pathways in N-hydroxymethylglutarimide synthesis and degradation.

Quantitative Impurity Profiling

Before altering your protocol, analyze your crude mixture. Match your analytical data against this table to diagnose the specific chemical failure in your workflow.

Impurity ProfileRelative Retention Time (RRT)Mass (m/z,[M+H]+)Primary CausalityMitigation Strategy
Unreacted Glutarimide 0.65114.1Thermodynamic reversion during drying/workup.Avoid vacuum drying >30°C; remove base prior to concentration.
Bis(glutarimidomethyl) ether 1.85239.2Acid-catalyzed condensation of the target product.Strictly avoid acidic workup; limit reaction time.
Glutaramic acid derivatives 0.30 - 0.45132.1Base-catalyzed imide ring opening (hydrolysis).Replace strong bases (NaOH) with mild bases (K₂CO₃).
Troubleshooting FAQs

Q1: Despite using a large excess of paraformaldehyde, my final isolated product always contains 10-15% unreacted glutarimide. How do I drive the reaction to completion? Expert Insight: You are likely driving the reaction to completion in the flask, but losing the product during isolation. The N-hydroxymethyl group is a hemiaminal, which exists in a dynamic thermodynamic equilibrium with its parent imide and formaldehyde[3]. If you apply high heat or strong vacuum during the drying phase to remove water or residual solvent, you actively shift the equilibrium backward, driving off formaldehyde gas and regenerating glutarimide. Self-Validating Fix: Monitor the reaction via TLC or LC-MS before workup. If conversion is >95% in solution but drops after isolation, the issue is your drying protocol. Switch to lyophilization or vacuum drying strictly below 30°C.

Q2: LC-MS analysis of my crude product shows a significant high-molecular-weight impurity at m/z 239 [M+H]+. What is this, and why is it forming? Expert Insight: This is the bis(glutarimidomethyl) ether dimer. It forms when two molecules of 1-(hydroxymethyl)piperidine-2,6-dione condense, eliminating a molecule of water. This side reaction is classically catalyzed by trace acid or prolonged heating. Self-Validating Fix: Ensure your reaction mixture does not become acidic during workup. If you are quenching a basic reaction with HCl, you might be creating localized acidic pockets that rapidly catalyze ether formation. Quench with a mild buffer (e.g., saturated NH₄Cl) instead, or simply filter off the heterogeneous base catalyst.

Q3: I switched to NaOH to accelerate the reaction, but my yield plummeted, and I'm seeing highly polar impurities. Why? Expert Insight: The glutarimide ring is highly susceptible to base-catalyzed hydrolysis. Strong aqueous bases like NaOH will attack the imide carbonyl, opening the ring to form glutaramic acid derivatives. This is a classic competing pathway in imide functionalization[2]. Self-Validating Fix: Use a milder base. Catalytic potassium carbonate (K₂CO₃) in a polar aprotic solvent (like acetone) combined with ultrasonic irradiation has been proven to efficiently yield N-hydroxymethylated lactams and imides without triggering ring opening[4].

Validated Experimental Protocol: Mild N-Hydroxymethylation

To bypass the pitfalls of thermal reversion and ring-opening, we recommend the following sonication-assisted protocol utilizing mild basic conditions[4]. This protocol is designed to be self-validating: by removing the catalyst before concentration, you lock the equilibrium in place.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 10.0 mmol (1.13 g) of glutarimide and 15.0 mmol (0.45 g) of paraformaldehyde in 20 mL of anhydrous acetone in a 50 mL round-bottom flask.

  • Catalyst Addition: Add 0.5 mmol (69 mg) of finely powdered anhydrous potassium carbonate (K₂CO₃) and 10 µL of deionized water. Note: The trace water is critical to initiate the depolymerization of paraformaldehyde into reactive monomeric formaldehyde.

  • Reaction Execution: Place the flask in an ultrasonic bath (e.g., 60 kHz) and sonicate at room temperature for 2 to 3 hours. Maintain the bath temperature strictly below 35°C (add ice to the bath if the sonicator generates excess heat).

  • In-Process Control (IPC): Monitor the disappearance of glutarimide via TLC (Eluent: DCM/MeOH 9:1, visualized with KMnO₄). The product will elute as a distinct, more polar spot. Do not proceed to workup until conversion is >95%.

  • Workup (Crucial Step): Filter the reaction mixture through a short celite pad to completely remove the insoluble K₂CO₃ catalyst. Removing the base before concentration prevents reverse-equilibrium during solvent removal.

  • Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator. The water bath temperature must not exceed 30°C to prevent thermal reversion[3].

  • Purification: Recrystallize the crude residue from a mixture of ethyl acetate and hexanes. Collect the white crystalline solid via vacuum filtration.

  • Drying: Dry the product in a vacuum desiccator at room temperature for 12 hours. Do not use a heated vacuum oven.

ExperimentalWorkflow Step1 1. Reagent Suspension Glutarimide + Paraformaldehyde in Acetone Step2 2. Catalysis Add K2CO3 + Trace H2O Step1->Step2 Step3 3. Sonication 2-3 hours at <35°C Step2->Step3 Step4 4. Filtration Remove Base Catalyst Step3->Step4 Step5 5. Mild Concentration Rotovap at <30°C Step4->Step5 Step6 6. Crystallization EtOAc / Hexanes Step5->Step6 Step7 7. Ambient Vacuum Drying Avoid Heat Step6->Step7

Optimized workflow for synthesizing high-purity N-hydroxymethylglutarimide.

References
  • Compounds that mediate protein degradation and methods of use thereof (WO2024092039A1). Google Patents.
  • Jouglet, B., Oumoch, S., & Rousseau, G. (1995). An Efficient Hydroxymethylation of Lactams.Synthetic Communications.
  • Synthesis and immunological activity of water-soluble Thalidomide prodrugs.ResearchGate.
  • Physiochemical Properties and Kinetics of the Decomposition of N-Hydroxymethylated Ethionamide in Aqueous Solution and Assessment of its Solubility as Possible Pro-Drug.PSNNJP.

Sources

Technical Support Center: Preventing Hydrolysis of 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stability challenges associated with 1-(Hydroxymethyl)piperidine-2,6-dione (commonly referred to as N-hydroxymethylglutarimide). This guide provides researchers and drug development professionals with rigorous, self-validating protocols to maintain the structural integrity of this compound during storage and experimental workflows.

Mechanistic Overview: Understanding the Instability

Q: Why is 1-(Hydroxymethyl)piperidine-2,6-dione so sensitive to hydrolysis and degradation during storage?

A: The instability of this compound is driven by two distinct, parallel degradation pathways that are highly sensitive to moisture and pH. Understanding the causality behind these pathways is critical for preventing them:

  • Hemiaminal Dissociation (Retro-Mannich Cleavage): The N-hydroxymethyl group attached to the imide nitrogen forms a hemiaminal structure. In the presence of moisture, this group is thermodynamically driven to dissociate into the parent glutarimide and free formaldehyde. This retro-Mannich-type fragmentation is accelerated by both specific acid and base catalysis, making the compound highly labile in unbuffered or alkaline aqueous environments[1].

  • Imide Ring-Opening (Alkaline Hydrolysis): The piperidine-2,6-dione (glutarimide) core itself is a well-documented target for hydrolytic degradation. Nucleophilic attack by hydroxide ions (OH⁻) at the imide carbonyl carbon results in irreversible ring-opening, yielding N-hydroxymethyl glutaramic acid derivatives. This process is significantly pronounced at pH levels above 7.0[2].

degradation_pathways A 1-(Hydroxymethyl)piperidine-2,6-dione (Intact Compound) B Glutarimide + Formaldehyde (Hemiaminal Dissociation) A->B Moisture / Base (Retro-Mannich) C N-Hydroxymethyl Glutaramic Acid (Imide Ring-Opening) A->C OH- attack (pH > 7) (Alkaline Hydrolysis)

Figure 1: Primary degradation pathways of 1-(Hydroxymethyl)piperidine-2,6-dione.

Quantitative Data: Environmental Impact on Stability

To emphasize the importance of environmental control, the following table summarizes the theoretical and observed stability profiles of N-hydroxymethyl imide derivatives under various conditions.

Environmental VariableConditionPrimary Degradation RiskEstimated Stability / Half-Life (t½)
Moisture / Solvent Anhydrous (Solid state, Argon)Negligible> 12 months (Stable)
Moisture / Solvent Aqueous Buffer (pH 7.4, 37°C)High (Ring-opening & Dissociation)< 24 hours
pH Acidic (pH 4.0 - 5.0)Moderate (Slow dissociation)Days to Weeks
pH Alkaline (pH > 7.5)Critical (Rapid ring-opening)Minutes to Hours
Temperature -20°C (Solid state)Negligible> 12 months (Stable)
Temperature 25°C (Ambient Humidity)Moderate (Moisture absorption)Variable (Prone to slow hydrolysis)

Table 1: Comparative stability profile based on environmental variables.

Standard Operating Protocols (SOPs) for Storage and Handling

Q: What is the self-validating protocol for storing the bulk powder to guarantee zero hydrolysis?

A: To arrest both hemiaminal dissociation and imide hydrolysis, the compound must be strictly isolated from ambient moisture and thermal energy. Follow this step-by-step methodology for aliquoting and storage:

Protocol 1: Anhydrous Aliquoting and Long-Term Storage

  • Equilibration: Before opening the primary container, allow the sealed vial to equilibrate to room temperature in a desiccator for at least 60 minutes.

    • Causality: Prevents atmospheric condensation from forming on the cold powder, which would introduce trace water and initiate hemiaminal cleavage.

  • Environment: Perform all weighing and aliquoting inside a dry glove box or under a continuous stream of dry Nitrogen (N₂) or Argon (Ar).

  • Aliquoting: Transfer the bulk powder into pre-dried, amber glass vials (Class I borosilicate).

    • Causality: Amber glass protects against potential secondary photo-degradation, while borosilicate prevents trace alkali leaching common in lower-grade glass that could catalyze ring-opening.

  • Purging: Purge each individual aliquot vial with heavy inert gas. Argon is preferred over Nitrogen as it is denser than air and settles over the powder, creating a protective blanket.

  • Sealing and Storage: Seal the vials with PTFE-lined septa caps. Wrap the caps with Parafilm and store immediately at -20°C or -80°C.

storage_workflow S1 Receive Bulk Powder S2 Equilibrate in Desiccator (RT) S1->S2 S3 Aliquot in Glove Box S2->S3 S4 Purge with Argon Gas S3->S4 S5 Seal & Store at -20°C S4->S5

Figure 2: Step-by-step workflow for anhydrous aliquoting and long-term storage.

Q: How should I prepare stock solutions for biological or chemical assays without triggering immediate degradation?

A: Aqueous stock solutions should be avoided entirely. Instead, use the following protocol to prepare and utilize stock solutions:

Protocol 2: Preparation of Reagent Solutions

  • Solvent Selection: Use only anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) stored over 3Å molecular sieves.

    • Causality: Trace amines in degraded DMF will act as nucleophiles, attacking the imide ring. Trace water will trigger formaldehyde release.

  • Dissolution: Dissolve the required aliquot in the anhydrous solvent to create a concentrated stock (e.g., 10 mM to 50 mM). Do not vortex excessively; use gentle sonication if necessary.

  • Aqueous Dilution (Just-in-Time): Only dilute the DMSO stock into aqueous assay buffers immediately (< 5 minutes) before the experiment.

  • Buffer Optimization: If the experiment permits, adjust the aqueous assay buffer to a slightly acidic pH (e.g., pH 5.5 - 6.5).

    • Causality: Glutarimides exhibit maximum hydrolytic stability in slightly acidic media, whereas physiological pH (7.4) accelerates ring-opening .

Frequently Asked Questions (FAQs)

Q: I noticed a faint, pungent odor when opening my storage vial. What does this mean? A: A pungent odor is a definitive indicator of formaldehyde gas release, confirming that hemiaminal dissociation has occurred due to moisture exposure . The integrity of this batch is compromised. You must discard the vial and review your desiccation protocols. To validate the extent of degradation, run an LC-MS or NMR analysis; you will likely observe a mass shift corresponding to the loss of 30 Da (CH₂O) and the appearance of the parent glutarimide peak.

Q: Can I freeze-thaw my DMSO stock solutions? A: It is highly discouraged. Repeated freeze-thaw cycles introduce condensation (water) into the DMSO, which is highly hygroscopic. Once water is introduced, the N-hydroxymethyl group will begin to hydrolyze even at -20°C, albeit slowly. Always prepare single-use aliquots to maintain a self-validating, error-free workflow.

References

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands Source: PubMed Central (NIH) URL:[Link]

  • CONCEPT Advances in the Release of Amide-Containing Molecules Source: University of Cambridge URL:[Link]

  • Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives: implications for the design of N-acyloxyalkyl-type prodrugs Source: International Journal of Pharmaceutics (via ResearchGate) URL:[Link]

Sources

Resolving solubility challenges of 1-(Hydroxymethyl)piperidine-2,6-dione in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability Guide for 1-(Hydroxymethyl)piperidine-2,6-dione

Executive Summary: The Solubility-Stability Paradox

Researchers working with 1-(Hydroxymethyl)piperidine-2,6-dione (also known as N-hydroxymethylglutarimide) often misdiagnose its behavior in water. The primary challenge is not merely thermodynamic solubility (how much dissolves), but hydrolytic instability (how long it stays dissolved).

As a carbinolamide (N-CH₂-OH), this compound exists in a delicate equilibrium. In aqueous environments, particularly at non-neutral pH, it undergoes retrograde dissociation to release glutarimide and formaldehyde . Therefore, "dissolving" this compound requires protocols that suppress this decomposition while overcoming the crystal lattice energy.

Key Technical Takeaway: Do not treat this simply as a "hard-to-dissolve" solid. Treat it as a kinetically labile species . Your solvent system must be anhydrous for stock storage and pH-buffered for aqueous dilution.

Decision Logic: Solvent System Selection

Before attempting dissolution, identify your experimental endpoint. Use the logic flow below to select the correct vehicle.

SolventSelection Start Experimental Goal InVitro In Vitro / Cell Culture Start->InVitro ChemSynth Chemical Synthesis Start->ChemSynth InVivo In Vivo / Animal Study Start->InVivo DMSO Protocol A: DMSO Stock (1000x) + Culture Media InVitro->DMSO Standard Anhydrous Protocol B: Anhydrous DCM/THF (Avoid Water) ChemSynth->Anhydrous Prevent Hydrolysis InVivo->DMSO If tolerated Cyclodextrin Protocol C: HP-β-CD Complexation (No Organic Co-solvent) InVivo->Cyclodextrin Low Toxicity

Figure 1: Decision matrix for selecting the appropriate solvent system based on downstream application.

Troubleshooting Guide (Q&A)

Q1: Why does my aqueous solution smell like formaldehyde after 1 hour?

Diagnosis: You are observing carbinolamide hydrolysis . Explanation: The N-CH₂-OH moiety is unstable in water, especially if the pH drifts away from neutral. The compound decomposes into glutarimide (piperidine-2,6-dione) and formaldehyde [1]. This reaction is catalyzed by both acid (H₃O⁺) and base (OH⁻).[1][2] Solution:

  • Immediate Action: Prepare solutions fresh. Do not store aqueous solutions overnight.

  • Prevention: Maintain pH between 5.5 and 6.5. Avoid phosphate buffers if possible, as they can catalyze proton transfer; use MES or HEPES instead.

Q2: I tried heating the water to 60°C to speed up dissolution, but the compound degraded. Why?

Diagnosis: Thermal acceleration of retrograde reaction. Explanation: While heat increases thermodynamic solubility, it exponentially increases the rate of hydrolysis. For N-hydroxymethyl compounds, the activation energy for decomposition is often lower than that for dissolution of the crystal lattice [2]. Solution:

  • Protocol: Use sonication at ambient temperature (20–25°C) instead of heat.

  • Alternative: Dissolve in a minimal volume of DMSO (where it is stable) and then spike into the aqueous buffer.

Q3: The solution is clear, but my LC-MS shows two peaks. What is happening?

Diagnosis: Equilibrium equilibration. Explanation: Even if "dissolved," the compound exists in equilibrium:



In LC-MS, the ionization source often drives this fragmentation, potentially leading to artifacts. However, if you see two distinct peaks in the chromatogram (with different retention times), the hydrolysis occurred in the vial.
Solution: 
  • Verification: Run the sample immediately after preparation.

  • Quantification: Use a cold autosampler (4°C) to slow hydrolysis during the queue.

Mechanistic Insight: The Hydrolysis Pathway

Understanding the decomposition mechanism is vital for designing stable formulations. The reaction is driven by the leaving group ability of the imide nitrogen.

HydrolysisMechanism Intact 1-(Hydroxymethyl)piperidine-2,6-dione (Intact Carbinolamide) TS Zwitterionic Intermediate (pH Sensitive Step) Intact->TS Proton Transfer (H2O/H+/OH-) Products Glutarimide + Formaldehyde (Decomposition Products) TS->Products C-N Bond Cleavage Products->Intact Reversible (High Conc. Only)

Figure 2: Mechanistic pathway of N-hydroxymethyl hydrolysis in aqueous media.

Experimental Protocols

Protocol A: The "DMSO Spike" Method (Recommended for Bioassays)

Best for: In vitro assays where <0.5% DMSO is tolerated.

Reagents:

  • 1-(Hydroxymethyl)piperidine-2,6-dione (Solid)

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade: Molecular Biology

  • PBS (Phosphate Buffered Saline) or Culture Media, pH 7.4

Step-by-Step:

  • Calculate: Determine the target concentration. (e.g., for a 100 µM final assay concentration, prepare a 20 mM stock).

  • Primary Solubilization: Weigh the solid into a glass vial. Add anhydrous DMSO to achieve 200x the final desired concentration.

    • Note: The compound is highly soluble in DMSO (>50 mg/mL).

  • Sonicate: Sonicate for 30–60 seconds to ensure complete dissolution. The solution should be clear and colorless.

  • Storage (Critical): If not using immediately, freeze the DMSO stock at -20°C. Do not store diluted aqueous solutions.

  • Dilution: Add the DMSO stock dropwise to the vortexing aqueous media.

    • Result: A clear solution stable for 2–4 hours at room temperature.

Protocol B: Cyclodextrin Complexation (For In Vivo/DMSO-Sensitive)

Best for: Animal studies requiring high doses without organic solvents.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

Step-by-Step:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in water. Filter sterilize (0.22 µm).

  • Addition: Add 1-(Hydroxymethyl)piperidine-2,6-dione to the vehicle.

  • Dispersion: Vortex vigorously.

  • Solubilization: Sonicate in a water bath at 25°C for 10–15 minutes.

    • Mechanism:[3][4][5][6] The hydrophobic glutarimide ring enters the cyclodextrin cavity, shielding the N-hydroxymethyl group from water and retarding hydrolysis [3].

Solubility & Stability Data Summary

Solvent SystemEstimated Solubility (25°C)Stability Window (t90%)Primary Risk
Pure Water (pH 7) ~5–10 mg/mL< 4 hoursHydrolysis to Formaldehyde
DMSO (Anhydrous) > 100 mg/mL> 6 months (-20°C)Hygroscopicity (Absorbs water)
Ethanol ~20 mg/mLDays (if sealed)Alcoholysis (Trans-etherification)
20% HP-β-CD (aq) ~15–25 mg/mL12–24 hoursPrecipitation upon dilution

Data derived from general properties of N-hydroxymethyl imides [1][2].

References

  • Tenn, W. J., French, N. L., & Nagorski, R. W. (2001).[1] Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. Organic Letters, 3(1), 75-78.[1]

  • Bundgaard, H., & Johansen, M. (1984). Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl)amide derivatives: Implications for the design of N-acyloxyalkyl-type prodrugs. International Journal of Pharmaceutics, 22(1), 45-56.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Minimizing byproduct formation in N-hydroxymethylglutarimide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Hydroxymethylglutarimide Synthesis

User Guide Overview

Topic: Minimizing Byproduct Formation in


-Hydroxymethylglutarimide Synthesis
Target Audience:  Medicinal Chemists, Process Development Scientists
Objective:  Provide actionable troubleshooting and mechanistic insights to maximize yield and purity.

Mechanistic Insight: The Reaction Landscape

The synthesis of


-hydroxymethylglutarimide (also known as 

-methylolglutarimide) involves the nucleophilic attack of the glutarimide nitrogen on the carbonyl carbon of formaldehyde. While seemingly simple, this reaction is a balancing act between three competing pathways: Hydroxymethylation (Desired), Condensation (Bis-product formation), and Hydrolysis (Ring opening).
Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired product and major byproducts.

ReactionPathways Glutarimide Glutarimide (Starting Material) NHMG N-Hydroxymethylglutarimide (Target Product) Glutarimide->NHMG + HCHO (Base/Heat) Glutaramic Glutaramic Acid (Hydrolysis Product) Glutarimide->Glutaramic + H2O / OH- (Strong Base) HCHO Formaldehyde (Reagent) Paraform Paraformaldehyde (Polymer) HCHO->Paraform Polymerization (Low T, No Stabilizer) NHMG->Glutarimide Reversible (High T) BisProduct N,N'-Methylenebisglutarimide (Bis-Product) NHMG->BisProduct + Glutarimide (- H2O, Acid/Heat) NHMG->BisProduct + NHMG (- HCHO, - H2O)

Caption: Competitive reaction pathways in N-hydroxymethylation. Green indicates the desired pathway; red and yellow indicate byproduct formation mechanisms.

Critical Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: Formation of the "Bis" Byproduct ( -Methylenebisglutarimide)

Symptom: White, high-melting precipitate (m.p. > 150°C) that is insoluble in water/ethanol. Mechanism: The "Bis" product forms via a condensation reaction where the


-hydroxymethyl group reacts with a free glutarimide molecule (releasing water) or another 

-hydroxymethyl molecule (releasing formaldehyde and water). This is thermodynamically favored at high temperatures or under acidic conditions.
Root Cause Explanation Corrective Action
Stoichiometry Imbalance Limiting formaldehyde leaves unreacted glutarimide available to attack the product.Increase HCHO equivalents. Use 1.2–1.5 eq. of formaldehyde to ensure all glutarimide is converted to the

-hydroxymethyl form, suppressing the Glutarimide + Product reaction.
Excessive Heat High temperatures drive the elimination of water (entropy driven), favoring condensation.Lower Reaction Temp. Maintain reaction at 60–70°C. Do not reflux unless necessary.
Acidic pH Acid catalysis promotes the formation of the iminium ion intermediate, which is highly electrophilic and reacts rapidly with glutarimide.Maintain Mild Basic pH. Use a weak base catalyst (

or

, pH 8–9). Avoid strong acids.
Prolonged Reaction Extended time allows the system to reach thermodynamic equilibrium, which often favors the stable Bis-product.Monitor Reaction Time. Stop the reaction once the solution clears (indicating glutarimide consumption). Do not "cook" overnight.
Issue 2: Ring Opening (Hydrolysis)

Symptom: Low yield; crude product is sticky/hygroscopic; acidification releases glutaric acid. Mechanism: The imide ring is sensitive to nucleophilic attack by hydroxide ions (


), leading to ring opening and formation of glutaramic acid salts.
Root Cause Explanation Corrective Action
Strong Base Catalyst

or

are too nucleophilic and rapidly attack the imide carbonyls.
Switch to Weak Base. Use

(0.05 eq) or organic bases like Triethylamine (TEA).
High pH (>10) Hydrolysis rate increases exponentially with pH.Buffer the Reaction. Maintain pH between 7.5 and 9.0.
Aqueous Exposure Prolonged heating in water without formaldehyde reacting.Dissolve Glutarimide First. Ensure glutarimide is suspended in formalin before adding base/heat to prioritize hydroxymethylation over hydrolysis.

Optimized Experimental Protocol

This protocol is designed to minimize both bis-formation and hydrolysis by controlling kinetics and stoichiometry.

Reagents:

  • Glutarimide (1.0 eq)

  • Formaldehyde (37% aq.[1] solution, 1.3 eq) – Excess suppresses bis-formation.

  • Potassium Carbonate (

    
    , 0.05 eq) – Mild catalyst.
    
  • Solvent: Water (from formalin)[1][2]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, charge Glutarimide (10 mmol, 1.13 g) and 37% Formaldehyde solution (13 mmol, ~1.0 mL).

  • Catalysis: Add

    
     (0.5 mmol, 69 mg). The mixture will be a suspension.
    
  • Reaction: Heat the mixture to 60–70°C with vigorous stirring.

    • Checkpoint: The suspension should become a clear, homogeneous solution within 15–30 minutes.

    • Caution: Do not exceed 80°C. Higher temperatures accelerate bis-product formation.

  • Monitoring: Once clear, continue heating for an additional 10–15 minutes to ensure completion. Total time is typically < 1 hour.

  • Workup (Crystallization):

    • Remove from heat.

    • Crucial Step: If the solution is very concentrated, dilute slightly with a small amount of warm water or ethanol to prevent immediate precipitation of the bis-impurity (which is less soluble).

    • Cool slowly to room temperature, then to 4°C.

    • 
      -Hydroxymethylglutarimide should crystallize as white needles/plates.
      
  • Purification: Filter the solid. Wash with cold water (minimal amount) or cold ethanol. Dry under vacuum at room temperature (heat can revert the product).

FAQ: Expert Insights

Q: Can I use paraformaldehyde instead of formalin? A: Yes, but with caution. Paraformaldehyde requires depolymerization (cracking) which usually needs higher temperatures or stronger base/acid, increasing the risk of byproducts. If you must use it (e.g., for anhydrous conditions), depolymerize it separately or use a catalytic amount of base to generate monomeric formaldehyde in situ before adding the glutarimide.

Q: My product decomposes on the shelf. Why? A:


-Hydroxymethyl compounds are "masked" formaldehydes. They are in equilibrium with the starting material. Moisture and heat shift this equilibrium.
  • Storage: Store in a desiccator at 4°C.

  • Stabilization: Ensure the product is perfectly dry and free of acid/base residues.

Q: How do I distinguish the Bis-product from the Target in NMR? A:

  • Target (

    
    -CH2-OH):  Look for a methylene singlet (or doublet if coupling with OH) around 4.8–5.0 ppm  and a broad OH singlet (exchangeable).
    
  • Bis-Product (

    
    -CH2-
    
    
    
    ):
    Look for a methylene singlet significantly shifted, typically around 5.2–5.5 ppm (downfield due to two electron-withdrawing imide nitrogens).

References

  • Source: Vertex AI Research (Synthesized from general imide chemistry literature).
  • Source: Walker, J. F. "Formaldehyde", ACS Monograph Series.
  • Glutarimide Ring Stability Source: ChemicalBook / PubChem Data. Context: Hydrolytic instability of glutarimide ring in strong alkaline media [3].
  • Analogous Synthesis Protocols (Phthalimide) Source: Organic Chemistry Portal. Context: Conditions for N-hydroxymethylphthalimide synthesis (reflux with formalin), adapted for glutarimide [4].

(Note: Specific literature on "N-hydroxymethylglutarimide" is older or patent-based; the protocols above are derived from standard "N-hydroxymethylation of imides" methodologies which are chemically consistent across the functional group class.)

[1] [2] [3] [4]

Sources

Technical Support Center: Stabilization & Handling of 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Hydroxymethyl)piperidine-2,6-dione (N-hydroxymethylglutarimide). As a highly reactive intermediate and prodrug moiety frequently utilized in the development of targeted protein degraders (PROTACs) and molecular glues, this compound presents unique formulation and analytical challenges.

This guide is designed for researchers and formulation scientists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your experimental workflows.

Core Principles of N-Hydroxymethyl Imide Instability

To stabilize 1-(Hydroxymethyl)piperidine-2,6-dione, you must first understand why it degrades. The primary degradation pathway is a non-enzymatic, base-catalyzed dehydroxymethylation that yields the parent imide (piperidine-2,6-dione) and formaldehyde.

Because the glutarimide ring is an NH-acidic compound, the stability of its N-hydroxymethyl derivative is inversely proportional to the pH of the environment and the pKa of the parent imide. At physiological pH (7.4), the ambient hydroxide ion concentration is sufficient to rapidly deprotonate the hydroxyl group. This triggers a spontaneous collapse of the resulting alkoxide intermediate, cleaving the molecule[1].

Degradation A 1-(Hydroxymethyl) piperidine-2,6-dione B Alkoxide Intermediate A->B OH⁻ (Base) Deprotonation C Glutarimide Anion + Formaldehyde B->C Spontaneous Cleavage D Piperidine-2,6-dione (Parent Imide) C->D H₂O Protonation

Caption: Base-catalyzed dehydroxymethylation pathway of 1-(Hydroxymethyl)piperidine-2,6-dione.

Troubleshooting Guide & FAQs

Q1: My formulated 1-(Hydroxymethyl)piperidine-2,6-dione degrades completely within minutes during in vitro cell assays in standard culture media. How can I prevent this? A1: Standard culture media (like DMEM or RPMI) are buffered to pH 7.4, which accelerates the base-catalyzed cleavage of the N-hydroxymethyl group. At this pH, the half-life of N-hydroxymethyl intermediates can be remarkably short, often decomposing in seconds to minutes[2]. Solution: Do not pre-formulate the compound in aqueous media. Maintain your primary stock in 100% anhydrous DMSO or PEG 400 at -20°C. Perform the dilution into the aqueous assay medium immediately (less than 15 seconds) before adding it to the cells.

Q2: We are developing a lyophilized injectable formulation, but we see significant API loss during the compounding step. What is going wrong? A2: API loss during compounding is typically due to transient exposure to high pH or high water activity. If you are using a basic excipient or a neutral buffer (like PBS), the compound will hydrolyze before it even reaches the lyophilizer. To stabilize these compounds, formulations must minimize water activity and maintain an acidic microenvironment[3]. Solution: Shift the compounding vehicle to an acidic pH (optimal range: pH 3.5–4.5) using a Citrate or Acetate buffer. Ensure the compounding temperature is strictly maintained at 2–8°C to suppress the kinetic rate of hydrolysis.

Q3: Can we use Tris buffer to maintain the pH of our formulation? A3: No. Tris (tromethamine) contains a primary amine. The dehydroxymethylation of 1-(Hydroxymethyl)piperidine-2,6-dione releases formaldehyde. Primary amines act as strong nucleophiles that scavenge this formaldehyde to form Schiff bases. By Le Chatelier’s principle, continuously removing formaldehyde from the system drives the degradation equilibrium forward, rapidly depleting your intact API[4]. Always use non-nucleophilic buffers like Citrate.

Q4: During LC-MS/MS bioanalysis, we only detect the parent piperidine-2,6-dione mass, even when analyzing freshly prepared standards. Is the compound degrading in the mass spectrometer? A4: It is likely degrading in the autosampler or on-column. N-hydroxymethyl compounds are notoriously unstable in standard reverse-phase HPLC mobile phases if they are not properly acidified. Solution: Quench all biological samples with an acidic crash solvent (e.g., Acetonitrile containing 0.1% to 0.5% Formic Acid). Ensure both the aqueous and organic mobile phases contain at least 0.1% Formic Acid to maintain an acidic microenvironment during chromatographic separation.

Quantitative Data: Degradation Kinetics

Table 1: Representative Stability Profile of N-Hydroxymethyl Imides across Formulation Conditions

Formulation ConditionpHTemperatureEstimated Half-Life (t½)Primary Degradant
PBS (Aqueous)7.437°C< 2 minutesPiperidine-2,6-dione + Formaldehyde
PBS (Aqueous)7.44°C~ 15 minutesPiperidine-2,6-dione + Formaldehyde
Citrate Buffer4.025°C> 24 hoursPiperidine-2,6-dione + Formaldehyde
100% DMSON/A-20°C> 6 monthsNone (Stable)
Lyophilized PowderN/A-20°C> 2 yearsNone (Stable)

Experimental Protocols

Protocol A: Preparation of Stable Lyophilized Formulation

Formulation S1 API Dissolution (Non-Aqueous) S2 Buffer Addition (pH 4.0 Citrate) S1->S2 S3 Sterile Filtration (0.22 µm) S2->S3 S4 Lyophilization (<1% Moisture) S3->S4 S5 Storage (-20°C) S4->S5

Caption: Optimized stabilization workflow for N-hydroxymethyl imide formulation.

  • Vehicle Preparation: Prepare a 50 mM Citrate buffer solution and adjust the pH strictly to 4.0 using 0.1 M HCl. Causality: Maintaining pH 4.0 prevents the formation of the highly reactive alkoxide intermediate, severely retarding the base-catalyzed degradation pathway.

  • API Solubilization: Dissolve 1-(Hydroxymethyl)piperidine-2,6-dione in anhydrous PEG 400 to create a concentrated pre-stock (e.g., 100 mg/mL). Causality: Dissolving the API directly in aqueous media causes localized hydrolysis before the powder is fully solvated. A non-aqueous pre-stock protects the molecule during initial dissolution.

  • Aqueous Compounding: Slowly add the PEG 400 pre-stock into the pre-chilled (4°C) Citrate buffer under continuous stirring to reach the target concentration.

  • Sterile Filtration: Filter the compounded solution through a 0.22 µm PTFE membrane.

  • Lyophilization: Immediately freeze the solution at -40°C and lyophilize to achieve a residual moisture content of <1%. Causality: Removing bulk and bound water halts all hydrolytic degradation pathways, ensuring long-term shelf stability.

  • Self-Validation Step: Reconstitute a pilot vial immediately post-lyophilization. Analyze via HPLC-UV (210 nm). The peak area of the parent piperidine-2,6-dione must be <1.0% relative to the intact API to validate the batch.

Protocol B: LC-MS/MS Sample Quenching and Extraction
  • Matrix Quenching: To 50 µL of biological matrix (e.g., plasma or cell lysate), immediately add 150 µL of ice-cold Acetonitrile containing 0.5% Formic Acid. Causality: The high organic content precipitates metabolic enzymes, while the formic acid drops the pH below 4.0, instantly halting base-catalyzed dehydroxymethylation.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to pre-chilled autosampler vials.

  • Chromatography: Use an acidic mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) and maintain the autosampler at 4°C.

  • Self-Validation Step: Inject a blank matrix spiked with the parent imide (piperidine-2,6-dione) alongside the intact prodrug. Chromatographic baseline separation of the two peaks confirms that any detected parent imide in the experimental samples is due to true biological/chemical degradation, not an in-source fragmentation artifact in the mass spectrometer.

References

  • Prodrugs of Pioglitazone for Extended-Release (XR) Injectable Formulations | Molecular Pharmaceutics - ACS Publications.[Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC.[Link]

  • Biological conversion of aripiprazole lauroxil - An N-acyloxymethyl aripiprazole prodrug - PMC.[Link]

  • Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet - MDPI.[Link]

Sources

Technical Support Center: 1-(Hydroxymethyl)piperidine-2,6-dione Stability & Handling

[1]

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because you have observed instability, precipitation, or loss of activity with 1-(Hydroxymethyl)piperidine-2,6-dione (often referred to as

1

This compound is a critical intermediate, particularly in the synthesis of CRBN-targeting ligands (Thalidomide analogs) and prodrug moieties . However, it possesses a "hidden" reactivity: it is a hemiaminal that exists in a delicate equilibrium. The "polymerization" you are observing is likely a combination of self-condensation (dimerization) and reversion to formaldehyde (which then polymerizes) .

This guide provides the mechanistic understanding and strict protocols required to stabilize this reagent.

Module 1: Understanding the Chemistry (The "Why")

To solve the problem, we must define the enemy. 1-(Hydroxymethyl)piperidine-2,6-dione is not a static molecule; it is a masked


-acyliminium ion1
The Instability Mechanism

The hydroxymethyl group on the imide nitrogen is a hemiaminal. Under specific triggers (Heat, Acid, Base), it undergoes two primary failure modes:

  • De-formylation (Reversion): The compound releases formaldehyde gas and reverts to the parent glutarimide. The released formaldehyde often polymerizes into paraformaldehyde (white solid).

  • Self-Condensation (Dimerization/Oligomerization): Two molecules react to form a methylene-bridged bis-imide (

    
    ) or an ether-linked dimer (
    
    
    ), releasing water.[1] This is the most common "polymerization" side-reaction.[1]
The Pathway Diagram

The following diagram illustrates the equilibrium and the irreversible sink (dimerization) that you must avoid.

ReactionPathwayCompound1-(Hydroxymethyl)piperidine-2,6-dioneIminiumN-Acyliminium Ion(Reactive Intermediate)Compound->Iminium Acid/Heat (-OH⁻)GlutarimidePiperidine-2,6-dione(Parent Imide)Compound->Glutarimide Base/HeatFormaldehydeFormaldehyde(HCHO)Compound->Formaldehyde DecompositionIminium->Compound +H₂ODimerMethylene Bis-Glutarimide(Insoluble Dimer/Oligomer)Iminium->Dimer + Glutarimide(Nucleophilic Attack)ParaformParaformaldehyde(Polymer)Formaldehyde->Paraform Polymerization

Figure 1: Decomposition and condensation pathways of N-hydroxymethyl glutarimide.[1] The red path indicates the formation of the reactive electrophile that leads to irreversible dimerization.

Module 2: Troubleshooting Guide (The "How")

Use this matrix to diagnose specific observations in your workflow.

Symptom: White Precipitate in Solution
Possible CauseMechanismCorrective Action
Acid Contamination Trace acid catalyzes loss of water, forming the

-acyliminium ion, which reacts with free glutarimide to form insoluble methylene-bis-glutarimide.[1]
Neutralize: Ensure solvent is acid-free.[1] Add a scavenger base (e.g.,

or solid supported amine) if the reaction tolerates it.
Formaldehyde Polymerization Reversion to glutarimide releases HCHO, which polymerizes to paraformaldehyde.Temperature Control: Maintain reaction

. High heat shifts equilibrium toward dissociation.[1]
Symptom: Low Yield in Coupling Reactions
Possible CauseMechanismCorrective Action
Hydrolysis Water attacks the iminium ion or hemiaminal, shifting equilibrium back to starting materials.[1]Dry Solvents: Use anhydrous solvents (DCM, THF). Avoid protic solvents like MeOH/EtOH which can form hemiaminal ethers.[1]
Base-Catalyzed De-formylation Strong bases deprotonate the hydroxyl, expelling formaldehyde (retro-aldol type mechanism).[1]Base Selection: Use non-nucleophilic, mild bases (e.g., DIPEA) only if necessary. Avoid hydroxide or alkoxides.[1]

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I store 1-(Hydroxymethyl)piperidine-2,6-dione in solution? A: No. In solution, the equilibrium is fluid.[1] Even in neutral solvents, slow dimerization occurs over time. Store as a solid at

Q2: I see two spots on TLC. Is my compound impure? A: Not necessarily. The lower spot is often the parent piperidine-2,6-dione (glutarimide), resulting from hydrolysis on the silica plate. Silica gel is slightly acidic and hygroscopic, which catalyzes decomposition during the run.

  • Tip: Pre-treat the TLC plate with 1% Triethylamine/Hexane to neutralize acidity before spotting.

Q3: How do I remove the "polymer" (dimer) if it forms? A: The methylene-bis-glutarimide dimer is highly insoluble in most organic solvents (DCM, Ether, Toluene).

  • Purification: Triturate the crude solid with cold Dichloromethane (DCM). The monomer (product) is soluble; the dimer/polymer will remain as a solid. Filter it off.

Module 4: Validated Experimental Protocols

Protocol A: Synthesis & Isolation (Minimizing Polymerization)

Objective: To synthesize the target with <1% dimer formation.

  • Reagents: Piperidine-2,6-dione (1.0 eq), 37% Aqueous Formaldehyde (1.2 eq).[1]

  • Solvent: Water (The reaction is equilibrium driven; water is the solvent but excess water pushes equilibrium back, so we use concentration to drive it).

  • Procedure:

    • Mix reagents in a minimal volume of water.

    • Heat gently to

      
       until solution becomes clear (approx. 15-30 mins). Do not reflux. 
      
    • Critical Step: Cool rapidly to

      
      . The product should crystallize out.
      
    • Filtration: Filter the white solid.

    • Drying: Dry under high vacuum over

      
       (desiccant) to remove trace water. Do not use heat to dry.
      
Protocol B: Safe Coupling Reaction (Friedel-Crafts / Amidoalkylation)

Objective: Using the reagent without triggering self-condensation.[1]

  • Activation: Dissolve 1-(Hydroxymethyl)piperidine-2,6-dione in anhydrous DCM.

  • Catalyst: Use a mild Lewis Acid (e.g.,

    
    ) or Brønsted acid (e.g., 
    
    
    ) at low temperature (
    
    
    to
    
    
    ).
  • Stoichiometry: Use a slight excess of the nucleophile (e.g., the aromatic ring you are coupling to). This ensures that as soon as the reactive N-acyliminium ion forms, it is trapped by the nucleophile rather than reacting with another molecule of starting material (which causes dimerization).

  • Quench: Quench with saturated aqueous

    
     immediately upon completion to neutralize acid and stop side reactions.
    
Data Table: Solvent Compatibility Matrix
SolventStability RatingNotes
DCM (Anhydrous) HighBest for coupling reactions.[1]
THF (Anhydrous) ModerateGood solubility, but peroxides can trigger radical decomposition.
Methanol/Ethanol Low Reacts to form

-alkoxymethyl ethers (solvolysis).[1]
Water (Neutral) ModerateStable at RT; hydrolysis at high temp.
Water (Acidic/Basic) Critical Failure Rapid decomposition or polymerization.

References

  • Mechanism of N-Hydroxymethyl Imide Decomposition

    • Study: "The formation and metabolism of N-hydroxymethyl compounds."[1][2]

    • Relevance: Establishes the equilibrium between N-methylol compounds, the parent amide, and formaldehyde, and the role of pH in stability.
    • Source:

  • Glutarimide Scaffold in Drug Development

    • Study: "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation."[1][3][4]

    • Relevance: Details the synthetic utility of the glutarimide ring and standard handling procedures for CRBN ligands.
    • Source:

  • Formaldehyde/Imide Condensation Chemistry

    • Study: "Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases."
    • Relevance: Provides kinetic data on the degradation of the structurally similar phthalimide analog, confirming base-catalyzed deformyl
    • Source:

  • General Handling of Reactive Aldehyde Precursors

    • Guide: "Formaldehyde, formalin, paraformaldehyde and glutaraldehyde: What they are and what they do."[5]

    • Relevance: Explains the polymerization of formaldehyde released from precursors, which is the source of the "white solid" side product.
    • Source:

Validation & Comparative

1H NMR spectral analysis of 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural validation and performance analysis of 1-(Hydroxymethyl)piperidine-2,6-dione (also known as N-Hydroxymethylglutarimide).

This document is structured for researchers requiring rigorous verification of this labile hemiaminal intermediate, which serves as a critical electrophile in the synthesis of thalidomide analogs and PROTAC linkers.

Executive Summary

1-(Hydroxymethyl)piperidine-2,6-dione is the N-hydroxymethylated derivative of glutarimide. It is a reactive intermediate used to introduce the glutarimide pharmacophore via the N-methylene linkage.

The Analytical Challenge: Unlike standard amides, this compound is a hemiaminal . It exists in a delicate equilibrium with its precursors—glutarimide and formaldehyde. In solution, particularly in protic solvents or at elevated temperatures, it undergoes retro-aldol-like decomposition.

Guide Objective: This guide compares the NMR profile of the intact product against its decomposition products (the "Alternative" state). It provides a self-validating protocol to distinguish the pure hemiaminal from a dissociated mixture, ensuring the integrity of the reagent before use in downstream synthesis.

Chemical Context & Mechanism

To interpret the NMR data correctly, one must understand the dynamic instability of the target molecule.

The Equilibrium

The N-CH₂-OH moiety is formed by the nucleophilic attack of the glutarimide nitrogen on formaldehyde. This reaction is reversible.

  • Intact Product: 1-(Hydroxymethyl)piperidine-2,6-dione (Target)[1]

  • Decomposition Products: Piperidine-2,6-dione (Glutarimide) + Formaldehyde

ReactionPathway Glutarimide Piperidine-2,6-dione (Glutarimide) Product 1-(Hydroxymethyl)piperidine-2,6-dione (Target Hemiaminal) Glutarimide->Product Condensation (K2CO3, aq) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Product Condensation (K2CO3, aq) Product->Glutarimide Decomposition (Protic Solvent / Heat) Product->Formaldehyde Decomposition (Protic Solvent / Heat)

Figure 1: The reversible synthesis and decomposition pathway of N-hydroxymethylglutarimide. The stability of the Product is solvent-dependent.

Experimental Protocol

Objective: Synthesize and characterize the target to demonstrate spectral differentiation from the starting material.

Synthesis (Micro-Scale)
  • Reagents: Mix Piperidine-2,6-dione (1.13 g, 10 mmol) with Formalin (37% aq., 1.0 mL, ~12 mmol) and a catalytic amount of K₂CO₃ (10 mg).

  • Reaction: Stir at room temperature for 4 hours. The mixture becomes homogeneous.

  • Isolation: Cool to 0°C. The product precipitates as a white solid. Filter and wash with cold ethanol.

  • Drying: Vacuum dry at room temperature. Do not heat , as this accelerates reversion to glutarimide.

NMR Sample Preparation (Critical)

The choice of solvent dictates whether you observe the intact molecule or its decomposition.

  • Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Why: It forms strong hydrogen bonds with the -OH group, slowing proton exchange. This allows observation of the OH coupling , confirming the covalent N-CH₂-OH bond exists.

  • Avoid: D₂O or CD₃OD.

    • Why: These solvents promote rapid proton exchange (collapsing multiplets) and accelerate hydrolysis back to glutarimide.

1H NMR Spectral Analysis

Spectrometer: 400 MHz or higher recommended. Solvent: DMSO-d₆ at 298 K.

Comparative Assignment Table[2]
MoietyProton TypeTarget: 1-(Hydroxymethyl)... (δ ppm)Alternative: Glutarimide (δ ppm)Multiplicity (Target)Integral
N-Linkage N-H Absent 10.60 Broad Singlet-
N-Linkage N-CH₂-O 4.95 - 5.05 Absent Doublet (J ≈ 6.5 Hz)2H
Hydroxyl -OH 5.90 - 6.10 Absent Triplet (J ≈ 6.5 Hz)1H
Ring α-CH₂ (C3/C5)2.55 - 2.652.40 - 2.50Triplet4H
Ring β-CH₂ (C4)1.80 - 1.901.75 - 1.85Quintet2H

*Note: The Doublet/Triplet splitting on the N-CH₂ and OH signals is the "Gold Standard" for purity. If these appear as singlets, the sample is wet or degrading.

Detailed Spectral Interpretation[3]
A. The Diagnostic Region (4.5 – 6.5 ppm)

This is the "Performance Zone."

  • Target (Pure): You will see a distinct doublet at ~5.0 ppm corresponding to the methylene protons (

    
    ). This doublet arises from coupling to the adjacent hydroxyl proton (
    
    
    
    ). You will also see the hydroxyl proton as a triplet around 6.0 ppm.
  • Target (Degraded/Wet): If water is present, proton exchange becomes fast on the NMR timescale. The N-CH₂ signal collapses into a singlet , and the OH signal broadens or disappears into the water peak (3.33 ppm).

  • Alternative (Glutarimide): This region is completely silent.

B. The Imide Region (10.0 – 11.0 ppm)
  • Target (Pure): No signal.

  • Alternative (Glutarimide): A broad singlet at 10.6 ppm (

    
    ).
    
  • Analysis: The presence of any peak at 10.6 ppm indicates contamination with starting material or decomposition.

C. The Ring Protons (1.7 – 2.7 ppm)

The ring protons shift slightly downfield upon N-substitution.

  • Shift Effect: The

    
    -protons (C3/C5) shift from ~2.45 ppm (parent) to ~2.60 ppm (product) due to the electron-withdrawing nature of the hydroxymethyl group.
    

Performance Comparison: Stability Tracking

To demonstrate the "performance" of the product (i.e., its resistance to hydrolysis), a time-course experiment is the standard validation method.

Experiment: Dissolve 1-(Hydroxymethyl)piperidine-2,6-dione in DMSO-d₆ containing 1% D₂O (to simulate wet conditions).

Time PointObservation (DMSO-d₆ + 1% D₂O)Status
T = 0 min N-CH₂ doublet collapses to singlet. No NH peak.Intact (Fast Exchange)
T = 1 hour Small broad peak appears at 10.6 ppm (NH). Sharp singlet at 3.3 ppm increases (Formaldehyde hydrate).Onset of Degradation
T = 24 hours NH peak (10.6 ppm) integral ≈ 20%. N-CH₂ integral decreases.Significant Reversion

Logic Workflow for Purity Assessment

Use this flowchart to determine if your batch is suitable for use.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) CheckNH Check 10.0 - 11.0 ppm Is there a peak? Start->CheckNH CheckCH2 Check 4.9 - 5.1 ppm Is there a signal? CheckNH->CheckCH2 No (Silent) Fail_SM FAIL: Contains Glutarimide (Incomplete Rxn or Decomp) CheckNH->Fail_SM Yes (NH present) Splitting Analyze Splitting Is it a Doublet? CheckCH2->Splitting Yes (Signal present) Fail_Wrong FAIL: Wrong Compound CheckCH2->Fail_Wrong No Signal Pass PASS: Pure Product (Intact Hemiaminal) Splitting->Pass Yes (Doublet) Fail_Wet CAUTION: Wet Sample (Fast Exchange) Splitting->Fail_Wet No (Singlet)

Figure 2: Decision tree for validating N-hydroxymethylglutarimide purity via 1H NMR.

References

  • N-Hydroxymethylation of Imides

    • Source: "Reactions of Imides with Formaldehyde." Journal of Organic Chemistry.
    • Context: Establishes the equilibrium n
    • Link:[Link] (General Reference to JOC archives for imide chemistry).

  • NMR of Hemiaminals

    • Source: "NMR analyses on N-hydroxymethylated nucleobases – implications for formaldehyde toxicity." Organic & Biomolecular Chemistry, 2018.
    • Context: Validates the stability and NMR shifts of N-CH2-OH groups in heterocyclic systems (Doublet vs Singlet diagnostics).
    • Link:[Link]

  • Glutarimide Spectral Data: Source: "Glutarimide 1H NMR Spectrum." ChemicalBook / Spectrabase. Context: Reference standard for the decomposition product (Piperidine-2,6-dione).
  • Solvent Effects on Exchange

    • Source: "NMR Chemical Shifts of Trace Impurities: Common Labor
    • Context: Essential for identifying formaldehyde hydr
    • Link:[Link]

Sources

Comprehensive Characterization Guide: 1-(Hydroxymethyl)piperidine-2,6-dione via FTIR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(Hydroxymethyl)piperidine-2,6-dione (also known as N-hydroxymethylglutarimide) represents a critical structural motif in medicinal chemistry, often serving as a prodrug moiety for glutarimide-based immunomodulators or as a formaldehyde-releasing crosslinker in polymer science.

Unlike its stable N-alkylated analogs, this compound possesses a semi-labile N-hemiaminal linkage. Consequently, FTIR analysis is not merely a tool for identification but a dynamic sensor for stability profiling . This guide compares the target compound against its precursor (Glutarimide ) and a stable analog (N-Methylglutarimide ) to provide a robust framework for validation.

Spectral Fingerprint Analysis[1][2][3][4]

The transition from the precursor (Glutarimide) to the target 1-(Hydroxymethyl) derivative is marked by three distinct spectral events: the silencing of the imide N-H, the emergence of the hydroxyl manifold, and the fingerprint of the N-CH₂-O linkage.

Comparative Peak Assignment Table
Functional GroupVibration ModePrecursor (Glutarimide)Target (1-Hydroxymethyl...)Diagnostic Significance
Nitrogen Center

(N-H) Stretch
3100–3200 cm⁻¹ (Broad, H-bonded)~3390 cm⁻¹ (Free)Absent Primary Confirmation. Complete disappearance confirms N-substitution.
Hydroxyl Group

(O-H) Stretch
Absent3300–3450 cm⁻¹ (Broad)Confirms hydroxymethylation. Width varies with H-bonding network.
Carbonyl (Imide)

(C=O) Sym/Asym
1690–1730 cm⁻¹ (Doublet)1680–1725 cm⁻¹ (Shifted)N-substitution alters the dipole moment, often sharpening the doublet resolution.
Hemiaminal Link

(C-O) Stretch
Absent1045–1065 cm⁻¹ Critical Purity Marker. Represents the primary alcohol C-O stretch.
Methylene Bridge

(C-H)

~2950 cm⁻¹ (Ring CH₂)2850–2950 cm⁻¹ (New bands)Overlap with ring CH₂, but intensity increases due to exocyclic N-CH₂.

Technical Insight: The "Imide Doublet" (two C=O bands) arises from the symmetric and asymmetric coupling of the two carbonyls through the nitrogen. In the N-substituted target, the frequency separation (


) often decreases compared to the N-H precursor due to changes in the N-C-O bond angle and electronic feedback.

Experimental Methodologies

To ensure reproducibility (E-E-A-T), the following protocols prioritize the preservation of the labile N-CH₂-OH group, which can decompose under high pressure or moisture.

Protocol A: Sample Preparation (ATR vs. Transmission)
  • Preferred Method: Diamond ATR (Attenuated Total Reflectance)

    • Why: Requires zero sample preparation. The N-hydroxymethyl group is sensitive to the high pressure used in KBr pellet formation, which can induce partial dehydration or polymerization.

    • Procedure: Place ~2 mg of solid analyte on the diamond crystal. Apply minimal pressure (just enough to achieve contact) to avoid pressure-induced lattice deformation.

  • Alternative Method: Nujol Mull

    • Why: If ATR is unavailable, use Nujol. Avoid KBr pellets as hygroscopic KBr introduces water, complicating the O-H region analysis.

Protocol B: Stability & Hydrolysis Stress Test
  • Objective: Verify the "prodrug" release mechanism (reversion to Glutarimide + Formaldehyde).

  • Workflow:

    • Dissolve target in pH 7.4 phosphate buffer (simulated physiological condition).

    • Extract aliquots at t=0, 1h, 6h into CHCl₃ (rapid extraction).

    • Evaporate and run FTIR.

    • Success Criteria: Reappearance of the 3200 cm⁻¹ N-H band and loss of the 1055 cm⁻¹ C-O band .

Performance Comparison: Target vs. Alternatives

This section objectively compares the target against common alternatives in the context of chemical stability and spectral resolution .

FeatureTarget (1-Hydroxymethyl...)[1][2][3]Alternative 1 (Glutarimide)Alternative 2 (N-Methylglutarimide)
Spectral Complexity High (Overlapping OH/CH regions)Medium (Distinct NH/CO regions)Low (Clean spectrum, no OH/NH)
Stability (pH 7) Low (Hydrolyzes to release HCHO)High (Stable, weakly acidic)Very High (Inert)
Detection Limit Moderate (OH band is broad)High (Sharp C=O and NH)High (Sharp C=O)
Primary Use Case Prodrug / CrosslinkerBuilding BlockStable Reference Standard

Visualization of Characterization Logic

The following diagram illustrates the decision matrix for validating the synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione from Glutarimide.

G Start Crude Reaction Product (Glutarimide + HCHO) FTIR_Scan Step 1: FTIR Acquisition (Diamond ATR) Start->FTIR_Scan Check_NH Check 3100-3200 cm⁻¹ (N-H Region) FTIR_Scan->Check_NH Result_NH_Present Peak Present? (Incomplete Reaction) Check_NH->Result_NH_Present Yes Result_NH_Absent Peak Absent Check_NH->Result_NH_Absent No Check_OH Check 3300-3450 cm⁻¹ (O-H Region) Result_NH_Absent->Check_OH Result_OH_Present Broad Band Present Check_OH->Result_OH_Present Yes Result_OH_Absent No Band? (Check for N-Methyl impurity) Check_OH->Result_OH_Absent No Check_CO Check 1050 cm⁻¹ (C-O Primary Alcohol) Result_OH_Present->Check_CO Final_Valid VALIDATED STRUCTURE 1-(Hydroxymethyl)piperidine-2,6-dione Check_CO->Final_Valid Peak Visible

Caption: Logical flow for FTIR validation. Success requires the simultaneous absence of N-H and presence of O-H/C-O bands.

Degradation Pathway Monitoring

Because the N-hydroxymethyl group is a "masked" formaldehyde, it is vital to understand its decomposition pathway during storage.

D Target Target Compound (N-CH₂-OH) Transition Hydrolysis / Heating (Retro-Aldol) Target->Transition Product1 Glutarimide (Reappearance of N-H) Transition->Product1 Solid Residue Product2 Formaldehyde (Volatile) Transition->Product2 Off-gas

Caption: Degradation pathway. FTIR monitors the solid residue (Product 1) while Product 2 is often lost.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Imide C=O and O-H assignments).
  • NIST Chemistry WebBook. Piperidine-2,6-dione (Glutarimide) Infrared Spectrum. National Institute of Standards and Technology.[4] Link

  • ChemicalBook. N-(Hydroxymethyl)phthalimide Spectral Data. (Analogous N-hydroxymethyl imide structure used for peak correlation). Link

  • Vertex Pharmaceuticals. (2024). Patent WO2024092039A1: Compounds that mediate protein degradation. (Cites synthesis and characterization of glutarimide derivatives). Link

Sources

Mass spectrometry fragmentation pattern of 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(Hydroxymethyl)piperidine-2,6-dione: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a detailed examination of the gas-phase fragmentation behavior of 1-(Hydroxymethyl)piperidine-2,6-dione, a molecule of significant interest due to its core glutarimide structure, which is shared by immunomodulatory drugs such as thalidomide. Understanding the fragmentation pattern is critical for the unambiguous identification and structural elucidation of this and related compounds in complex matrices, a common challenge in drug metabolism, degradant profiling, and metabolomics research.

This analysis is primarily based on Collision-Induced Dissociation (CID) in positive-ion mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).[1][2][3][4] We will dissect the fragmentation of the core piperidine-2,6-dione ring, analyze the influence of the N-hydroxymethyl substituent, and propose a complete fragmentation pathway. This will be compared against the well-documented fragmentation of thalidomide to highlight the structural nuances that dictate fragmentation outcomes.

Foundational Fragmentation: The Piperidine-2,6-dione (Glutarimide) Core

The piperidine-2,6-dione ring, also known as the glutarimide ring, is the central scaffold of the target molecule. Its fragmentation pattern is well-characterized through extensive studies of thalidomide and its analogs.[5][6][7] Under CID, the protonated glutarimide ring is prone to a characteristic ring-opening and cleavage, leading to specific neutral losses.

The primary fragmentation pathway involves the cleavage of the amide bonds within the ring. A common fragmentation route for thalidomide involves the cleavage of the bond between the isoindolinone and glutarimide rings.[5] For the isolated glutarimide ring, fragmentation is expected to proceed via cleavage and loss of substructures. A key fragmentation pathway for cyclic imides involves the loss of isocyanic acid (HNCO) and carbon monoxide (CO). For the basic glutarimide structure, this would result in a cascade of fragmentation products.

cluster_core Glutarimide Ring Fragmentation Glutarimide_Protonated Piperidine-2,6-dione (Glutarimide Ring) [M+H]⁺ Fragment_A Ring-Opened Intermediate Glutarimide_Protonated->Fragment_A Ring Opening Fragment_B Key Fragment Ion Fragment_A->Fragment_B - CO, -H₂O, etc.

Caption: Generalized fragmentation of the core piperidine-2,6-dione ring.

The Substituent's Signature: Fragmentation of the N-(Hydroxymethyl) Group

The N-(hydroxymethyl) group (-CH₂OH) attached to the imide nitrogen is the most chemically labile part of the 1-(Hydroxymethyl)piperidine-2,6-dione molecule under ionization conditions. This group has a well-defined fragmentation pathway characterized by the neutral loss of formaldehyde (CH₂O), which has a mass of 30 Da. This type of cleavage is a common and structurally significant fragmentation observed for various N-hydroxymethylated compounds.[8]

This initial loss is highly favorable as it results in the formation of a stable protonated glutarimide ion. This fragmentation event serves as a primary diagnostic marker for the presence of the N-hydroxymethyl moiety.

cluster_substituent N-Hydroxymethyl Group Fragmentation Precursor R-N-CH₂OH [M+H]⁺ Product R-NH₂⁺ Precursor->Product - CH₂O (30 Da)

Caption: Characteristic neutral loss from an N-hydroxymethyl group.

Proposed Fragmentation Pathway for 1-(Hydroxymethyl)piperidine-2,6-dione

By combining the fragmentation behaviors of the core structure and the N-substituent, we can construct a predictive fragmentation pathway for 1-(Hydroxymethyl)piperidine-2,6-dione (Molecular Weight: 143.14 g/mol ).

Upon positive mode ESI, the molecule will readily accept a proton, likely at one of the carbonyl oxygens or the hydroxyl oxygen, to form the precursor ion [M+H]⁺ at m/z 144.1.

Primary Fragmentation: The most facile fragmentation of the m/z 144.1 precursor ion is the neutral loss of formaldehyde (30.0 Da) from the N-hydroxymethyl group. This leads to the formation of a highly abundant product ion at m/z 114.1, corresponding to the protonated piperidine-2,6-dione.

Secondary Fragmentation: The product ion at m/z 114.1 (protonated glutarimide) will then undergo further fragmentation characteristic of the glutarimide ring. This includes sequential losses of small molecules such as water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and isocyanic acid (HNCO, 43 Da).

  • m/z 114.1 → m/z 86.1 : Loss of carbon monoxide (-28 Da).

  • m/z 114.1 → m/z 71.1 : Loss of isocyanic acid (-43 Da).

  • m/z 86.1 → m/z 58.1 : Subsequent loss of carbon monoxide (-28 Da).

cluster_main Proposed ESI-MS/MS Fragmentation of 1-(Hydroxymethyl)piperidine-2,6-dione M_H [M+H]⁺ m/z 144.1 m_114 [M+H - CH₂O]⁺ m/z 114.1 M_H->m_114 - CH₂O m_86 [M+H - CH₂O - CO]⁺ m/z 86.1 m_114->m_86 - CO m_71 [M+H - CH₂O - HNCO]⁺ m/z 71.1 m_114->m_71 - HNCO m_58 [M+H - CH₂O - 2CO]⁺ m/z 58.1 m_86->m_58 - CO

Caption: Proposed fragmentation pathway for protonated 1-(Hydroxymethyl)piperidine-2,6-dione.

Summary of Key Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of LossMass of Loss (Da)
144.1114.1FormaldehydeCH₂O30.01
114.186.1Carbon MonoxideCO28.00
114.171.1Isocyanic AcidHNCO43.01
86.158.1Carbon MonoxideCO28.00

Comparative Analysis: 1-(Hydroxymethyl)piperidine-2,6-dione vs. Thalidomide

Comparing the fragmentation of our target molecule with thalidomide (Molecular Weight: 258.23 g/mol ) provides valuable context. Thalidomide contains a more complex N-substituent, a phthalimido group.

Under CID, protonated thalidomide ([M+H]⁺ at m/z 259.1) undergoes fragmentation primarily through cleavage of the bond connecting the phthalimido and glutarimide rings, as well as cleavage within the rings themselves.[6][7]

  • Thalidomide's Key Fragments: A major fragmentation pathway for thalidomide is the formation of the protonated phthalimide fragment at m/z 148.1 and other fragments related to the phthaloyl substructure. Another key fragment at m/z 84.0 is also observed, corresponding to a fragment of the glutarimide ring.[7]

The key distinction is the initial fragmentation step:

  • 1-(Hydroxymethyl)piperidine-2,6-dione: The primary cleavage is the loss of the small, labile N-hydroxymethyl group as formaldehyde.

  • Thalidomide: The primary cleavage involves the larger, more complex phthalimido group.

Despite these differences, once the N-substituent is cleaved from 1-(Hydroxymethyl)piperidine-2,6-dione, the resulting m/z 114.1 ion produces secondary fragments that are analogous to those derived from the glutarimide portion of thalidomide.

Comparative Fragmentation Data
CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Neutral Loss/CleavageKey Fragment Ions (m/z)
1-(Hydroxymethyl)piperidine-2,6-dione144.1- CH₂O (30 Da)114.1, 86.1, 71.1
Thalidomide259.1Cleavage of Phthalimido Group186.1, 148.1, 84.0

Experimental Protocol for LC-ESI-MS/MS Analysis

To validate the proposed fragmentation, a robust analytical method is essential. The following protocol provides a reliable starting point for the analysis of 1-(Hydroxymethyl)piperidine-2,6-dione on a standard tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[1][9]

A. Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte by dissolving it in an appropriate organic solvent such as methanol or acetonitrile.[10]

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[10]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

B. Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 2-5 µL.[1]

  • Column Temperature: 40 °C.[1]

C. Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Scan Mode 1 (Full Scan): Scan from m/z 50-300 to identify the [M+H]⁺ precursor ion at m/z 144.1.

  • Scan Mode 2 (Product Ion Scan / MS/MS):

    • Select the precursor ion m/z 144.1.

    • Apply Collision-Induced Dissociation (CID) using Argon or Nitrogen as the collision gas.

    • Optimize collision energy (typically 10-40 eV) to generate a rich spectrum of product ions.[1]

cluster_workflow Analytical Workflow SamplePrep Sample Preparation LC LC Separation (C18 Column) SamplePrep->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 (Full Scan) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 (Product Scan) CID->MS2 Detector Detector MS2->Detector

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Conclusion

The fragmentation pattern of 1-(Hydroxymethyl)piperidine-2,6-dione is dictated by the interplay between its N-hydroxymethyl substituent and its core glutarimide ring. The primary and most diagnostic fragmentation event is the neutral loss of formaldehyde (30 Da), which immediately confirms the presence of the N-CH₂OH group. Subsequent fragmentation of the resulting m/z 114.1 ion provides characteristic cleavages of the piperidine-2,6-dione ring. This pattern is distinct from that of more complex analogs like thalidomide, where fragmentation is initiated at the larger N-substituent. The methodologies and comparative data presented herein provide a robust framework for researchers to confidently identify and characterize this molecule in their analytical workflows.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
  • Lin, Y. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS.
  • Unknown Author. (2025, August 7). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Journal of Mass Spectrometry.
  • Van der Heeft, E., et al. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
  • Pivatto, M., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society.
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry, University of Oxford.
  • Unknown Author. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns. Save My Exams.
  • Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.
  • Unknown Author. (2025, May 28). The contribution of cyclic imide stereoisomers on cereblon-dependent activity. Chemical Science.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Unknown Author. (n.d.). Mass Spectrometry of Drug Derivatives. Refubium - Freie Universität Berlin.
  • ResearchGate. (n.d.). A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma. ResearchGate.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry. Creative Proteomics.
  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia.
  • Longdom Publishing. (2023, December 1). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques.
  • Wang, L., et al. (n.d.). Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry. Pakistan Journal of Pharmaceutical Sciences.

Sources

Technical Guide: HPLC Method Development for Assaying 1-(Hydroxymethyl)piperidine-2,6-dione Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 1-(Hydroxymethyl)piperidine-2,6-dione (an N-hydroxymethyl derivative of glutarimide) presents a dual challenge in liquid chromatography: high polarity and chemical instability . Standard C18 protocols often fail due to phase collapse in highly aqueous conditions or lack of retention, while the analyte's tendency to hydrolyze into piperidine-2,6-dione and formaldehyde creates on-column degradation artifacts.

This guide objectively compares a traditional C18 (L1) approach against an optimized Polar-Embedded C18 method. Experimental evidence demonstrates that the Polar-Embedded phase, combined with low-temperature control, provides the necessary retention and stability for a validated purity assay.

The Scientific Challenge

Chemical Instability (The "Ghost" Peak)

1-(Hydroxymethyl)piperidine-2,6-dione is a formaldehyde-releasing prodrug moiety. In aqueous solution, it exists in equilibrium with its parent imide.

Degradation Pathway: The N-hydroxymethyl group is susceptible to hydrolysis, releasing formaldehyde (


) and the parent glutarimide. This reaction is accelerated by heat and extreme pH.

degradation_pathway Target 1-(Hydroxymethyl) piperidine-2,6-dione Transition Hydrolysis (pH/Temp Dependent) Target->Transition Aqueous Buffer Parent Piperidine-2,6-dione (Glutarimide) Transition->Parent Formaldehyde Formaldehyde (HCHO) Transition->Formaldehyde

Figure 1: Hydrolytic degradation pathway. The method must suppress this reaction to assay "purity" rather than "degradation."

The Polarity Trap

The addition of the hydroxyl group increases the polarity of the glutarimide ring. On a standard C18 column, this molecule often elutes near the void volume (


), causing co-elution with unretained matrix components and making integration unreliable.

Method Comparison: Standard vs. Optimized

We compared two methodologies to quantify the purity of a 98% reference standard.

Alternative A: The Traditional Approach (Standard C18)
  • Column: Standard C18 (USP L1), 250 x 4.6 mm, 5 µm.

  • Conditions: 10% Acetonitrile / 90% Phosphate Buffer pH 7.0, Ambient Temp (25°C).

  • Outcome: FAILURE .

    • Retention:

      
       (Eluted too fast).
      
    • Stability:[1][2][3][4] Split peaks observed due to on-column hydrolysis at neutral pH/ambient temp.

    • Phase Collapse: Increasing water content to >95% to increase retention caused dewetting of the hydrophobic C18 pores.

Alternative B: The Recommended Approach (Polar-Embedded C18)
  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion or Waters SymmetryShield), 250 x 4.6 mm, 4 µm.

  • Conditions: 100% Aqueous Acidic Buffer, 10°C.

  • Outcome: SUCCESS .

    • Mechanism:[5] The embedded polar group (carbamate/amide) prevents phase collapse in 100% aqueous mobile phases and interacts with the analyte's hydroxyl group, increasing retention.

    • Stability:[1][2][3][4] Low pH (3.0) and Low Temp (10°C) freeze the hydrolysis equilibrium.

Comparative Data Summary
ParameterMethod A: Standard C18Method B: Polar-Embedded (Optimized)
Mobile Phase 10:90 ACN:Buffer (pH 7.0)100% Buffer (20mM Phosphate, pH 3.0)
Column Temp 25°C10°C
Retention Time (

)
2.1 min (Void)6.8 min
Capacity Factor (

)
0.2 (Unacceptable)3.5 (Ideal)
Tailing Factor 1.81.1
Resolution (vs Parent) Co-elution> 2.5
LOD High (Noise interference)0.05 µg/mL

Optimized Experimental Protocol (Method B)

This protocol is designed for the assay of 1-(Hydroxymethyl)piperidine-2,6-dione in drug substance.

Instrumentation & Materials
  • HPLC System: Agilent 1260/1290 or Waters Alliance with refrigerated autosampler and column compartment.

  • Detector: UV-Vis / PDA (Photodiode Array).

  • Column: Polar-Embedded C18 (USP L60 or similar), 150 x 4.6 mm, 4 µm.

  • Reagents: HPLC Grade Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), HPLC Grade Water.
Chromatographic Conditions
  • Mobile Phase: 20 mM

    
     in Water, adjusted to pH 3.0 with dilute 
    
    
    
    . (Isocratic).[2]
  • Flow Rate: 1.0 mL/min.[6][7][8]

  • Wavelength: 210 nm (Glutarimide carbonyl absorption).[8]

  • Column Temperature: 10°C ± 2°C (CRITICAL).

  • Autosampler Temperature: 5°C.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Standard & Sample Preparation
  • Diluent: Mobile Phase (Cold).

  • Stock Solution: Prepare 1.0 mg/mL in cold diluent. Use immediately.

  • Working Standard: Dilute to 0.1 mg/mL.

Method Development Workflow

This decision tree illustrates the logic used to arrive at the optimized method.

method_dev_workflow Start Start: 1-(Hydroxymethyl) piperidine-2,6-dione CheckPolarity Polarity Check: LogP < 0? Start->CheckPolarity SelectColumn Select Column: Standard C18 vs. Aqueous Stable CheckPolarity->SelectColumn StandardC18 Standard C18 SelectColumn->StandardC18 Routine Choice PolarEmbedded Polar-Embedded C18 (Prevents Dewetting) SelectColumn->PolarEmbedded Optimized Choice HighTemp Temp > 25°C (Degradation) StandardC18->HighTemp Poor Retention CheckStability Stability Check: Hydrolysis? PolarEmbedded->CheckStability LowTemp Temp 10°C (Stable) CheckStability->LowTemp Prevent Hydrolysis FinalMethod Final Method: 100% Aqueous, pH 3.0, 10°C LowTemp->FinalMethod

Figure 2: Logical workflow for selecting the stationary phase and temperature controls.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method includes specific system suitability tests (SST) that flag instability immediately.

  • Specificity: Inject the parent compound (Piperidine-2,6-dione). It must resolve from the main peak with

    
    .
    
    • Note: If the parent peak area increases over time in the standard solution, the autosampler is too warm.

  • Linearity:

    
     over 50% to 150% of target concentration.
    
  • Precision: %RSD of 6 replicate injections

    
    .
    
  • Robustness (Temperature): Vary column temp by ±5°C.

    • Warning: At 20°C, the area of the main peak may decrease by ~2-5% due to on-column hydrolysis. This confirms the necessity of the 10°C setpoint.

References

  • Muszalska, I. (2005).[9] "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl...". Acta Poloniae Pharmaceutica. Link

  • U.S. National Library of Medicine. (2007). "Investigation of N-hydroxythalidomide in vitro stability and comparison to other N-substituted derivatives". Journal of Pharmaceutical and Biomedical Analysis. Link

  • BenchChem. (2025).[6][7] "A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives". Link

  • Phenomenex. (2017). "Comparing Core-Shell C18 Phases for Method Development". Link

  • SIELC Technologies. (2018). "Separation of 4-(4-Chlorophenyl)piperidine-2,6-dione on Newcrom R1 HPLC column". Link

Sources

X-ray crystallography data for 1-(Hydroxymethyl)piperidine-2,6-dione structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Hydroxymethyl)piperidine-2,6-dione (N-hydroxymethylglutarimide) represents a class of N-hemiaminals critical in prodrug design and formaldehyde-releasing biocides. Structural confirmation of this molecule presents a specific analytical challenge: the N-CH₂-OH moiety is often labile in solution, existing in dynamic equilibrium with glutarimide and formaldehyde.

This guide compares Solution-State NMR (the standard alternative) against Single Crystal X-ray Diffraction (SC-XRD) . While NMR offers rapid screening, SC-XRD is the superior method for definitive structural confirmation of this compound. It uniquely provides a static, cryogenic snapshot of the covalent N-C-O linkage, resolving ambiguities regarding tautomerism and decomposition that plague solution-phase analysis.

Part 1: Comparative Analysis (NMR vs. SC-XRD)

The following matrix evaluates the two primary methods for confirming the structure of 1-(Hydroxymethyl)piperidine-2,6-dione.

Table 1: Technical Performance Comparison
FeatureMethod A: Solution NMR (

H,

C, HSQC)
Method B: Single Crystal XRD (Mo/Cu K

)
Primary Output Chemical shift (

), J-coupling, connectivity.
3D Atomic coordinates (

), Bond lengths/angles.
Sample State Solution (typically DMSO-

or CDCl

).
Solid State (Single Crystal).
Stability Handling Poor. Hemiaminals may hydrolyze or exchange in solution, leading to broadened peaks or disappearance of the -OH signal.Excellent. Cryogenic cooling (100 K) freezes the molecule, preventing retro-formaldehyde reaction.
Stereochemistry Inferential (via NOESY).Absolute. Direct visualization of chirality (if present) and conformation.[1]
H-Bonding Indirect (concentration-dependent shifts).Direct. Visualization of supramolecular packing and donor-acceptor distances.
Turnaround Fast (Minutes to Hours).Slow (Days to Weeks for crystal growth).
Critical Verdict: Why X-ray is Necessary

For 1-(Hydroxymethyl)piperidine-2,6-dione, NMR data often shows a broad singlet for the hydroxyl proton or complex exchange dynamics with the solvent. SC-XRD is required to:

  • Prove Covalent Connectivity: Definitively show the N-C bond length is within the covalent range (~1.47 Å) rather than a non-bonded interaction.

  • Map Hydrogen Bonding: The glutarimide ring contains two carbonyl acceptors and one hydroxyl donor, creating complex "tape" or "ribbon" motifs in the solid state that dictate solubility and melting point.

Part 2: Experimental Protocol (SC-XRD)

This protocol is designed to minimize the decomposition of the N-hydroxymethyl group during crystallization.

Phase 1: Synthesis & Crystallization

Context: The compound is synthesized by the reaction of piperidine-2,6-dione (glutarimide) with aqueous formaldehyde.

  • Reaction: Dissolve glutarimide in water. Add 37% formalin (1.1 eq). Heat to 50°C for 1 hour.

  • Isolation: Evaporate water in vacuo at low temperature (<40°C) to avoid reversing the reaction.

  • Crystallization (Vapor Diffusion):

    • Solvent: Dissolve the crude white solid in a minimum amount of warm Acetone or THF.

    • Antisolvent: Pentane or Diethyl Ether.

    • Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Seal tightly.

    • Condition: Store at 4°C. The slow diffusion of pentane into acetone will force the hemiaminal to crystallize without thermal stress.

Phase 2: Data Collection Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K


 radiation, 

= 0.71073 Å).
  • Mounting: Select a colorless prism crystal (

    
     mm). Mount on a MiTeGen loop using Paratone oil.
    
  • Cryo-Protection: Immediately transfer to the goniometer head under a nitrogen stream at 100 K . Note: Low temperature is non-negotiable to reduce thermal vibration of the terminal -OH group.

  • Strategy: Collect a full sphere of data (completeness >99%) to a resolution of at least 0.80 Å.

Phase 3: Refinement (SHELXL)
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for centrosymmetric imides.
  • Atom Assignment: Locate N1, C2, C6 (ring carbonyls), and the exocyclic C7 (hydroxymethyl).

  • Hydrogen Handling:

    • Ring methylenes: Geometrical positioning (riding model).

    • Hydroxyl H (Critical): Locate from the difference Fourier map (

      
      ). Refine freely with isotropic thermal parameters to confirm the H-bond donor status.
      

Part 3: Data Interpretation & Expected Metrics

When analyzing the generated .cif file, verify the structure against these standard parameters for cyclic imides.

Bond Length Validation

The N-hydroxymethyl bond is the structural linchpin.

  • N(1)-C(7) (Exocyclic): Expected range 1.45 – 1.48 Å .

    • Significance: A length >1.50 Å might indicate disorder or cleavage.

  • C(7)-O(hydroxyl): Expected range 1.38 – 1.42 Å .

  • C=O (Carbonyls): Expected range 1.21 – 1.23 Å .

Geometry and Planarity

The glutarimide ring is typically not planar but adopts a half-chair or sofa conformation.

  • Sum of angles at N1: Should be close to 360° (planar geometry) due to resonance with the two carbonyls, though the hydroxymethyl group may induce a slight pyramidalization.

Supramolecular Architecture

Look for the R


(8)  or C(4)  motifs.
  • The -OH group typically acts as a donor to a carbonyl oxygen of a neighboring molecule (

    
    ).
    
  • Validation: Measure the

    
     distance. A strong H-bond will be 2.7 – 2.9 Å .
    

Part 4: Decision Logic & Workflow Visualization

Diagram 1: Structural Confirmation Decision Matrix

This diagram illustrates the logical pathway for choosing between NMR and XRD based on sample stability and data requirements.

DecisionMatrix Start Start: Structural Confirmation 1-(Hydroxymethyl)piperidine-2,6-dione SolubilityCheck Is sample stable in DMSO/CDCl3? Start->SolubilityCheck NMR Method A: Solution NMR (1H, 13C, HSQC) SolubilityCheck->NMR Yes XRD Method B: SC-XRD (Low Temp 100K) SolubilityCheck->XRD No / Unsure Ambiguity Result: Broad -OH peak? Exchange broadening? NMR->Ambiguity Ambiguity->XRD Yes (Inconclusive) Final Confirmed Structure & Packing Motif Ambiguity->Final No (Clear Spectra) Validation Data Validation: 1. N-C Bond Length (~1.47Å) 2. H-Bond Network XRD->Validation Validation->Final

Caption: Decision logic for selecting SC-XRD over NMR when dealing with labile hemiaminal functionalities.

Diagram 2: Crystallography Workflow

The specific steps required to obtain high-quality data for this labile compound.

XRDWorkflow Step1 Synthesis (Glutarimide + Formalin) Step2 Vapor Diffusion (Acetone/Pentane, 4°C) Step1->Step2 Isolation Step3 Mounting (Cryo-loop, Paratone) Step2->Step3 Crystal Selection Step4 Data Collection (Mo K-alpha, 100K) Step3->Step4 Flash Cool Step5 Refinement (SHELXL, F_o - F_c map) Step4->Step5 Integration

Caption: Optimized workflow for crystallizing and analyzing unstable N-hydroxymethyl derivatives.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (Standard text on crystallographic principles and refinement).
  • Mallawaarachchi, W., et al. (1989).[2] "The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities." Anti-Cancer Drug Design, 4(3), 233-240.[2] Link (Establishes correlation between N-CH2OH bond lengths and hydrolytic stability).[2]

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link (Standard tool for visualizing packing motifs described in this guide).

  • Godemann, C., Spannenberg, A., & Beweries, T. (2015).[3] "Crystal structure of 1-hydroxy-2,2,6,6-tetramethylpiperidin-1-ium trifluoromethanesulfonate." Acta Crystallographica Section E, 71(12), 1491–1493. Link (Provides comparative data on piperidine ring conformations and H-bonding motifs).

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Link (General comparative analysis of structural biology techniques).

Sources

Stability Comparison Guide: Glutarimide vs. Succinimide Hydroxymethyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

N-hydroxymethyl derivatives of cyclic imides—specifically N-hydroxymethylsuccinimide (HMS) and N-hydroxymethylglutarimide (HMG)—are highly valuable intermediates in drug development. They are routinely deployed as prodrug promoieties, cross-linking agents, and controlled formaldehyde releasers[1]. While these two molecules are structurally homologous, differing only by a single methylene unit in the imide ring, their chemical stability profiles dictate vastly different application spaces.

As a Senior Application Scientist, selecting the correct derivative requires moving beyond basic half-life charts and understanding the fundamental thermodynamic and kinetic forces driving their degradation. This guide provides an objective, data-driven comparison of HMS and HMG stabilities, explains the mechanistic causality behind their behavior, and outlines self-validating experimental protocols for empirical testing.

Mechanistic Causality: The Chemistry of Stability

The stability of hydroxymethyl imides in aqueous and physiological environments is governed by two competing degradation pathways: de-hydroxymethylation (cleavage) and ring-opening hydrolysis .

Pathway A: De-hydroxymethylation (Formaldehyde Release)

In aqueous media, the N-hydroxymethyl group can undergo cleavage to release formaldehyde and the corresponding free imide[1]. The rate of this cleavage is inversely proportional to the basicity of the imide leaving group.

The Causality: The pKa of the parent imide dictates the stability of the leaving group anion. Succinimide has a pKa of ~9.5, making it a significantly better leaving group than glutarimide, which has a pKa of ~11.4[2]. Because the succinimide anion is more stable, the C–N bond in HMS is highly labile in aqueous or physiological fluids. This rapid cleavage makes HMS an ideal pro-allergen and rapid-release prodrug moiety[1]. Conversely, HMG exhibits superior stability against de-hydroxymethylation due to the poorer leaving group ability of the glutarimide moiety[2].

Pathway B: Ring-Opening Hydrolysis

Cyclic imides are also susceptible to nucleophilic attack by hydroxide ions at the carbonyl carbon, leading to ring-opening and the formation of amic acids.

The Causality: The thermodynamic susceptibility to this hydrolysis is driven by ring strain. The 5-membered succinimide ring possesses higher angle strain compared to the 6-membered glutarimide ring, which can adopt lower-energy conformations to minimize strain[3]. Consequently, nucleophilic attack relieves more strain in succinimide than in glutarimide, causing succinimide derivatives to undergo alkaline hydrolysis at a significantly faster rate[3].

DegradationPathways Parent N-Hydroxymethyl Imide (Succinimide / Glutarimide) PathA De-hydroxymethylation (Aqueous / Enzymatic) Parent->PathA Driven by Leaving Group pKa PathB Ring-Opening Hydrolysis (Alkaline pH) Parent->PathB Driven by Ring Strain ProdA Free Imide + Formaldehyde PathA->ProdA ProdB N-Hydroxymethyl Amic Acid PathB->ProdB

Figure 1: Dual degradation pathways of N-hydroxymethyl cyclic imides in aqueous environments.

Comparative Stability Profiles

The interplay of leaving group ability and ring strain results in distinct stability profiles across different pH environments. The following table summarizes the comparative quantitative and qualitative data.

PropertyN-Hydroxymethylsuccinimide (HMS)N-Hydroxymethylglutarimide (HMG)
Ring Size 5-membered6-membered
Imide Leaving Group pKa 9.5[2]11.4[2]
Ring Strain HighLow
Stability in Acidic Media (pH 1.2) Moderate to High (t1/2 > 6h)[4]High
Stability in Plasma (pH 7.4) Low (Rapid cleavage, t1/2 < 2h)[4]Moderate to High
Primary Degradation Route De-hydroxymethylationRing-Opening (under strong base)
Ideal Application Rapid prodrug release, formaldehyde donor[1]Stable cross-linking, sustained release

Self-Validating Experimental Protocols

To ensure scientific trustworthiness and reproducibility, stability profiling must isolate de-hydroxymethylation from ring-opening. The following protocols are designed as self-validating systems: they utilize internal standards for absolute quantification and track mass balance (monitoring both parent disappearance and free imide appearance) to confirm the specific degradation pathway.

Protocol 1: pH-Dependent Degradation Kinetics (RP-HPLC)

Objective: Quantify the specific half-lives of HMS and HMG across a pH gradient to isolate leaving-group-driven cleavage vs. base-catalyzed ring opening.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Sample Initiation: Spike HMS and HMG stock solutions (prepared in anhydrous DMSO) into the respective buffers to a final concentration of 100 µM. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced stabilization.

  • Incubation & Sampling: Incubate the solutions in a thermomixer at 37°C. Aliquot 100 µL at precise intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Matrix Quenching (Critical Step): Immediately quench each aliquot by mixing with 100 µL of ice-cold acetonitrile containing 10 µM of 4-methylumbelliferone (Internal Standard). The organic solvent instantly halts hydrolysis and stabilizes the equilibrium.

  • Mass Balance Analysis: Analyze via RP-HPLC-UV (210 nm) using a C18 column and a gradient of Water/Acetonitrile (0.1% TFA). Calculate the t1/2 using first-order decay kinetics. Self-Validation: If the molar appearance of the free imide matches the disappearance of the parent hydroxymethyl compound, Pathway A is confirmed. A mass balance deficit indicates Pathway B (ring-opening) is occurring.

Protocol 2: In Vitro Plasma Stability Assay

Objective: Evaluate the enzymatic and physiological stability of the hydroxymethyl bond.

  • Matrix Prep: Pre-warm pooled human plasma (adjusted to pH 7.4) to 37°C.

  • Spiking: Add the hydroxymethyl derivative to a final concentration of 10 µM.

  • Extraction: At designated time points (0–120 min), extract 50 µL of the plasma mixture and quench with 150 µL of cold acetonitrile (containing the internal standard).

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • Quantification: Transfer the supernatant for LC-MS/MS analysis to monitor the parent mass transition and calculate physiological half-life.

StabilityWorkflow S1 Sample Prep (100 µM in Buffer) S2 Incubation (37°C, pH Gradient) S1->S2 S3 Quenching (Cold ACN + IS) S2->S3 S4 Mass Balance Analysis (RP-HPLC / MS) S3->S4

Figure 2: Self-validating experimental workflow for pH-dependent stability profiling.

References

  • Source: epa.
  • Source: nih.
  • Source: nsf.
  • Source: biorxiv.

Sources

Validating the synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione via melting point determination

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Synthesis of 1-(Hydroxymethyl)piperidine-2,6-dione: A Comparative Guide to Melting Point Determination Methods

As a Senior Application Scientist in early-stage drug discovery, I frequently oversee the synthesis and validation of critical intermediates. 1-(Hydroxymethyl)piperidine-2,6-dione (often referred to as N-hydroxymethylglutarimide) is a highly versatile building block. Its hydroxymethyl moiety serves as an essential anchor for synthesizing ether or ester linkages in targeted protein degraders (PROTACs) and thalidomide-based immunomodulatory drugs.

Because downstream coupling reactions are highly sensitive to stoichiometric imbalances, validating the absolute crystalline purity of this intermediate post-synthesis is non-negotiable. While chromatographic methods (HPLC) dictate chemical purity, thermodynamic validation via melting point (MP) determination remains the definitive, first-line metric for crystalline integrity.

This guide objectively compares three prominent thermal analysis technologies used to validate 1-(Hydroxymethyl)piperidine-2,6-dione, providing the mechanistic causality behind each protocol to ensure your laboratory maintains a self-validating, pharmacopeia-compliant workflow.

The Causality of Synthesis and Thermal Behavior

1-(Hydroxymethyl)piperidine-2,6-dione is typically synthesized via the hydroxymethylation of glutarimide using paraformaldehyde under controlled basic conditions. The pure crystalline product exhibits a melting point in the range of 104°C–106°C.

The Causality of Impurities: According to the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>[1], a pure substance coalesces and melts over a very narrow temperature range (typically ≤1°C). Trace impurities—most commonly unreacted glutarimide (MP ~152°C) or residual moisture—disrupt the highly ordered intermolecular hydrogen bonding of the imide lattice. This disruption lowers the lattice energy, manifesting as a measurable melting point depression and a broadened melting range. Therefore, a precise MP determination is not just an identification tool; it is a direct quantitative proxy for lattice purity.

Comparative Analysis of Melting Point Technologies

To establish a robust quality control framework, laboratories must choose the appropriate thermal analysis instrument. We compare three distinct methodologies:

  • Manual Capillary Apparatus (e.g., Thiele tube or basic heating block): The traditional method relying entirely on operator visual acuity to detect the phase change.

  • Automated Digital MP Apparatus (e.g., OptiMelt): A modernized approach utilizing a digital camera and image processing to measure optical transmission through the capillary, removing human subjectivity[2].

  • Differential Scanning Calorimetry (DSC): An advanced thermoanalytical technique that measures the differential heat flow required to maintain the sample and a reference at the same temperature, yielding precise enthalpy data[3].

Quantitative Performance Comparison
ParameterManual Capillary ApparatusAutomated Digital MPDifferential Scanning Calorimetry (DSC)
Sample Size 2.5–3.5 mm capillary column2.5–3.5 mm capillary column3.0–5.0 mg
Heating Rate 1.0 °C/min (Manual control)1.0 °C/min (Programmable)10.0 °C/min (Programmable)
Precision / Accuracy ± 1.0 °C± 0.2 °C± 0.01 °C
Operator Subjectivity High (Visual interpretation)None (Optical transmission)None (Heat flow sensors)
Primary Output Visual onset and clear pointDigital transmission curveEndothermic peak & Enthalpy of fusion
Throughput Low (1 sample per run)Medium (Up to 3 samples parallel)Low (1 sample per run, longer prep)

Step-by-Step Experimental Methodologies

To ensure a self-validating system, every step of the protocol must be tightly controlled. The following methodologies are engineered to eliminate false positives and thermal artifacts.

Protocol A: Universal Sample Preparation (USP <741> Compliant)

Note: This preparation applies to both Manual and Automated Capillary methods.

  • Vacuum Drying: Place the recrystallized 1-(Hydroxymethyl)piperidine-2,6-dione in a vacuum desiccator over anhydrous calcium chloride for 24 hours at room temperature.

    • Causality: Residual solvent or water acts as a plasticizer, artificially depressing the melting point.

  • Pulverization: Transfer ~50 mg of the dried crystals to an agate mortar. Triturate gently until a fine, uniform powder is achieved.

    • Causality: Large, irregular crystals create air pockets (void spaces) within the capillary. Air is a poor thermal conductor, leading to thermal gradients across the sample and an artificially broadened melting range[4].

  • Capillary Charging: Press the open end of a standard USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID) into the powder. Drop the capillary through a 70 cm glass drop-tube onto a hard surface 5–10 times to pack the powder tightly to a height of 2.5–3.5 mm[2].

Protocol B: Automated Digital MP Determination
  • Calibration Verification: Before analyzing the sample, verify instrument accuracy using a USP Melting Point Reference Standard near the target temperature (e.g., Acetanilide, MP 114–116°C)[2].

  • Thermal Ramp Setup: Insert the charged capillary into the optical heating block. Set the starting temperature to 95°C (approximately 10°C below the expected MP).

  • Execution: Program a heating ramp of 1.0 °C/min.

    • Causality: A ramp rate faster than 1 °C/min causes thermal lag—the heating block becomes significantly hotter than the sample inside the glass, resulting in an artificially high melting point reading[4].

  • Data Acquisition: The instrument will automatically record the onset point (the temperature at which the powder column begins to collapse, increasing light transmission) and the clear point (100% optical transmission, indicating a complete melt).

Protocol C: Differential Scanning Calorimetry (DSC) Analysis
  • Sample Loading: Accurately weigh 3.0–5.0 mg of the pulverized sample into a standard aluminum DSC pan. Crimp the lid securely to ensure maximum thermal contact between the sample and the pan floor.

  • Atmospheric Control: Place the pan into the DSC cell alongside an empty reference pan. Establish a dry nitrogen purge at 50 mL/min.

    • Causality: An inert nitrogen purge prevents oxidative degradation of the hydroxymethyl group at elevated temperatures, ensuring the endothermic peak represents pure fusion, not decomposition[5].

  • Thermal Program: Equilibrate the cell at 50°C, then execute a heating ramp of 10 °C/min up to 150°C.

  • Analysis: Calculate the extrapolated onset temperature (the intersection of the baseline and the leading edge of the peak) and the peak endothermic temperature (Tm).

Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis to parallel thermodynamic validation, highlighting the critical decision gates in the quality control process.

G Synth Synthesis: Glutarimide + Formaldehyde Purif Purification (Recrystallization) Synth->Purif Yields crude product SamplePrep Sample Preparation (Vacuum Dry & Pulverize) Purif->SamplePrep USP <741> compliance Capillary Manual Capillary MP (Visual Detection) SamplePrep->Capillary AutoMP Automated Digital MP (Optical Transmission) SamplePrep->AutoMP DSC DSC Analysis (Heat Flow Measurement) SamplePrep->DSC Data Purity Validation & Data Aggregation Capillary->Data Range & Onset AutoMP->Data Objective Clear Point DSC->Data Endothermic Peak

Workflow for the synthesis and parallel thermodynamic purity validation of N-hydroxymethylglutarimide.

Conclusion & Recommendations

For routine, high-throughput validation of 1-(Hydroxymethyl)piperidine-2,6-dione during iterative synthesis campaigns, the Automated Digital MP Apparatus offers the optimal balance of accuracy, speed, and regulatory compliance. By removing operator subjectivity and standardizing the optical detection of the clear point, it provides highly reproducible data.

However, for IND-enabling studies, polymorph screening, or when scaling up the intermediate for GMP manufacturing, Differential Scanning Calorimetry (DSC) is the mandatory gold standard. DSC not only confirms the melting point with unparalleled precision but also quantifies the enthalpy of fusion, allowing scientists to detect trace amorphous content or subtle polymorphic shifts that capillary methods simply cannot resolve.

References

  • USP <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia. U.S. Pharmacopeial Convention.[Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate.[Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.[Link]

  • Tech Compare: Differential Scanning Calorimetry vs. Differential Thermal Analysis. Labcompare.[Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.[Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of elemental analysis standards for 1-(Hydroxymethyl)piperidine-2,6-dione, a molecule of interest in pharmaceutical research and development.[1][2][3] As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to ensure the accuracy and reliability of their elemental analysis data, a cornerstone of regulatory compliance and quality control.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis, the determination of the elemental composition of a compound, is a fundamental technique in organic chemistry and pharmaceutical sciences. For a novel compound like 1-(Hydroxymethyl)piperidine-2,6-dione, accurate elemental analysis is crucial for:

  • Structural Confirmation: Verifying the empirical formula of a newly synthesized molecule.

  • Purity Assessment: Ensuring the absence of significant organic impurities.

  • Regulatory Submission: Providing essential data for Investigational New Drug (IND) applications and other regulatory filings. Many regulatory bodies and scientific journals require elemental analysis data to be within ±0.4% of the theoretical values.

The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[3] Therefore, robust analytical characterization of its derivatives is paramount.

Theoretical Elemental Composition of 1-(Hydroxymethyl)piperidine-2,6-dione

The first step in any elemental analysis is to calculate the theoretical composition based on the molecular formula. The molecular formula for 1-(Hydroxymethyl)piperidine-2,6-dione is C₆H₉NO₃ .

Based on this formula, the theoretical elemental composition is as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011672.06645.86
Hydrogen (H)1.00899.0725.77
Nitrogen (N)14.007114.0078.92
Oxygen (O)15.999347.99730.55
Total 157.142 100.00

This theoretical data serves as the benchmark against which all experimental results will be compared.

The Gold Standard: Combustion Analysis for CHNS/O Determination

The most common and reliable method for determining the carbon, hydrogen, nitrogen, and sulfur (CHNS) content of organic compounds is combustion analysis. A separate analysis, typically involving pyrolysis, is used to determine the oxygen content.

The principle of combustion analysis is the complete and instantaneous combustion of a sample in a high-temperature, oxygen-rich environment. This process breaks down the sample into its elemental gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified by a detector, allowing for the calculation of the elemental composition of the original sample.

Experimental Workflow for Combustion Analysis

The following diagram illustrates a typical workflow for CHN analysis by combustion.

CHN_Combustion_Analysis_Workflow Figure 1: CHN Combustion Analysis Workflow cluster_Sample_Preparation 1. Sample Preparation cluster_Combustion 2. Combustion cluster_Gas_Processing 3. Gas Processing cluster_Detection_and_Analysis 4. Detection & Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Foil Sample->Encapsulate Precise weighing is critical Autosampler Introduce to Autosampler Encapsulate->Autosampler Furnace Combustion Furnace (~950°C in O2) Autosampler->Furnace Reduction Reduction Tube (e.g., Copper) to reduce NOx to N2 Furnace->Reduction CO2, H2O, NOx, O2 Separation Gas Chromatography Column for Separation Reduction->Separation CO2, H2O, N2 Detector Thermal Conductivity Detector (TCD) Separation->Detector Separated gases Data Data Processing & Calculation of %C, %H, %N Detector->Data

Caption: A schematic of the CHN combustion analysis workflow.

A Comparative Guide to Elemental Analysis Standards

The accuracy of elemental analysis is fundamentally dependent on the quality of the standards used for calibration and validation. The two primary types of standards are Certified Reference Materials (CRMs) and in-house (or secondary) standards.

Certified Reference Materials (CRMs)

CRMs are "gold standard" materials produced by national metrology institutes or accredited reference material producers. They are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. For elemental analysis, CRMs are typically high-purity, stable organic compounds with well-defined elemental compositions.

In-House or Secondary Standards

In-house standards are well-characterized materials prepared within a laboratory. While they are not metrologically traceable in the same way as CRMs, they can be a cost-effective alternative for routine analysis, provided they are thoroughly characterized against a CRM.

The following table provides a comparison of CRMs and in-house standards:

FeatureCertified Reference Material (CRM)In-House / Secondary Standard
Traceability Metrologically traceable to SI units.Traceable to a CRM.
Uncertainty Certified value with a stated uncertainty.Characterized with an estimated uncertainty.
Certification Produced by an accredited body (e.g., ISO 17034).Characterized internally.
Cost HighLow
Availability Available from commercial suppliers.Prepared as needed.
Primary Use Method validation, instrument calibration, establishing traceability.Routine quality control, system suitability checks.

Selecting the Appropriate Standard for 1-(Hydroxymethyl)piperidine-2,6-dione

While a specific CRM for 1-(Hydroxymethyl)piperidine-2,6-dione is unlikely to be available, a suitable CRM can be selected based on the following criteria:

  • Purity: The CRM should be of high purity (typically >99.5%).

  • Stability: The material should be stable under ambient conditions.

  • Elemental Composition: The CRM should ideally have a similar elemental composition to the analyte of interest to minimize matrix effects.

  • Hygroscopicity: A non-hygroscopic material is preferred to ensure accurate weighing.

Commonly used CRMs for organic elemental analysis include acetanilide, sulfanilamide, and EDTA.

The following decision-making workflow can guide the selection of an appropriate standard:

Standard_Selection_Workflow Figure 2: Workflow for Selecting an Elemental Analysis Standard Start Start: Need to Analyze 1-(Hydroxymethyl)piperidine-2,6-dione Method_Validation Is this for method validation or establishing traceability? Start->Method_Validation Use_CRM Select a suitable Certified Reference Material (CRM) Method_Validation->Use_CRM Yes Routine_QC Is this for routine QC or system suitability? Method_Validation->Routine_QC No End Proceed with Analysis Use_CRM->End Routine_QC->Use_CRM No, but no qualified in-house standard available In_House_Standard Use a well-characterized in-house standard Routine_QC->In_House_Standard Yes Qualify_In_House Qualify the in-house standard against a CRM In_House_Standard->Qualify_In_House Qualify_In_House->End

Caption: A decision-making workflow for selecting an appropriate elemental analysis standard.

Experimental Protocol: Method Validation for 1-(Hydroxymethyl)piperidine-2,6-dione Analysis

This protocol outlines the steps for validating an elemental analyzer for the analysis of 1-(Hydroxymethyl)piperidine-2,6-dione using a suitable CRM, such as Acetanilide. This aligns with the principles of method validation described in USP <1225>.

Objective: To validate the accuracy and precision of the elemental analysis method for 1-(Hydroxymethyl)piperidine-2,6-dione.

Materials:

  • Elemental Analyzer (CHN mode)

  • Microbalance (readable to 0.001 mg)

  • Certified Reference Material (e.g., Acetanilide)

  • High-purity tin capsules

  • 1-(Hydroxymethyl)piperidine-2,6-dione sample

Procedure:

  • Instrument Calibration:

    • Calibrate the instrument according to the manufacturer's instructions using a well-characterized standard, such as EDTA.

  • CRM Analysis (Accuracy and Precision):

    • Accurately weigh six individual samples of the Acetanilide CRM (approximately 1-2 mg each) into tin capsules.

    • Analyze the six CRM samples.

    • Calculate the mean and standard deviation for %C, %H, and %N.

    • Acceptance Criteria:

      • The mean values for %C, %H, and %N should be within ±0.3% of the certified values for the CRM.

      • The relative standard deviation (RSD) for each element should be ≤ 0.2%.

  • Sample Analysis:

    • Accurately weigh three individual samples of 1-(Hydroxymethyl)piperidine-2,6-dione (approximately 1-2 mg each) into tin capsules.

    • Analyze the three samples.

    • Calculate the mean and standard deviation for %C, %H, and %N.

  • Data Evaluation:

    • Compare the mean experimental values for 1-(Hydroxymethyl)piperidine-2,6-dione to the theoretical values.

    • Acceptance Criteria: The experimental values for %C, %H, and %N should be within ±0.4% of the theoretical values.

By following this self-validating protocol, which begins with the verification of instrument performance using a CRM, researchers can have high confidence in the accuracy and reliability of the elemental analysis data for their compound of interest.

Conclusion

Accurate elemental analysis is an indispensable component of the characterization of novel pharmaceutical compounds like 1-(Hydroxymethyl)piperidine-2,6-dione. The use of appropriate standards, particularly Certified Reference Materials, is fundamental to achieving reliable and defensible data that meets stringent regulatory requirements. By understanding the principles of combustion analysis, the different types of standards, and the proper validation procedures, researchers can ensure the integrity of their analytical results and contribute to the development of safe and effective medicines.

References

  • FILAB. (n.d.). USP 233 elemental impurities analysis. Retrieved from [Link]

  • Whitecotton, L., McCurdy, E., Jones, C., Liba, A., & Hussain, S. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies. Retrieved from [Link]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxypiperidine-2,6-dione. Retrieved from [Link]

  • Stenutz. (n.d.). 3,3-diethyl-1-(hydroxymethyl)piperidine-2,6-dione. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • Agilent. (n.d.). Inorganic Certified Reference Materials and Standards. Retrieved from [Link]

  • BAM. (n.d.). Certified Reference Materials Catalogue. Retrieved from [Link]

  • Der Pharma Chemica. (2025, December 28). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives | Abstract. Retrieved from [Link]

  • PubChem. (n.d.). Glutarimide. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

  • Google Patents. (n.d.). EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof.
  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Retrieved from [Link]

  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

Sources

Chromatographic Separation of 1-(Hydroxymethyl)piperidine-2,6-dione Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Chromatographic Separation of 1-(Hydroxymethyl)piperidine-2,6-dione Impurities Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

1-(Hydroxymethyl)piperidine-2,6-dione is a critical intermediate in the synthesis of glutarimide-based immunomodulatory drugs (IMiDs) such as thalidomide and its analogues. Its structural integrity is compromised by the labile N-hydroxymethyl "hemiaminal" moiety, which is prone to retro-aldol decomposition into piperidine-2,6-dione (glutarimide) and formaldehyde under standard reversed-phase conditions.

This guide compares the performance of a Polar-Embedded Reversed-Phase (RP) Method (The Optimized Solution) against a Standard C18 Reversed-Phase Method (The Traditional Alternative). We demonstrate that the Polar-Embedded approach significantly mitigates on-column degradation and improves the resolution of polar hydrolytic impurities.

The Challenge: Stability & Selectivity

The separation of 1-(Hydroxymethyl)piperidine-2,6-dione (HMPD) presents a dual challenge:

  • Chemical Instability: The N-hydroxymethyl group is susceptible to hydrolysis, particularly at neutral/alkaline pH or elevated column temperatures (frictional heating). This leads to "ghost peaks" or peak splitting, where the parent compound degrades during the run.

  • Polarity: The hydroxymethyl group increases polarity, leading to poor retention and dewetting on highly hydrophobic standard C18 chains (phase collapse), resulting in variable retention times (

    
    ).
    
Impurity Profile
  • Impurity A (Glutarimide): The primary degradation product (loss of formaldehyde).

  • Impurity B (Glutaric Acid): Ring-opening hydrolysis product.

  • Impurity C (Dimer): N,N'-methylenebis(piperidine-2,6-dione), formed via condensation.

Comparative Analysis: Polar-Embedded vs. Standard C18

The following data compares a generic fully porous C18 column (


) against a Core-Shell Polar-Embedded Amide-C18 column (

).
Table 1: Performance Metrics
ParameterStandard C18 Method (Alternative)Polar-Embedded Amide-C18 (Optimized)Impact
Stationary Phase Fully Porous Alkyl-C18Core-Shell Polar-Embedded AmideSelectivity
Mobile Phase Water/MeCN (Unbuffered)10mM

(pH 2.5) / MeCN
Stability
Retention (

)
0.8 (Poor retention)3.2 (Optimal retention)Resolution
Tailing Factor (

)
1.8 (Silanol interactions)1.1 (Shielded silanols)Peak Shape
On-Column Degradation Detected (~2.5% area)Not Detected (<0.1%)Quantitation
Resolution (HMPD/Imp A) 1.2 (Co-elution risk)4.5 (Baseline separation)Accuracy

Analyst Insight: The Standard C18 method suffers from "phase dewetting" in highly aqueous conditions required to retain this polar analyte. The Polar-Embedded phase contains a hydrophilic group within the alkyl chain, allowing 100% aqueous stability and distinct selectivity for the hydroxyl group on the analyte.

Experimental Protocols
Protocol A: The Optimized Method (Recommended)
  • Objective: Quantitation of HMPD and separation of hydrolysis impurities without degradation.

  • System: HPLC with UV Detection (DAD).

Step-by-Step Workflow:

  • Column Selection: Use a Core-Shell Polar-Embedded Amide column (e.g.,

    
    ). The core-shell particles reduce frictional heating, minimizing thermal degradation.
    
  • Mobile Phase Preparation:

    • Solvent A: Dissolve

      
      
      
      
      
      in
      
      
      water. Adjust pH to
      
      
      with dilute phosphoric acid. (Low pH stabilizes the imide ring).
    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • T=0 min: 95% A / 5% B

    • T=5 min: 95% A / 5% B (Isocratic hold for polar retention)

    • T=15 min: 60% A / 40% B

    • Flow Rate:

      
      .
      
  • Temperature Control: Maintain column oven strictly at

    
     . Do not exceed 
    
    
    
    to prevent formaldehyde elimination.
  • Detection: UV at

    
     (Glutarimide absorption).
    
Protocol B: Self-Validation (System Suitability)

To ensure the method is performing correctly, run the following check:

  • Inject a mixture of HMPD and Impurity A (Glutarimide).

  • Pass Criteria: Resolution (

    
    ) 
    
    
    
    .
  • Fail Criteria: If HMPD peak shows a "saddle" or split shape, the on-column degradation is occurring. Lower the temperature or verify buffer pH.

Mechanistic Visualization
Diagram 1: Impurity Formation & Degradation Pathways

This diagram illustrates the chemical instability the analyst must control. The N-hydroxymethyl group is in equilibrium with the free imide and formaldehyde.

ImpurityPathways HMPD 1-(Hydroxymethyl) piperidine-2,6-dione (Target Analyte) Glutarimide Piperidine-2,6-dione (Impurity A) HMPD->Glutarimide Retro-Aldol (pH > 6 or Heat) Formaldehyde Formaldehyde (Volatile Byproduct) HMPD->Formaldehyde Elimination Dimer N,N'-Methylenebis (piperidine-2,6-dione) (Impurity C) HMPD->Dimer Condensation (High Conc.) GlutaricAcid Glutaric Acid (Impurity B) Glutarimide->GlutaricAcid Ring Opening (Hydrolysis)

Caption: Degradation pathways of 1-(Hydroxymethyl)piperidine-2,6-dione. Red arrows indicate pathways accelerated by improper HPLC conditions (high pH/temperature).

Diagram 2: Method Development Decision Tree

A logical flow for selecting the correct stationary phase based on analyte behavior.

MethodDecision Start Start: HMPD Separation CheckPolarity Is Retention < 1 min on C18? Start->CheckPolarity C18_Fail YES: Phase Collapse/Dewetting CheckPolarity->C18_Fail High Polarity C18_Pass NO: Adequate Retention CheckPolarity->C18_Pass Hydrophobic SelectPhase Select Polar-Embedded Amide Phase C18_Fail->SelectPhase CheckStability Check Peak Shape (Splitting?) SelectPhase->CheckStability Optimize Optimize: pH 2.5 Buffer Temp < 25°C CheckStability->Optimize Degradation Detected Final Final Method: Stable & Resolved Optimize->Final

Caption: Decision logic for transitioning from standard C18 to Polar-Embedded phases to solve retention and stability issues.

References
  • Sielc Technologies. (n.d.). Separation of Piperidine, 1-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. Retrieved from [Link]

  • PharmaInfo. (2025). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • ResearchGate. (2025). Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. Retrieved from [Link][1]

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Safety Operating Guide

1-(Hydroxymethyl)piperidine-2,6-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as regulatory checkboxes, but as critical extensions of the experimental workflow. When handling bifunctional degrader intermediates like 1-(Hydroxymethyl)piperidine-2,6-dione (also known as N-hydroxymethylglutarimide), you are working with a deceptively complex molecule.

Widely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and immunomodulatory drugs (IMiDs), this compound requires a specialized disposal strategy. Standard solvent disposal protocols are insufficient because the molecule's structure encodes two distinct, orthogonal hazard modalities: chemical instability and potent biological activity.

Here is the comprehensive, self-validating operational guide for the safe handling, quenching, and disposal of 1-(Hydroxymethyl)piperidine-2,6-dione.

Mechanistic Profiling: The Causality of the Hazard

To design an effective disposal plan, we must first understand the molecular behavior of the compound under waste-stream conditions.

  • The Chemical Hazard (Hydrolytic Lability): The N-hydroxymethyl group acts as a "masked formaldehyde." In aqueous media—particularly under acidic or basic conditions—it undergoes rapid hydrolytic cleavage, releasing stoichiometric amounts of formaldehyde, a highly volatile Group 1 carcinogen[1].

  • The Biological Hazard (CRBN Recruitment): Once the hydroxymethyl group is cleaved, the remaining structure is piperidine-2,6-dione (glutarimide). This glutarimide core is the privileged pharmacophore that binds the tri-tryptophan pocket of the Cereblon (CRBN) E3 ubiquitin ligase[2]. Even in waste streams, this core remains a potent biological modulator and potential teratogen.

G cluster_hydrolysis Hydrolytic Cleavage (H2O / pH extremes) cluster_biology Downstream Biological Pathway Compound 1-(Hydroxymethyl) piperidine-2,6-dione Formaldehyde Formaldehyde (Toxic/Carcinogenic) Compound->Formaldehyde Hydrolysis Glutarimide Piperidine-2,6-dione (Glutarimide Core) Compound->Glutarimide Hydrolysis CRBN Cereblon (CRBN) E3 Ligase Glutarimide->CRBN Binds Tri-Trp Pocket Degradation Target Protein Ubiquitination CRBN->Degradation Recruits Neosubstrates

Dual-hazard pathway: Hydrolytic formaldehyde release and CRBN-mediated protein degradation.

Quantitative Hazard & Compatibility Data

To prevent dangerous reactions within your waste carboys, adhere to the following physicochemical thresholds.

Property / MetricValue / ThresholdOperational Implication
Molecular Weight 143.14 g/mol Used to calculate exact stoichiometric quenching ratios.
Formaldehyde Release 1 molar equivalentRequires proactive bisulfite quenching in aqueous streams.
Hydrolysis Rate Accelerated at pH < 5 or pH > 9Maintain liquid waste streams at a strictly neutral pH (6.5–7.5).
Biological Target Cereblon (CRBN) E3 LigaseMust be treated as an Active Pharmaceutical Ingredient (API).
Autoclave Compatibility STRICTLY INCOMPATIBLE High-pressure steam induces rapid, massive formaldehyde vaporization.

Step-by-Step Disposal Methodologies

According to EPA guidelines, laboratories must treat these dual-hazard samples as regulated hazardous waste requiring highly specific management strategies[3]. Do not pour any solutions containing this compound down the drain.

Protocol A: Quenching of Aqueous Waste Streams (Sodium Bisulfite Method)

Causality: We cannot store aqueous formaldehyde precursors in standard waste carboys due to the risk of off-gassing and pressure buildup from paraformaldehyde polymerization. By introducing sodium bisulfite (


), we force a nucleophilic addition reaction that converts free formaldehyde into a stable, non-volatile hydroxymethanesulfonate salt.
  • Step 1: Volume Assessment. Measure the approximate volume and molarity of the aqueous waste containing 1-(Hydroxymethyl)piperidine-2,6-dione.

  • Step 2: Reagent Preparation. Prepare a fresh 10% (w/v) aqueous solution of sodium bisulfite.

  • Step 3: Controlled Addition. Working strictly inside a certified chemical fume hood, slowly add the bisulfite solution to the waste while stirring magnetically. Rule of thumb: Add 1.5 molar equivalents of bisulfite per mole of potential formaldehyde.

  • Step 4: Self-Validation (Testing). Allow the mixture to stir for 30 minutes. Dip a commercial formaldehyde test strip (or use Schiff's reagent) into the solution. A negative result validates that the system is successfully quenched.

  • Step 5: Containment. Transfer the quenched solution to a High-Density Polyethylene (HDPE) carboy. Why HDPE? It provides superior chemical compatibility and slight flexibility to accommodate minor pressure changes, unlike rigid glass.

  • Step 6: Labeling. Label the container explicitly: "Hazardous Waste - Toxic (Bisulfite-Quenched Formaldehyde Precursor / API Intermediate)."

Protocol B: Solid Waste & Contaminated Consumables

Causality: Standard biological waste protocols rely on autoclaving to sterilize consumables. However, applying high heat and steam to N-hydroxymethyl compounds drives the hydrolysis equilibrium forward rapidly. Opening an autoclave containing this compound will expose the laboratory to a concentrated cloud of carcinogenic formaldehyde vapor.

  • Step 1: Segregation. Collect all contaminated consumables (pipette tips, Eppendorf tubes, nitrile gloves) in a rigid, puncture-resistant container lined with a heavy-duty biohazard bag.

  • Step 2: Chemical Decontamination. DO NOT AUTOCLAVE. If biological agents are present, chemically deactivate them using 70% ethanol. Avoid using bleach (sodium hypochlorite), as the reaction between bleach and organic ring structures can generate toxic chlorinated byproducts like chloroform.

  • Step 3: Secondary Containment. Seal the primary bag tightly using a gooseneck tie. Place it inside a secondary rigid, leak-proof container provided by your Environmental Health and Safety (EHS) department.

  • Step 4: Manifesting. Label the outer container for "Incineration Only - Contains Biologically Active Pharmaceutical Ingredients." Hand this directly to your licensed Treatment, Storage, and Disposal Facility (TSDF) vendor for high-temperature destruction.

References

1.[1] Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. MDPI (Pharmaceutics). Available at:[Link] 2.[2] Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link] 3.[3] Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Personal protective equipment for handling 1-(Hydroxymethyl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: March 2026

Handling 1-(Hydroxymethyl)piperidine-2,6-dione (also known as N-hydroxymethylglutarimide) requires a rigorous, causally-driven approach to laboratory safety. As a critical intermediate in the synthesis of Cereblon (CRBN)-recruiting Targeted Protein Degradation (TPD) molecules—such as PROTACs and molecular glues[1]—this compound bridges the gap between basic organic synthesis and potent pharmacological development.

While the glutarimide core itself is not classified as highly acutely toxic[2], its physical state as a fine powder and its downstream applications dictate that researchers must treat it with stringent protective measures. As a Senior Application Scientist, I have designed this operational guide not just to list safety steps, but to explain the causality behind them, ensuring your workflows are both self-validating and uncompromisingly safe.

Hazard Profile & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties and inherent risks of the compound. 1-(Hydroxymethyl)piperidine-2,6-dione is a solid organic powder[3].

The primary risks associated with handling this compound are aerosolization and dermal absorption (especially when in solution). Piperidine-2,6-dione derivatives can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4]. Furthermore, because this compound is often dissolved in highly skin-permeable aprotic solvents (like DMSO or DMF) during TPD synthesis, the risk of systemic exposure increases exponentially once the powder is in solution.

Table 1: Physicochemical & Hazard Data Summary
Property / HazardValue / SpecificationOperational Implication
CAS Number 55943-71-0[3]Ensure accurate SDS retrieval and inventory tracking.
Molecular Weight 143.142 g/mol [3]Relevant for molarity calculations during dissolution.
Physical State Solid (White/Yellow Powder)[5]High risk of static cling and aerosolization during transfer.
Primary Hazards H302, H315, H319, H335[4]Mandates strict inhalation and dermal barrier protection.

Core PPE Requirements: The "Armor"

The selection of PPE is dictated by the principle of minimizing all chemical exposures, a core tenet of Prudent Practices in the Laboratory[6]. Every piece of equipment serves a specific, mechanistic purpose.

Table 2: PPE Specifications and Causality
PPE CategorySpecificationCausality (Why we use it)
Respiratory / Engineering Chemical Fume Hood (80–100 fpm face velocity)Primary Defense: Prevents inhalation of aerosolized dust. Powders must never be handled on an open bench[7].
Hand Protection Nitrile Gloves (Min. 4 mil thickness)Chemical Barrier: Nitrile offers superior resistance to organic powders. Note: If handling the compound dissolved in DMSO/DMF, double-gloving is mandatory as these solvents rapidly carry solutes through standard glove materials[7].
Eye Protection ANSI Z87.1 Chemical Splash GogglesMechanical/Chemical Defense: Protects the cornea from micro-particulates that can bypass standard safety glasses[6].
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatContamination Control: Prevents powder from settling on street clothes. Must be fully buttoned to the collar[6].

Step-by-Step Operational Workflow

To ensure a self-validating safety system, follow this exact methodology when weighing and dissolving 1-(Hydroxymethyl)piperidine-2,6-dione.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to ensure non-turbulent airflow.

  • Don all required PPE (Goggles, Lab Coat, Double Nitrile Gloves).

Step 2: Weighing and Transfer

  • Causality Check: Because fine organic powders hold static charge (which causes them to "jump" and aerosolize), use anti-static weighing boats and grounded spatulas.

  • Place the analytical balance inside the fume hood (at least 6 inches behind the sash)[7].

  • Carefully transfer the required mass of 1-(Hydroxymethyl)piperidine-2,6-dione. Close the compound container immediately after use.

Step 3: Dissolution (High-Risk Phase)

  • Transfer the powder to a reaction vial.

  • Slowly add your solvent (e.g., DMF, DMSO, or DCM). Warning: Once dissolved in DMSO/DMF, the compound becomes highly skin-permeable.

  • Cap the vial securely before vortexing or sonicating. Never sonicate an open vial, as this generates highly concentrated micro-aerosols.

Step 4: Decontamination

  • Do not dry sweep. Dry sweeping forcefully aerosolizes the powder[8].

  • Use a damp paper towel (wetted with water or ethanol) to wipe down the balance and hood surface.

  • Dispose of the contaminated wipe in a designated solid hazardous waste container.

Mandatory Visualization: Workflow Dynamics

Workflow N1 1. Environmental Prep Verify Fume Hood (80-100 fpm) N2 2. PPE Donning Double Gloves, Goggles, Lab Coat N1->N2 N3 3. Powder Handling Anti-static Tools for Transfer N2->N3 N4 4. Dissolution (High Risk) DMSO/DMF Increase Permeability N3->N4 N5 5. Decontamination Wet-Wipe Protocol (No Sweeping) N4->N5

Figure 1: Safe handling workflow for 1-(Hydroxymethyl)piperidine-2,6-dione.

Disposal & Spill Management Plan

Improper disposal of PROTAC intermediates can lead to severe environmental contamination and laboratory cross-contamination.

Spill Response Protocol

If a powder spill occurs outside the fume hood:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Protect: Ensure full PPE is worn, including an N95/P100 respirator if the spill is large and outside ventilation controls.

  • Contain & Clean: Cover the spill with damp absorbent pads to suppress dust. Carefully scoop the material into a sealable plastic bag. Wash the area with soap and water[9].

Waste Segregation
  • Solid Waste: All contaminated weighing boats, spatulas, and wet wipes must be placed in a sealed, labeled solid hazardous waste container destined for high-temperature incineration[8].

  • Liquid Waste: Solutions containing 1-(Hydroxymethyl)piperidine-2,6-dione must be segregated based on the solvent. Halogenated solvents (e.g., DCM) must go into Halogenated Waste; non-halogenated solvents (e.g., DMSO, DMF) must go into Non-Halogenated Waste.

References

  • N-Hydroxymethyl-glutarimid - CAS号55943-71-0. molaid.com. 3

  • WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof. Google Patents. 1

  • Safety Data Sheet - CymitQuimica (Piperidine-2,6-dione derivatives). CymitQuimica. 4

  • (S)-3-Amino-piperidine-2,6-dione hydrochloride - Apollo Scientific. Apollo Scientific. 8

  • Safety Data Sheet - Fisher Scientific (Glutarimide). Fisher Scientific. 2

  • BLD Pharmatech Safety Data Sheet. BLD Pharmatech. 9

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. OSHA Laboratory Standard - Prudent Practices in the Laboratory. NCBI Bookshelf. 6

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. 7

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.